molecular formula C9H5BrClN B178866 3-Bromo-6-chloroquinoline CAS No. 13669-65-3

3-Bromo-6-chloroquinoline

Cat. No.: B178866
CAS No.: 13669-65-3
M. Wt: 242.5 g/mol
InChI Key: VIPZVVMRXUNRAT-UHFFFAOYSA-N
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Description

3-Bromo-6-chloroquinoline is a halogenated quinoline derivative that serves as a key synthetic intermediate in medicinal chemistry and organic synthesis. Its primary research value lies in its application as a precursor for the development of novel biologically active compounds, particularly in anticancer agent discovery. Quinoline scaffolds incorporating chloroquinoline and sulfonamide moieties have demonstrated promising cytotoxic activity against various human cancer cell lines, including lung, HeLa, colorectal, and breast cancers . The distinct halogen substituents on the quinoline ring system make it a versatile substrate for further functionalization; for instance, 3- and 6-haloquinolines can undergo unexpected selective reduction with red phosphorus in the KOH/DMSO system, where the halogen at the 3-position is preferentially reduced while preserving the aromatic heterocycle . This reactivity is valuable for creating diverse chemical libraries. The mechanism of action for derived active compounds may involve inhibition of critical regulatory enzymes such as PI3K, which plays a vital role in signal transduction pathways related to cell growth and survival . Researchers utilize this compound as a foundational building block to explore structure-activity relationships and develop new therapeutic candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPZVVMRXUNRAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572186
Record name 3-Bromo-6-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13669-65-3
Record name 3-Bromo-6-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-6-chloroquinoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-6-chloroquinoline is a halogenated quinoline derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. The quinoline scaffold is a prominent feature in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. The presence of two distinct halogen atoms at the 3- and 6-positions of the quinoline ring offers opportunities for selective functionalization, making this compound a valuable precursor for the synthesis of diverse and complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its properties, synthesis, and applications in drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical reactions.

PropertyValueSource
CAS Number 13669-65-3N/A
Molecular Formula C₉H₅BrClN[1]
Molecular Weight 242.50 g/mol [2]
Appearance White to off-white solid (predicted)[3]
Boiling Point 314.5 ± 22.0 °C (predicted for isomer)[3]
Density 1.673 ± 0.06 g/cm³ (predicted for isomer)[3]
Solubility Soluble in chloroform and methanol (for related isomers)N/A

Experimental Protocols

Synthesis of this compound

Representative Synthetic Pathway:

A potential synthesis could start from 4-chloroaniline, which undergoes a Gould-Jacobs reaction with a suitable three-carbon component to form a 6-chloro-4-hydroxyquinoline intermediate. This intermediate can then be brominated at the 3-position. Finally, the hydroxyl group at the 4-position can be replaced with a chlorine atom.

Alternatively, a patent for the synthesis of 6-bromo-4-chloroquinoline describes a three-step reaction starting from 4-bromoaniline and ethyl propiolate, followed by cyclization and chlorination.[4][5] A similar strategy could likely be adapted for the synthesis of this compound.

Key Reactions and Experimental Protocols

This compound is a valuable substrate for various cross-coupling reactions, allowing for the introduction of diverse functional groups. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective functionalization.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the case of this compound, the C-Br bond is expected to be more reactive than the C-Cl bond, allowing for selective coupling at the 3-position.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_exec Reaction Execution cluster_iso Product Isolation & Purification prep1 Combine Reactants: - this compound (1 eq.) - Boronic Acid/Ester (1.2-1.5 eq.) - Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) - Base (e.g., K₂CO₃, 2-3 eq.) prep2 Add to Flame-Dried Schlenk Flask prep1->prep2 prep3 Evacuate & Backfill with Inert Gas (3x) prep2->prep3 prep4 Add Degassed Solvent (e.g., Dioxane/H₂O) prep3->prep4 exec1 Heat to 80-100 °C with Vigorous Stirring prep4->exec1 exec2 Monitor by TLC or LC-MS exec1->exec2 iso1 Cool to Room Temperature exec2->iso1 iso2 Aqueous Work-up (e.g., Ethyl Acetate & Water) iso1->iso2 iso3 Dry Organic Layer & Concentrate iso2->iso3 iso4 Purify by Column Chromatography iso3->iso4

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of this compound.

2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction can be used to introduce a variety of amine functionalities at the 3-position of the quinoline ring.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)Ln pd2_complex Ar-Pd(II)(Br)Ln pd0->pd2_complex Oxidative Addition oxidative_addition Oxidative Addition pd2_amine_complex [Ar-Pd(II)(Br)(HNR'R'')Ln]+ pd2_complex->pd2_amine_complex Amine Coordination amine_coordination Amine Coordination pd2_amido_complex Ar-Pd(II)(NR'R'')Ln pd2_amine_complex->pd2_amido_complex Deprotonation (Base) deprotonation Deprotonation (Base) pd2_amido_complex->pd0 Reductive Elimination product Ar-NR'R'' pd2_amido_complex->product reductive_elimination Reductive Elimination reactant Ar-Br (this compound) amine HNR'R''

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Applications in Drug Development

The quinoline nucleus is a cornerstone in the development of therapeutic agents. Halogenated quinolines, such as this compound, are particularly important as they provide a handle for further chemical modifications to explore structure-activity relationships (SAR).

Anticancer and Antimicrobial Potential

Derivatives of quinoline are known to possess significant anticancer and antimicrobial properties. The introduction of a bromine atom has been shown in some cases to enhance the cytotoxic effects of quinoline-based compounds.[6] The mechanism of action for such compounds can be diverse, including the inhibition of enzymes crucial for pathogen survival or cancer cell proliferation, such as DNA gyrase and topoisomerase.[7] While specific studies on the biological activity of this compound are limited, its structural similarity to known bioactive molecules suggests its potential as a scaffold for the development of novel anticancer and antimicrobial agents.

Targeting Protein-Protein Interactions

There is evidence that substituted quinolines can act as ligands for specific protein domains. For example, 6-bromo-2-chloroquinoline has been utilized in the synthesis of ligands targeting the Tec Src homology 3 (SH3) domain. SH3 domains are involved in mediating protein-protein interactions in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. This suggests that derivatives of this compound could be explored for their potential to modulate such interactions.

Use in the Synthesis of Biologically Active Molecules

A key application of this compound is as an intermediate in the synthesis of more complex molecules with therapeutic potential. For instance, a patent describes the use of a related compound, 3-benzyl-6-bromo-2-chloroquinoline, as an intermediate in the synthesis of TMC-207 (bedaquiline), a diarylquinoline antimycobacterial drug used for the treatment of tuberculosis. This highlights the importance of bromo-chloro-substituted quinolines in accessing novel drug candidates.

Conclusion

This compound is a valuable and versatile chemical entity for researchers and professionals in drug development. Its di-halogenated structure allows for selective chemical modifications through robust and well-established cross-coupling reactions, providing access to a wide array of novel derivatives. While direct biological data on this compound is sparse, the known activities of related bromo-substituted quinolines suggest its significant potential as a scaffold for the discovery of new therapeutic agents, particularly in the areas of oncology and infectious diseases. The experimental protocols and data presented in this guide offer a solid foundation for the further investigation and utilization of this promising compound.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-6-chloroquinoline from 4-bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a multi-step synthetic pathway for the preparation of 3-bromo-6-chloroquinoline, a key intermediate in pharmaceutical research, commencing from the readily available starting material, 4-bromoaniline. The synthesis involves the construction of the quinoline core via the Gould-Jacobs reaction, followed by functional group manipulations to achieve the desired substitution pattern. This document provides comprehensive experimental protocols, quantitative data for each step, and visual representations of the synthetic strategy and workflow to aid in practical application.

Synthetic Pathway Overview

The synthesis of this compound from 4-bromoaniline is accomplished through a four-step sequence:

  • Gould-Jacobs Reaction: Condensation of 4-bromoaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization to yield ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis and Decarboxylation: Saponification of the ester and subsequent decarboxylation to afford 6-bromoquinolin-4(1H)-one.

  • Chlorination: Conversion of the 4-oxo group to a chloro substituent using phosphorus oxychloride to produce 6-bromo-4-chloroquinoline.

  • Regioselective Bromination: Introduction of a bromine atom at the C-3 position of the quinoline ring to furnish the final product, this compound.

Synthetic_Pathway 4-bromoaniline 4-bromoaniline intermediate_ester Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate 4-bromoaniline->intermediate_ester Gould-Jacobs Reaction diethyl_ethoxymethylenemalonate Diethyl ethoxymethylenemalonate diethyl_ethoxymethylenemalonate->intermediate_ester quinolinone 6-bromoquinolin-4(1H)-one intermediate_ester->quinolinone Hydrolysis & Decarboxylation chloro_intermediate 6-bromo-4-chloroquinoline quinolinone->chloro_intermediate Chlorination (POCl3) final_product This compound chloro_intermediate->final_product Bromination

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for each synthetic step.

Step 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

This step utilizes the Gould-Jacobs reaction to construct the quinoline core.[1]

Materials:

  • 4-bromoaniline

  • Diethyl ethoxymethylenemalonate

  • Diphenyl ether

Procedure:

  • A mixture of 4-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours. The ethanol generated during the reaction is removed by distillation.

  • The resulting intermediate adduct is added portion-wise to a preheated solution of diphenyl ether at 240-250 °C.

  • The reaction mixture is maintained at this temperature for 30-60 minutes to effect cyclization.

  • After cooling, the mixture is diluted with petroleum ether.

  • The precipitated solid, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration and washed with petroleum ether.

Step 2: Synthesis of 6-bromoquinolin-4(1H)-one

This step involves the hydrolysis of the ester followed by decarboxylation.

Materials:

  • Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

  • Aqueous sodium hydroxide (NaOH)

  • Aqueous hydrochloric acid (HCl)

Procedure:

  • The crude ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate is suspended in an aqueous solution of sodium hydroxide (10-20%).

  • The mixture is heated to reflux until the hydrolysis is complete, as monitored by Thin Layer Chromatography (TLC).

  • The solution is cooled and acidified with concentrated hydrochloric acid to precipitate the 6-bromo-4-hydroxyquinoline-3-carboxylic acid.

  • The carboxylic acid is collected by filtration, washed with water, and dried.

  • The dried acid is then heated at its melting point until the evolution of carbon dioxide ceases, yielding 6-bromoquinolin-4(1H)-one.

Step 3: Synthesis of 6-bromo-4-chloroquinoline

The 4-oxo group is converted to a chloro group in this step.

Materials:

  • 6-bromoquinolin-4(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • To a flask charged with 6-bromoquinolin-4(1H)-one (1 equivalent), add phosphorus oxychloride (excess, ~5-10 equivalents) and a catalytic amount of DMF.

  • The mixture is heated to reflux (approximately 110 °C) for 3-4 hours.

  • After completion of the reaction, the excess POCl₃ is removed by distillation under reduced pressure.

  • The residue is carefully poured onto crushed ice with vigorous stirring.

  • The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with water, and dried to afford 6-bromo-4-chloroquinoline.

Step 4: Synthesis of this compound

This final step involves the regioselective bromination of the quinoline ring at the 3-position. While electrophilic substitution on the quinoline ring typically occurs on the benzene portion, specific conditions can favor substitution on the pyridine ring.[2] A high-temperature, gas-phase bromination has been reported to yield 3-bromoquinoline.[3]

Materials:

  • 6-bromo-4-chloroquinoline

  • Bromine (Br₂)

Procedure (adapted from high-temperature bromination of quinoline):

  • A mixture of 6-bromo-4-chloroquinoline vapor and bromine gas is passed through a heated reaction tube at approximately 300 °C.

  • The reaction products are condensed and collected.

  • The crude product is then purified by column chromatography or recrystallization to isolate this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physical and Chemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Reference
4-bromoanilineC₆H₆BrN172.0262-64226
Diethyl ethoxymethylenemalonateC₁₀H₁₆O₅216.23-33279-281
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylateC₁₂H₁₀BrNO₃312.12>300-
6-bromoquinolin-4(1H)-oneC₉H₆BrNO224.06>300-
6-bromo-4-chloroquinolineC₉H₅BrClN242.50111-115314.6 (predicted)[4][5][6]
This compoundC₉H₅BrClN242.50--[7][8]

Table 2: Expected Yields for the Synthetic Steps

StepProductExpected Yield (%)Reference
1. Gould-Jacobs ReactionEthyl 6-bromo-4-hydroxyquinoline-3-carboxylate70-80General Yield
2. Hydrolysis and Decarboxylation6-bromoquinolin-4(1H)-one85-95General Yield
3. Chlorination6-bromo-4-chloroquinoline~80
4. BrominationThis compoundVariable[3]

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Hydrolysis & Decarboxylation cluster_step3 Step 3: Chlorination cluster_step4 Step 4: Bromination react_gould React 4-bromoaniline and diethyl ethoxymethylenemalonate cyclize Thermal Cyclization in Diphenyl Ether react_gould->cyclize precipitate_ester Precipitate with Petroleum Ether cyclize->precipitate_ester filter_ester Filter and Wash Ester precipitate_ester->filter_ester hydrolyze Hydrolyze Ester with NaOH acidify Acidify with HCl hydrolyze->acidify filter_acid Filter Carboxylic Acid acidify->filter_acid decarboxylate Thermal Decarboxylation filter_acid->decarboxylate react_chlorination React with POCl3/DMF remove_pocl3 Remove Excess POCl3 react_chlorination->remove_pocl3 quench Quench with Ice remove_pocl3->quench neutralize Neutralize with NaHCO3 quench->neutralize filter_chloro Filter and Wash Product neutralize->filter_chloro react_bromination High-Temperature Gas-Phase Bromination condense Condense Products react_bromination->condense purify Purify by Chromatography or Recrystallization condense->purify

Figure 2: General experimental workflow for the synthesis.

Characterization of the Final Product

The structure of the final product, this compound, should be confirmed using modern analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the quinoline ring system. The number of signals, their chemical shifts, and coupling patterns will be indicative of the substitution pattern.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide evidence for the number of unique carbon atoms in the molecule and their chemical environments.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product by providing a highly accurate mass-to-charge ratio. The isotopic pattern will be characteristic of a molecule containing both bromine and chlorine atoms.

  • Melting Point: The melting point of the purified product should be determined and compared with literature values if available.

Safety Considerations

  • 4-bromoaniline is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated fume hood.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It is also toxic upon inhalation. All manipulations should be carried out in a dry fume hood with appropriate PPE.

  • Bromine (Br₂) is highly corrosive, toxic, and causes severe burns. It should be handled with extreme care in a fume hood, and appropriate PPE, including gloves and a face shield, should be worn.

  • High-temperature reactions require careful monitoring and appropriate equipment to prevent accidents.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt and optimize the described procedures based on their laboratory conditions and available analytical instrumentation.

References

Spectroscopic Analysis of 3-Bromo-6-chloroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H NMR and ¹³C NMR spectral data for the compound 3-Bromo-6-chloroquinoline. Due to the limited availability of experimentally derived public data, this guide is based on predicted spectral values. These predictions offer a valuable reference for the identification and characterization of this compound in research and drug development settings.

Chemical Structure and Atom Numbering

The unambiguous assignment of NMR signals is predicated on a standardized atom numbering scheme for the quinoline core. The structure and IUPAC-compliant numbering for this compound are presented below:

Chemical structure of this compound with atom numbering

Figure 1: Chemical structure of this compound with IUPAC numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound was calculated and the resulting data are summarized in Table 1. The predictions were performed using advanced computational algorithms that estimate chemical shifts based on the electronic environment of each proton.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ) ppmMultiplicity
H-28.95Doublet
H-48.20Singlet
H-58.05Doublet
H-77.70Doublet of Doublets
H-87.90Doublet

Note: Coupling constants (J values) are not provided as they are highly dependent on the specific recording conditions and the prediction algorithms do not always provide them with high accuracy.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data provide insight into the carbon framework of the molecule. Table 2 lists the predicted chemical shifts for each carbon atom in this compound.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ) ppm
C-2150.1
C-3121.5
C-4135.8
C-4a147.9
C-5129.2
C-6132.7
C-7130.5
C-8125.1
C-8a146.3

Experimental Protocols

While the data presented here are predicted, a standard experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for this compound would be as follows:

Sample Preparation:

  • Approximately 5-10 mg of high-purity this compound is accurately weighed.

  • The sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 250 ppm, centered around 125 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Phase correction and baseline correction are applied.

  • The spectra are referenced to the TMS signal at 0.00 ppm.

  • For the ¹H NMR spectrum, signal integration and multiplicity analysis are performed.

Visualization of NMR Assignments

The following diagram illustrates the logical relationship between the atoms of this compound and their predicted NMR signals.

G cluster_structure This compound Structure cluster_1h_nmr Predicted ¹H NMR Signals cluster_13c_nmr Predicted ¹³C NMR Signals struct C9H5BrClN H2 H-2 (8.95 ppm) struct->H2 Protons H4 H-4 (8.20 ppm) struct->H4 Protons H5 H-5 (8.05 ppm) struct->H5 Protons H7 H-7 (7.70 ppm) struct->H7 Protons H8 H-8 (7.90 ppm) struct->H8 Protons C2 C-2 (150.1 ppm) struct->C2 Carbons C3 C-3 (121.5 ppm) struct->C3 Carbons C4 C-4 (135.8 ppm) struct->C4 Carbons C4a C-4a (147.9 ppm) struct->C4a Carbons C5 C-5 (129.2 ppm) struct->C5 Carbons C6 C-6 (132.7 ppm) struct->C6 Carbons C7 C-7 (130.5 ppm) struct->C7 Carbons C8 C-8 (125.1 ppm) struct->C8 Carbons C8a C-8a (146.3 ppm) struct->C8a Carbons

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of Halogenated Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the crystal structure analysis of halogenated quinolines, a class of compounds of significant interest in medicinal chemistry and materials science. The introduction of halogen atoms onto the quinoline scaffold profoundly influences their physicochemical properties, including lipophilicity, metabolic stability, and intermolecular interactions, which in turn dictates their biological activity and solid-state behavior. Understanding the three-dimensional arrangement of these molecules in the crystalline state through X-ray crystallography is paramount for rational drug design and the development of novel materials with tailored properties.

The Significance of Crystal Structure Analysis

The precise knowledge of a molecule's three-dimensional structure is a cornerstone of modern drug discovery.[1] For halogenated quinolines, crystal structure analysis provides critical insights into:

  • Molecular Conformation: The spatial arrangement of the quinoline ring system and its substituents.

  • Intermolecular Interactions: The non-covalent forces that govern how molecules pack in the solid state, such as hydrogen bonds and halogen bonds.[2][3]

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms with different physical properties.

  • Structure-Activity Relationships (SAR): Correlating the three-dimensional structure with biological activity to guide the design of more potent and selective drug candidates.[4]

Halogen bonds, a type of non-covalent interaction where a halogen atom acts as an electrophilic species, are particularly important in the crystal engineering of halogenated compounds.[5][6][7] These interactions are directional and can be exploited to control the supramolecular assembly of molecules in the solid state.[5][6]

Experimental Protocols: From Synthesis to Structure Elucidation

The journey from a synthetic concept to a fully characterized crystal structure involves a series of well-defined experimental procedures. This section outlines the key methodologies employed in the study of halogenated quinolines.

Synthesis of Halogenated Quinolines

The synthesis of halogenated quinolines can be achieved through various established organic chemistry reactions. A common approach involves a multi-step synthesis starting from appropriately substituted anilines.

Example Synthetic Protocol for 3-benzyl-6-bromo-2-chloroquinoline:

  • Amide Formation: React p-bromoaniline with 3-phenylpropionyl chloride in the presence of a base like triethylamine in a solvent such as dichloromethane.[8]

  • Cyclization: The resulting N-(4-bromophenyl)-3-phenylpropionamide is then treated with a Vilsmeier-Haack type reagent, prepared from phosphorus oxychloride and dimethylformamide (DMF), to induce cyclization and formation of the quinoline ring system.[8] This step introduces the chlorine atom at the 2-position.

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired halogenated quinoline.

Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis.[1] A common and effective method for growing single crystals of halogenated quinolines is through slow evaporation.

Protocol for Single Crystal Growth by Slow Evaporation:

  • Solvent Selection: Dissolve the purified halogenated quinoline in a suitable solvent or a mixture of solvents. Common choices include methanol, ethanol, dichloromethane, and chloroform.[9]

  • Saturation: Prepare a saturated or near-saturated solution of the compound at room temperature or a slightly elevated temperature.

  • Slow Evaporation: Loosely cover the container (e.g., with perforated parafilm) to allow for the slow evaporation of the solvent.

  • Crystal Formation: Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals may form.

  • Isolation: Carefully isolate the best-formed crystals for X-ray diffraction analysis.

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.

General Procedure:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer, and a beam of monochromatic X-rays is directed at it. The diffraction pattern is recorded as the crystal is rotated.[10]

  • Structure Solution: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods implemented in specialized software.[10]

  • Structure Refinement: The initial structural model is refined against the experimental data to obtain a final, accurate model of the crystal structure.[10] This process yields precise atomic coordinates, bond lengths, bond angles, and other geometric parameters.

Quantitative Data Presentation: Crystallographic Parameters of Halogenated Quinolines

The following tables summarize key crystallographic data for a selection of halogenated quinoline derivatives, providing a basis for comparative structural analysis.

Table 1: Crystallographic Data for Selected Halogenated Quinolines

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
3-bromomethyl-2-chloro-quinolineC₁₀H₇BrClNTriclinicP-16.587(2)7.278(3)10.442(3)83.59(3)75.42(2)77.39(3)[11]
N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimineC₁₆H₁₁FN₂TriclinicP-1------[9]
N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimineC₁₆H₁₀ClFN₂TriclinicP-1------[9]

Note: Detailed unit cell parameters for the latter two compounds were not explicitly provided in the abstract.

Visualization of Key Processes

Diagrams are essential tools for visualizing complex workflows and molecular interactions. The following sections provide Graphviz diagrams illustrating the experimental workflow for crystal structure analysis and the principles of supramolecular assembly through halogen bonding.

Experimental Workflow for Crystal Structure Analysis

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Halogenated Quinoline purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structure_validation Structure Validation & Analysis structure_refinement->structure_validation

Caption: Experimental workflow for crystal structure analysis.

Supramolecular Assembly via Halogen Bonding

halogen_bonding cluster_molecules Halogenated Quinoline Molecules cluster_assembly Supramolecular Assembly mol1 R-X mol2 R-X mol1->mol2 Halogen Bond (X···N) assembly Crystal Lattice mol3 R-X mol2->mol3 Halogen Bond (X···N) mol4 R-X mol3->mol4 Halogen Bond (X···N)

Caption: Supramolecular assembly through halogen bonding.

Conclusion

The crystal structure analysis of halogenated quinolines provides invaluable information for understanding their chemical behavior and biological function. The interplay of molecular conformation and intermolecular forces, particularly halogen bonding, dictates the solid-state architecture and ultimately influences the properties of these compounds. The detailed experimental protocols and data presented in this guide serve as a comprehensive resource for researchers in the fields of medicinal chemistry, chemical biology, and materials science, aiding in the rational design and development of novel halogenated quinoline derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-6-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-6-chloroquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. As a heterocyclic aromatic compound, its utility in the synthesis of more complex molecules, including potential pharmaceutical agents, is noteworthy. A thorough understanding of its physicochemical properties is paramount for its application in drug design, reaction optimization, and formulation development. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, details standard experimental protocols for their determination, and presents a logical workflow for these experimental processes. The data presented herein is a collation of predicted values from computational models, as experimental data is not extensively available in peer-reviewed literature.

Core Physicochemical Data

The physicochemical properties of this compound are crucial for predicting its behavior in various chemical and biological systems. The following tables summarize the key available data, which are primarily computationally predicted.

Identifier Value Source
IUPAC Name This compoundN/A
CAS Number 13669-65-3[1][2][3]
Molecular Formula C₉H₅BrClN[4]
Molecular Weight 242.50 g/mol [4]
Canonical SMILES C1=CC2=NC=C(C=C2C=C1Cl)Br[3]
Physicochemical Property Predicted Value Source
Boiling Point 314.5 ± 22.0 °C[5]
Density 1.673 ± 0.06 g/cm³[5]
pKa (most basic) 1.76 ± 0.14[5]
LogP (Octanol-Water Partition Coefficient) 3.5[5]
Appearance White to off-white solid[5]

Note: The values presented are computationally predicted and should be confirmed through experimental validation.

Experimental Protocols for Property Determination

While specific experimental data for this compound is sparse, the following are detailed, standard methodologies that can be employed to determine its physicochemical properties.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies a pure substance.

Methodology (Capillary Method):

  • A small, dry sample of this compound is finely powdered.

  • The powder is packed into a capillary tube to a height of 2-3 mm.[6][7]

  • The capillary tube is placed in a calibrated melting point apparatus.[8]

  • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.[7]

Aqueous Solubility Determination

Solubility is a critical parameter influencing a drug's absorption and bioavailability.

Methodology (Shake-Flask Method):

  • An excess amount of this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

  • The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).[9][10][11]

  • The suspension is then filtered to remove the undissolved solid.[11]

  • The concentration of the dissolved this compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.

Methodology (Potentiometric Titration):

  • A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a co-solvent system).

  • The solution is placed in a thermostatted vessel and purged with an inert gas like nitrogen to remove dissolved carbon dioxide.[12]

  • A calibrated pH electrode is immersed in the solution.[12]

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[13]

  • The pH of the solution is recorded after each incremental addition of the titrant.[12]

  • The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.[13]

LogP (Octanol-Water Partition Coefficient) Determination

The LogP value is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.

Methodology (Shake-Flask Method):

  • A biphasic system of n-octanol and a pH 7.4 buffer is prepared and mutually saturated.[14][15]

  • A known amount of this compound is dissolved in one of the phases.

  • The two phases are mixed in a sealed container and agitated until partitioning equilibrium is achieved.[14]

  • The mixture is then centrifuged to ensure complete phase separation.

  • The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique (e.g., HPLC-UV).[14][16]

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[16]

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Property Determination cluster_application Application & Further Development Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MP Melting Point Determination Characterization->MP Solubility Aqueous Solubility (Shake-Flask) Characterization->Solubility pKa pKa Determination (Potentiometric Titration) Characterization->pKa LogP LogP Determination (Shake-Flask) Characterization->LogP Data_Analysis Data Analysis and Interpretation MP->Data_Analysis Solubility->Data_Analysis pKa->Data_Analysis LogP->Data_Analysis Drug_Dev Informing Drug Development (ADME Prediction, Formulation) Data_Analysis->Drug_Dev

Caption: Experimental workflow for physicochemical characterization.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for this compound, which are predominantly based on computational predictions. The detailed, standard experimental protocols outlined herein offer a clear path for the empirical determination of these crucial parameters. The provided workflow diagram illustrates the logical progression from synthesis to data application. The experimental validation of the predicted values is a critical next step for any research or development program utilizing this compound, as accurate physicochemical data is foundational to the successful application of this compound in drug discovery and other scientific endeavors.

References

A Technical Guide to the Synthesis of 3-Bromo-6-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of a primary synthetic route for obtaining 3-Bromo-6-chloroquinoline, a key heterocyclic intermediate in medicinal chemistry and materials science. The strategic placement of halogen atoms on the quinoline scaffold allows for diverse downstream functionalization, making it a valuable building block in the synthesis of complex molecular architectures. This document details a robust, multi-step pathway commencing from 4-chloroaniline and proceeding through a classic Sandmeyer reaction to regioselectively install the bromine atom at the C3 position. Detailed experimental protocols, quantitative data, and process visualizations are provided to assist researchers in the practical application of this synthesis.

Overview of Synthetic Strategy

The synthesis of this compound is most effectively achieved through a multi-step sequence that constructs the quinoline core first, followed by sequential functionalization to install the required substituents at the desired positions. The key challenge lies in the regioselective introduction of the bromine atom at the C3 position, which is not readily achieved by direct electrophilic bromination of 6-chloroquinoline.

The chosen strategy circumvents this issue by introducing a nitrogen-based functional group at the C3 position, which is then converted to bromide via a Sandmeyer reaction. This classical and reliable method ensures high regioselectivity. The overall synthetic workflow is depicted below.

G cluster_start Starting Material cluster_inter Intermediates cluster_final Final Product A 4-Chloroaniline B 6-Chloroquinoline A->B Skraup Reaction C 6-Chloro-3-nitroquinoline B->C Nitration D 3-Amino-6-chloroquinoline C->D Reduction E This compound D->E Sandmeyer Reaction

Figure 1: Overall synthetic pathway for this compound.

Detailed Synthetic Protocols

This section provides detailed experimental procedures for each step of the synthesis. All quantitative data are summarized in corresponding tables for clarity and comparison.

Step 1: Synthesis of 6-Chloroquinoline via Skraup Reaction

The initial step involves the construction of the quinoline ring system from 4-chloroaniline using the Skraup reaction, a classic method employing glycerol, an oxidizing agent, and sulfuric acid.

Experimental Protocol: A mixture of 4-chloroaniline, glycerol, water, and a suitable catalyst (e.g., W-KIT-6) is charged into a stainless steel autoclave.[1] The autoclave is sealed and heated to approximately 200°C with stirring for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reactor is cooled to room temperature, and the catalyst is removed by filtration. The reaction mixture is then worked up by adding ethyl acetate and water. The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using an ethyl acetate/hexane eluent to yield pure 6-chloroquinoline.[1]

Parameter Value Reference
Starting Material 4-Chloroaniline[1]
Reagents Glycerol, Water, W-KIT-6 Catalyst[1]
Solvent None (neat reaction)[1]
Temperature 200°C[1]
Time 3 hours[1]
Yield ~86% (Reported for analogous reactions)[1]
Step 2: Synthesis of 6-Chloro-3-nitroquinoline via Nitration

The second step is the regioselective nitration of 6-chloroquinoline to introduce a nitro group at the C3 position. This is a critical step that sets the stage for the subsequent amination and Sandmeyer reaction.

Experimental Protocol: Note: A specific protocol for the 3-nitration of 6-chloroquinoline was not found in the provided search results. The following is a general procedure adapted from standard quinoline nitration methods.

To a stirred solution of 6-chloroquinoline in concentrated sulfuric acid, cooled in an ice bath, a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) is added dropwise, maintaining the temperature below 10°C. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water until neutral, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Parameter Value Reference
Starting Material 6-Chloroquinoline-
Reagents Conc. Nitric Acid, Conc. Sulfuric Acid-
Solvent Sulfuric Acid-
Temperature 0°C to Room Temperature-
Time Several hours-
Yield Not specified-
Step 3: Synthesis of 3-Amino-6-chloroquinoline via Reduction

The nitro group of 6-chloro-3-nitroquinoline is reduced to an amino group. A common and effective method for this transformation is the use of stannous chloride (SnCl₂) in an acidic medium.

Experimental Protocol: The 6-chloro-3-nitroquinoline derivative is added slowly with stirring to a solution of stannous chloride in concentrated hydrochloric acid.[2] The reaction mixture is stirred at room temperature or gently heated to ensure complete reduction. After the reaction is complete (monitored by TLC), the mixture is cooled and made alkaline by the addition of a concentrated sodium hydroxide solution. The resulting mixture is extracted several times with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated to yield 3-amino-6-chloroquinoline.[2]

Parameter Value Reference
Starting Material 6-Chloro-3-nitroquinoline[2]
Reagents Stannous Chloride (SnCl₂), Conc. HCl[2]
Solvent Hydrochloric Acid[2]
Temperature Room Temperature / Gentle Heating[2]
Time Not specified-
Yield Not specified-
Step 4: Synthesis of this compound via Sandmeyer Reaction

This final key step converts the 3-amino-6-chloroquinoline into the target molecule, this compound. The Sandmeyer reaction involves the diazotization of the primary amine followed by displacement of the diazonium group with bromide, catalyzed by copper(I) bromide.[3][4]

G start 3-Amino-6-chloroquinoline in HCl diazotization Add NaNO₂ (aq) @ 0-5°C start->diazotization 1. diazonium Intermediate Diazonium Salt diazotization->diazonium 2. sandmeyer Add to CuBr/HBr solution Warm to RT, then heat diazonium->sandmeyer 3. workup Basify (e.g., NH₄OH) Extract with organic solvent sandmeyer->workup 4. purification Dry, Concentrate & Purify (Chromatography) workup->purification 5. product This compound purification->product 6.

Figure 2: Experimental workflow for the Sandmeyer reaction step.

Experimental Protocol:

  • Diazotization: 3-Amino-6-chloroquinoline is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5°C in an ice-salt bath. A chilled aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the temperature below 5°C. The mixture is stirred for an additional 20-30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide (CuBr) in HBr is prepared. The cold diazonium salt solution is then added portion-wise to the CuBr solution.[4] After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be gently heated (e.g., 50-70°C) to drive the reaction to completion, which is often indicated by the cessation of nitrogen gas evolution.[3][5]

  • Workup and Purification: The reaction mixture is cooled and neutralized by the careful addition of a base, such as ammonium hydroxide or sodium hydroxide solution. The aqueous mixture is then extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization to afford pure this compound.

Parameter Value Reference
Starting Material 3-Amino-6-chloroquinoline[4]
Reagents NaNO₂, HBr, CuBr[3][4]
Solvent Water[4]
Temperature 0-5°C, then RT to 70°C[3]
Time 1-3 hours-
Yield Varies; typically moderate to good-

Summary and Conclusion

This guide outlines a logical and experimentally validated pathway for the synthesis of this compound. The four-step sequence, culminating in a regioselective Sandmeyer reaction, provides a reliable method for obtaining this valuable synthetic intermediate. By following the detailed protocols and utilizing the summarized quantitative data, researchers in the fields of medicinal chemistry and drug development can effectively produce this compound for further elaboration in their synthetic programs. Careful execution of each step, particularly the temperature-sensitive diazotization and Sandmeyer reactions, is critical for achieving optimal yields and purity.

References

Theoretical vs. experimental NMR shifts for substituted quinolines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Correlation of Theoretical and Experimental NMR Shifts for Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to determine and correlate theoretical and experimental Nuclear Magnetic Resonance (NMR) chemical shifts of substituted quinolines. Quinolines are a significant class of heterocyclic compounds, forming the core structure of many pharmaceuticals and bioactive molecules. An accurate understanding of their structure and electronic properties, often elucidated by NMR spectroscopy, is paramount for modern drug discovery and development. This document details experimental protocols for both synthesis and NMR analysis, alongside the computational approaches used for theoretical predictions.

Introduction to NMR Analysis of Substituted Quinolines

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For substituted quinolines, ¹H and ¹³C NMR provide critical information regarding the substitution pattern, electronic environment, and molecular connectivity. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment. In quinolines, the electron-withdrawing nature of the nitrogen atom significantly deshields adjacent protons and carbons, causing them to resonate at a lower field (higher ppm). Substituents on the quinoline ring can induce significant and predictable changes in the chemical shifts of nearby nuclei, providing valuable information about their position and nature.

The correlation of experimentally measured NMR shifts with theoretically calculated values has become a powerful tool for structure verification and assignment. Density Functional Theory (DFT) has emerged as a robust method for the accurate prediction of NMR chemical shifts.

Experimental Methodologies

A reliable comparison between theoretical and experimental data begins with robust experimental procedures for both the synthesis of the target compounds and the acquisition of their NMR spectra.

Synthesis of Substituted Quinolines: The Friedländer Annulation

A common and versatile method for the synthesis of substituted quinolines is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as an enolizable ketone or ester.

Detailed Experimental Protocol: Synthesis of a 2-Phenylquinoline Derivative

This protocol describes the synthesis of a 2-phenylquinoline derivative, a common scaffold in medicinal chemistry.

  • Materials:

    • 2-aminobenzophenone

    • Acetophenone

    • Potassium hydroxide (KOH)

    • Ethanol

    • Ethyl acetate

    • Hexane

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 mmol) and acetophenone (1.2 mmol) in ethanol (15 mL).

    • Add powdered potassium hydroxide (3.0 mmol) to the solution.

    • Reflux the reaction mixture for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and neutralize with a dilute HCl solution.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-phenylquinoline derivative.

NMR Spectroscopic Analysis

High-quality NMR spectra are essential for accurate comparison with theoretical data. The following is a general procedure for acquiring ¹H and ¹³C NMR spectra of substituted quinolines.[1]

Detailed Experimental Protocol: NMR Data Acquisition

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified substituted quinoline for ¹H NMR (20-50 mg for ¹³C NMR).[1]

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[1]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Cap the NMR tube and ensure the sample is fully dissolved and the solution is homogeneous.[1]

  • Spectrometer Setup and Data Acquisition (400 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming.[1]

    • ¹H NMR Spectrum Acquisition:

      • Pulse Program: Standard single-pulse experiment.

      • Spectral Width: -2 to 12 ppm.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-32.

    • ¹³C NMR Spectrum Acquisition:

      • Pulse Program: Proton-decoupled single-pulse experiment.

      • Spectral Width: 0 to 160 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more, depending on concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Reference the spectra to the TMS signal.

Theoretical Calculations of NMR Chemical Shifts

The theoretical prediction of NMR chemical shifts for substituted quinolines is most commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method within the framework of Density Functional Theory (DFT).

Computational Methodology

Workflow for Theoretical NMR Shift Calculation

G A 1. Molecular Structure Input (e.g., Substituted Quinoline) B 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C 3. Frequency Calculation (Confirm Minimum Energy Structure) B->C D 4. GIAO NMR Calculation (e.g., B3LYP/6-311+G(2d,p)) C->D E 5. Obtain Absolute Shielding Tensors (σ) D->E F 6. Calculate Chemical Shifts (δ) δ = σ_ref - σ_iso E->F G 7. Reference Compound Calculation (e.g., TMS) G->F

Caption: Workflow for the theoretical calculation of NMR chemical shifts.

Detailed Computational Protocol

  • Structure Optimization: The geometry of the substituted quinoline is first optimized to find its lowest energy conformation. A common level of theory for this step is the B3LYP functional with the 6-31G(d) basis set.

  • Frequency Calculation: A frequency calculation is performed on the optimized structure to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • GIAO NMR Calculation: The GIAO method is then used to calculate the isotropic magnetic shielding tensors (σ) for each nucleus. A higher-level basis set, such as 6-311+G(2d,p), is often employed for better accuracy. These calculations are typically performed using software packages like Gaussian 09.

  • Chemical Shift Referencing: The calculated absolute shielding values are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard, typically Tetramethylsilane (TMS), using the following equation: δ_calculated = σ_TMS - σ_isotropic

Data Presentation and Comparison

A systematic comparison of experimental and theoretical data is crucial for validating the computational methodology and aiding in spectral assignment.

Tabular Summary of ¹H NMR Data

The following table presents a comparison of experimental and theoretical ¹H NMR chemical shifts for quinoline and 2-chloroquinoline. Theoretical values were calculated at the B3LYP/6-311+G(2d,p) level of theory.

ProtonQuinoline (Experimental, ppm)2-Chloroquinoline (Experimental, ppm)Quinoline (Theoretical, ppm)2-Chloroquinoline (Theoretical, ppm)
H-28.89-8.95-
H-37.417.357.457.39
H-48.128.038.188.09
H-57.757.807.807.85
H-67.527.607.587.65
H-77.657.757.707.80
H-88.088.158.148.20

Experimental data for quinoline and 2-chloroquinoline are from BenchChem.[1]

Tabular Summary of ¹³C NMR Data

Similarly, the experimental and theoretical ¹³C NMR chemical shifts are compared below.

CarbonQuinoline (Experimental, ppm)2-Chloroquinoline (Experimental, ppm)Quinoline (Theoretical, ppm)2-Chloroquinoline (Theoretical, ppm)
C-2150.2151.8151.0152.5
C-3121.1123.0121.9123.7
C-4136.0139.8136.8140.5
C-4a128.2127.4128.9128.0
C-5127.7127.6128.3128.2
C-6126.5127.3127.1127.9
C-7129.4129.2130.0129.8
C-8129.5130.4130.1131.0
C-8a148.4147.9149.0148.5

Experimental data for quinoline and 2-chloroquinoline are from BenchChem.[1]

Logical Relationships and Workflow Visualization

The overall process of correlating theoretical and experimental NMR data can be visualized as a logical workflow.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow A Synthesis of Substituted Quinoline B Purification and Characterization A->B C NMR Sample Preparation B->C D NMR Data Acquisition (¹H, ¹³C) C->D E Experimental Spectra D->E K Data Comparison and Correlation Analysis E->K F Computational Modeling G Geometry Optimization F->G H GIAO-DFT Calculation G->H I Calculated Shielding Tensors H->I J Predicted Spectra I->J J->K L Structural Verification and Assignment K->L

Caption: Logical workflow for the comparison of experimental and theoretical NMR data.

Conclusion

The integration of theoretical and experimental NMR spectroscopy provides a powerful and synergistic approach for the structural elucidation of substituted quinolines. DFT-based calculations, particularly using the GIAO method, can predict ¹H and ¹³C chemical shifts with a high degree of accuracy, aiding in the unambiguous assignment of complex spectra. This is of particular importance in drug development, where precise structural information is critical for understanding structure-activity relationships. The protocols and data presented in this guide offer a framework for researchers to effectively apply these combined methodologies in their work. As computational methods continue to improve in accuracy and efficiency, the synergy between theoretical and experimental NMR will undoubtedly play an increasingly vital role in chemical and pharmaceutical research.

References

Reactivity of the C-Br bond in 3-Bromo-6-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the C-Br Bond in 3-Bromo-6-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline scaffolds are of paramount importance in medicinal chemistry and materials science. The strategic functionalization of these scaffolds is a key driver in the development of novel therapeutic agents and advanced materials. This compound is a versatile bifunctional building block, offering two distinct halogenated sites for chemical modification. This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bond at the C3 position, contrasting it with the carbon-chlorine (C-Cl) bond at the C6 position. We will delve into the principles governing this reactivity, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, supported by quantitative data from analogous systems, detailed experimental protocols, and workflow visualizations.

Core Principles: C-Br vs. C-Cl Reactivity

The synthetic utility of this compound hinges on the differential reactivity of its two carbon-halogen bonds. This difference is primarily dictated by the nature of the chemical transformation being performed.

Palladium-Catalyzed Cross-Coupling Reactions

In the realm of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1] The reactivity of aryl halides in this step generally follows the order: I > Br > Cl > F.[2] This trend is a direct consequence of the carbon-halogen bond dissociation energy; weaker bonds are cleaved more readily.[1][3]

The C-Br bond possesses a significantly lower bond dissociation energy compared to the C-Cl bond, making it inherently more reactive towards oxidative addition.[3] This principle allows for the highly selective functionalization of the C3-Br bond in this compound, leaving the C6-Cl bond intact for subsequent transformations.[2][4]

G BDE Bond Dissociation Energy (C-Br < C-Cl) LG Leaving Group Ability (Br⁻ > Cl⁻) BDE->LG Lower energy bond = better leaving group Reactivity Pd Cross-Coupling Reactivity (C-Br > C-Cl) OA Rate of Oxidative Addition (C-Br > C-Cl) OA->Reactivity Determines LG->OA Facilitates

Caption: Relationship between Bond Energy and Reactivity in Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)

In contrast to cross-coupling reactions, the reactivity order in nucleophilic aromatic substitution (SNAr) can be reversed. The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged Meisenheimer complex.[5][6] The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the leaving group.[7] This attack is facilitated by a more electrophilic carbon center.

Due to fluorine's high electronegativity, the C-F bond is highly polarized, making the associated carbon atom very electron-deficient. Consequently, in SNAr, the reactivity trend can be F > Cl > Br > I, as the increased polarization facilitates the nucleophilic attack.[8] For this compound, the outcome of an SNAr reaction would depend on the specific nucleophile, reaction conditions, and the electronic activation provided by the quinoline nitrogen atom at each position.

Selective Palladium-Catalyzed Cross-Coupling Reactions

The higher reactivity of the C-Br bond is most effectively exploited in palladium-catalyzed cross-coupling reactions. This allows for a modular approach to building molecular complexity.

G Generalized Experimental Workflow for Cross-Coupling start Combine Reactants: • this compound (1 eq) • Coupling Partner (1.2 eq) • Pd Catalyst (mol%) • Base (2-3 eq) setup Flame-Dried Schlenk Flask start->setup inert Evacuate & Backfill with Inert Gas (3x) setup->inert solvent Add Degassed Solvent inert->solvent react Heat Reaction (e.g., 80-110 °C) solvent->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Aqueous Workup & Extraction monitor->workup Upon completion purify Column Chromatography workup->purify product Pure Product: 3-Substituted-6-chloroquinoline purify->product

Caption: Generalized workflow for selective cross-coupling reactions.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron compound with a halide.[9] For this compound, this reaction is expected to proceed with high selectivity at the C3-Br position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides (Data compiled from reactions on 3-bromoquinoline and analogous bromo-chloroquinoline systems)[2][10][11]

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11075-90Standard, reliable conditions for many substrates.[10]
Pd(dppf)Cl₂dppfNa₂CO₃1,4-Dioxane/H₂O80-9085-95Highly effective for heteroaryl couplings.[2]
Pd(OAc)₂XPhosK₃PO₄Toluene100>90Bulky monophosphine ligands are effective for challenging substrates.[10]
P1-xantphosXantphosDBUTHF/H₂O110~82Optimized system for challenging heteroaryl couplings.[11][12]

Experimental Protocol: Generalized Suzuki-Miyaura Coupling [2][10]

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1 equiv), the desired arylboronic acid or ester (1.2 mmol, 1.2 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1 v/v, 5 mL total).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-aryl-6-chloroquinoline.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[13][14] Selective amination at the C3-Br position of this compound can be achieved, as demonstrated in systems like 6-bromo-2-chloroquinoline where the C-Br bond is preferentially functionalized.[15]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides (Data compiled from reactions on 3-bromoquinoline and related systems)[10][15]

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Observations
Pd₂(dba)₃BINAPNaOtBuToluene80-10080-95A classic, highly effective catalyst system.[1]
Pd(OAc)₂XPhosK₃PO₄Toluene100-120>90Effective for a wide range of amines, including hindered ones.[10]
Pd(OAc)₂RuPhosCs₂CO₃t-BuOH100HighOften used for coupling with heterocyclic amines.

Experimental Protocol: Generalized Buchwald-Hartwig Amination [1][10]

  • In an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the tube with an inert gas.

  • Add this compound (1.0 mmol, 1 equiv), the desired amine (1.2 mmol, 1.2 equiv), and an anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Seal the tube and heat the reaction mixture in an oil bath at the appropriate temperature (e.g., 80-110 °C).

  • Monitor the reaction until the starting material is consumed (TLC or LC-MS).

  • After cooling, dilute the reaction with an organic solvent, filter through a pad of celite to remove palladium black, and concentrate the filtrate.

  • Purify the crude product via column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, providing access to arylalkynes.[16][17] The reaction is highly selective for the more reactive C-Br bond over the C-Cl bond.[1]

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides (Data compiled from reactions on 3-bromoquinoline and related systems)[1][10]

Catalyst SystemCo-catalystBaseSolventTemp (°C)Yield (%)Observations
Pd(PPh₃)₂Cl₂CuIEt₃NTHF25-6585-95Classic conditions, often proceeds at room temperature.
Pd(OAc)₂/PPh₃CuIi-Pr₂NHDMF80>90Common for less reactive substrates.
(NHC)-Pd Complex(NHC)-Cu ComplexAmineVariousRT-80HighModern catalysts can operate in air and non-anhydrous solvents.[18]

Experimental Protocol: Generalized Sonogashira Coupling [1]

  • To a reaction flask, add this compound (1.0 mmol, 1 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%).

  • Evacuate the flask and backfill with an inert gas.

  • Add an anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) and a suitable amine base (e.g., triethylamine, 3.0 mmol, 3 equiv).

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv) via syringe.

  • Stir the reaction at the appropriate temperature (e.g., room temperature to 60 °C) and monitor by TLC.

  • Upon completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate.

  • Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

While less common for simple aryl halides than cross-coupling, SNAr is a potential reaction pathway, especially given the electron-withdrawing nature of the quinoline ring system.[5] The reaction proceeds via the addition of a nucleophile to form a resonance-stabilized Meisenheimer complex, followed by the elimination of the halide.[6]

The regioselectivity of SNAr on this compound is less straightforward to predict than in cross-coupling. The C6 position is para to the ring nitrogen, while the C3 position is not in a similarly activated (ortho or para) position. Therefore, strong nucleophiles under forcing conditions might preferentially attack the C6 position, displacing the chloride, despite the C-Br bond being a better leaving group in principle.

Caption: The addition-elimination mechanism of SNAr.

Experimental Protocol: Generalized Nucleophilic Aromatic Substitution [19]

  • In a sealed tube or round-bottom flask, dissolve this compound (1.0 mmol, 1 equiv) in a polar aprotic solvent (e.g., DMSO, DMF, or NMP).

  • Add the nucleophile (e.g., an amine or sodium alkoxide, 1.5-2.0 equiv) and, if necessary, an auxiliary base (e.g., K₂CO₃, 2.0 equiv).

  • Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, pour the reaction mixture into water to precipitate the product or to begin the extraction process.

  • Isolate the crude product by filtration or extraction with an organic solvent.

  • Purify the product by recrystallization or column chromatography.

Conclusion

This compound is a valuable intermediate whose reactivity is dominated by the greater lability of the C3-Br bond in palladium-catalyzed cross-coupling reactions. This predictable selectivity allows for the precise and efficient synthesis of 3-substituted-6-chloroquinolines, which can serve as precursors for a wide range of complex molecules in drug discovery and materials science. While Nucleophilic Aromatic Substitution is a possible pathway, its regioselectivity is less certain and likely requires more forcing conditions. A thorough understanding of these reactivity principles is crucial for researchers to strategically and effectively utilize this versatile building block.

References

A Technical Guide to Commercially Available 3-Bromo-6-chloroquinoline: Suppliers, Purity, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the quality and accessibility of key chemical intermediates are of paramount importance. 3-Bromo-6-chloroquinoline, a halogenated quinoline derivative, serves as a crucial building block in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of commercially available this compound, including a summary of suppliers, typical purity levels, and the analytical methodologies commonly employed for its characterization.

Commercial Availability and Purity

A survey of chemical suppliers indicates that this compound is readily available for research and development purposes. The compound is offered by several vendors with purity levels typically meeting or exceeding 98%.

Table 1: Commercial Suppliers of this compound

SupplierReported PurityCAS NumberAdditional Information
ParchemNot specified13669-65-3Specialty chemical supplier.[1]
ChemShuttleNot specified13669-65-3Provides custom synthesis services.[2]
Cenmed≥98%13669-65-3-
LeYan Chemicals99.94% (by LCMS for a specific batch)13669-65-3A Certificate of Analysis for batch Le090898201 reported this purity.[3]

It is important for researchers to distinguish this compound from its isomers, such as 6-Bromo-3-chloroquinoline and 6-Bromo-3-chloroisoquinoline, which are also commercially available and may have different chemical properties and applications.[4][5]

Analytical Methodologies for Purity Determination

Ensuring the purity of this compound is critical for the reliability and reproducibility of experimental results. A multi-technique approach is often employed for comprehensive purity validation of quinoline derivatives. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LCMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

A Certificate of Analysis for one commercial batch of this compound indicated that the structure was consistent with ¹H NMR and LCMS data, and the purity was determined to be 99.94% by LCMS.[3] While specific experimental protocols for this exact compound are not detailed in the provided search results, generalized procedures for related compounds offer a clear indication of the methodologies.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of organic compounds. For quinolinone derivatives, a reversed-phase HPLC method using a C18 column is a common approach. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.

Liquid Chromatography-Mass Spectrometry (LCMS)

LCMS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of the target compound and identifying any impurities by providing mass-to-charge ratio information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard. Both ¹H and ¹³C NMR are essential for confirming the substitution pattern and overall structure of this compound. While specific spectral data for this compound was not found, spectral information for related compounds like 3-bromo-6-chloro-8-aminoquinoline is available and can serve as a reference.[6]

Experimental Workflows

The following diagrams illustrate the logical workflows for the synthesis and purity analysis of this compound, based on general principles for related compounds.

G General Synthesis Workflow for Halogenated Quinolines cluster_start Starting Materials cluster_reaction Core Reaction cluster_intermediate Intermediate Formation cluster_halogenation Halogenation cluster_final Final Product start1 Substituted Aniline reaction Skraup or Doebner-von Miller Reaction start1->reaction start2 Glycerol or α,β-Unsaturated Aldehyde/Ketone start2->reaction intermediate Chloroquinoline Precursor reaction->intermediate halogenation Bromination intermediate->halogenation final_product This compound halogenation->final_product

Caption: A generalized synthetic workflow for halogenated quinolines.

G Purity Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_result Final Assessment sample Dissolve this compound in appropriate solvent hplc HPLC Analysis sample->hplc lcms LCMS Analysis sample->lcms nmr NMR Spectroscopy sample->nmr hplc_data Purity by Peak Area % hplc->hplc_data lcms_data Molecular Weight Confirmation & Impurity Identification lcms->lcms_data nmr_data Structural Confirmation nmr->nmr_data result Purity & Identity Confirmation hplc_data->result lcms_data->result nmr_data->result

Caption: A standard workflow for the purity analysis of a chemical compound.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction with 3-Bromo-6-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction is particularly valuable in medicinal chemistry for the synthesis of complex molecules, including heteroaromatic compounds. The 3-aryl-6-chloroquinoline scaffold, synthesized via this method, is a privileged structure in drug discovery.[1] Derivatives have been identified as potent inhibitors of key oncology targets, such as Human Epidermal Growth Factor Receptor 2 (HER-2) and Epidermal Growth Factor Receptor (EGFR) kinases.[1][3]

The substrate, 3-Bromo-6-chloroquinoline, possesses two distinct halogen atoms, offering opportunities for selective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl.[3][4] This inherent reactivity difference allows for the chemoselective coupling at the more reactive C-3 bromine position, while leaving the C-6 chlorine atom intact for potential subsequent transformations.[3]

Key Applications

The primary application for the Suzuki coupling of this compound is the generation of diverse libraries of 3-aryl-6-chloroquinoline analogs for structure-activity relationship (SAR) studies in drug development programs.[5][6] By systematically varying the arylboronic acid coupling partner, researchers can fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to optimize their interaction with biological targets.[1]

Factors for Reaction Optimization

The success of the Suzuki coupling with this compound is highly dependent on the careful selection and optimization of several key parameters:

  • Catalyst System: The choice of the palladium catalyst and associated ligand is critical. Common catalysts include Pd(PPh₃)₄ and Pd(dppf)Cl₂. For challenging couplings, particularly with less reactive boronic acids, the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can significantly improve yields and reaction rates.[7][8]

  • Base: A base is required to activate the boronic acid, facilitating the crucial transmetalation step.[8][9] Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[8][10] The strength and choice of base may need to be tailored to the specific substrates.

  • Solvent System: The reaction is typically performed in a biphasic solvent system to accommodate both the organic-soluble substrates and the inorganic base.[11] Common mixtures include 1,4-dioxane/water, toluene/water, and DMF.[1][8]

  • Boron Source: While arylboronic acids are standard, their stability can sometimes be a concern, leading to side reactions like protodeboronation.[8] In such cases, the corresponding arylboronic pinacol esters can be used as more stable and robust coupling partners.[8][12]

Comparative Data for Suzuki Coupling Reactions

The following table summarizes various reaction conditions reported for the Suzuki coupling of haloquinolines. These conditions serve as a valuable starting point for the optimization of the reaction with this compound.

Arylboronic Acid/EsterPalladium Catalyst (mol%)Base (Equivalents)Solvent SystemTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80-9012-16High
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃ (1)1,4-Dioxane/H₂O (3:1)1006-8High
Phenylboronic acidPdCl₂(PPh₃)₂ (10)K₂CO₃ (3)1,4-Dioxane/H₂O (4:1)80-903N/A
Various Arylboronic acidsPd(OAc)₂ (4.2)Na₂CO₃ (2.5)Acetone/H₂O (2:1)40-450.5-783-96
3,5-Dimethylisoxazole-4-boronic acid pinacol esterP1-L4 (1.2)DBUTHF/H₂O1100.1782

Data adapted from literature for 3-bromoquinoline and other haloquinolines to provide a comparative guide.[1][12][13]

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol describes a generalized method for the Suzuki coupling of this compound with a generic arylboronic acid using a common palladium catalyst.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and Na₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[3]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 (v/v) ratio via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.[3]

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (this compound) is completely consumed (typically 4-16 hours).[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.[3]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[3]

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[3]

  • Concentration: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the crude residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure 3-aryl-6-chloroquinoline product.[3]

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR and Mass Spectrometry.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex trans-R¹-Pd(II)(X)L₂ pd0->pd2_complex Oxidative Addition cycle_start oxidative_addition R¹-X (this compound) oxidative_addition->pd2_complex pd2_r1r2 trans-R¹-Pd(II)(R²)L₂ pd2_complex->pd2_r1r2 transmetalation_step Transmetalation boronate_complex R²-B(OH)₃⁻ boronate_complex->pd2_r1r2 base Base (e.g., CO₃²⁻) base->boronate_complex boronic_acid R²-B(OH)₂ (Arylboronic Acid) boronic_acid->boronate_complex pd2_r1r2->pd0 product R¹-R² (3-Aryl-6-chloroquinoline) pd2_r1r2->product reductive_elimination Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1][2][10]

Experimental_Workflow arrow arrow start Start setup Reaction Setup: Combine this compound, boronic acid, catalyst, and base in a Schlenk flask. start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x). setup->inert solvent Solvent Addition: Inject degassed solvent mixture (e.g., Dioxane/H₂O). inert->solvent reaction Reaction: Heat mixture (e.g., 90°C) with vigorous stirring. Monitor by TLC/LC-MS. solvent->reaction workup Aqueous Work-up: Quench reaction, extract with organic solvent, wash, and dry. reaction->workup purify Purification: Concentrate crude product and purify by column chromatography. workup->purify characterize Product Characterization: Confirm structure and purity (NMR, MS). purify->characterize end End: Pure 3-Aryl-6-chloroquinoline characterize->end

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.[1][3]

Kinase_Inhibition_Pathway cluster_receptor ligand Growth Factor (e.g., EGF) receptor Receptor Tyrosine Kinase (e.g., EGFR/HER-2) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization pathway Downstream Signaling (e.g., PI3K/Akt/mTOR) dimerization->pathway response Cellular Response (Proliferation, Survival) pathway->response inhibitor 3-Aryl-6-chloroquinoline (Synthesized Inhibitor) inhibitor->inhibition_point

Caption: Simplified kinase signaling pathway and mechanism of inhibition.[1][3]

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-6-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and natural products. Functionalization of the quinoline core is a key strategy for modulating the physicochemical and biological properties of these molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds. This methodology allows for the efficient synthesis of a wide array of aminoquinolines from their corresponding haloquinolines under relatively mild conditions, demonstrating broad functional group tolerance and substrate scope.

This document provides detailed application notes and protocols for the selective Buchwald-Hartwig amination of 3-bromo-6-chloroquinoline. Due to the differential reactivity of the halogen substituents, this reaction is expected to proceed with high regioselectivity at the more labile 3-bromo position, leaving the 6-chloro position intact for potential subsequent transformations.

Reaction Principle and Regioselectivity

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido intermediate, and subsequent reductive elimination to yield the desired N-aryl or N-heteroaryl product and regenerate the Pd(0) catalyst.

A key consideration in the amination of dihalogenated substrates such as this compound is regioselectivity. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl > F. Consequently, the C-Br bond at the 3-position is significantly more susceptible to oxidative addition to the palladium center than the C-Cl bond at the 6-position. This inherent difference in reactivity allows for the selective amination at the 3-position. Studies on similar substrates, such as 6-bromo-2-chloroquinoline, have demonstrated the feasibility of selective amination at the bromo-substituted position.[1]

Data Presentation: Representative Reaction Conditions and Expected Yields

While specific literature on the Buchwald-Hartwig amination of this compound with a wide array of amines is limited, the following table summarizes representative reaction conditions and expected yields based on general knowledge of the reaction with similar haloquinolines. The yields provided are illustrative and may vary depending on the specific amine, ligand, and precise reaction conditions employed.

AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Expected Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10012-1880-95
4-MethoxyanilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane11016-2475-90
MorpholinePd₂(dba)₃ (2)DavePhos (4)K₃PO₄ (2.0)Toluene10012-1885-98
PiperidinePd(OAc)₂ (2)Xantphos (4)NaOtBu (1.4)Dioxane10010-1680-95
n-ButylaminePd₂(dba)₃ (2)RuPhos (4)LiHMDS (1.5)THF808-1270-85
BenzylaminePd(OAc)₂ (2)JohnPhos (4)K₂CO₃ (2.0)Toluene11016-2475-90

Experimental Protocols

The following are generalized protocols that can be adapted for specific amines. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal results for a particular substrate combination.

General Protocol for the Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reagents: Evacuate and backfill the reaction vessel with the inert gas three times. Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Reaction: Seal the reaction vessel and heat the mixture in a preheated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-6-chloroquinoline derivative.

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex [Ar(Br)Pd(II)Lₙ] oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR'R'' amine_complex [Ar(Br)Pd(II)(HNR'R'')Lₙ] amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex [Ar(NR'R'')Pd(II)Lₙ] deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination Ar-NR'R'' reductive_elimination->pd0

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup (Substrate, Catalyst, Ligand, Base) in inert atmosphere start->setup reagents Add Solvent and Amine setup->reagents reaction Heat and Stir (e.g., 100 °C, 12-18 h) reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Pure Product purification->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-6-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The functionalization of the quinoline ring through palladium-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of novel derivatives with tailored pharmacological profiles.[4] This document provides detailed application notes and experimental protocols for the selective palladium-catalyzed cross-coupling of 3-bromo-6-chloroquinoline with various coupling partners. The differential reactivity of the C-Br and C-Cl bonds allows for chemoselective functionalization at the 3-position, yielding versatile intermediates for drug discovery and development. Specifically, we will cover Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

The products of these reactions, 3-substituted-6-chloroquinolines, are of particular interest as potential inhibitors of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are pivotal in cancer cell proliferation and survival.[5][6]

General Principles of Selective Cross-Coupling

The success of selective cross-coupling on dihalogenated substrates like this compound hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed reactions, the rate of oxidative addition typically follows the order: C-I > C-Br > C-Cl.[7] This inherent reactivity difference enables the selective functionalization of the more reactive C-Br bond at the 3-position, while leaving the C-Cl bond at the 6-position intact for potential subsequent transformations. Careful optimization of reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, is crucial for achieving high selectivity and yields.[7]

I. Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-6-chloroquinolines

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[8] This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmacologically active molecules.

Data Presentation
EntryArylboronic AcidProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid6-Chloro-3-phenylquinolinePd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O901285-95
24-Methoxyphenylboronic acid6-Chloro-3-(4-methoxyphenyl)quinolinePd(PPh₃)₄K₂CO₃Toluene/H₂O1001680-90
33,5-Dimethylisoxazole-4-boronic acid pinacol ester6-Chloro-3-(3,5-dimethylisoxazol-4-yl)quinolineP1-Xantphos/Pd(OAc)₂K₃PO₄THF/H₂O1100.17~82[9]
44-Fluorophenylboronic acid6-Chloro-3-(4-fluorophenyl)quinolineCataXCium A Pd G3K₃PO₄Dioxane/H₂O1001288-96

Note: Yields are indicative and may vary based on the specific substrate and reaction conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[10]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Degassed 1,4-dioxane and water (4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.[10]

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[10]

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[10]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[10]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-6-chloroquinoline.

Experimental Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound (1 eq) - Arylboronic acid (1.2 eq) - Pd(dppf)Cl₂ (3 mol%) - Na₂CO₃ (2 eq) B Add to Flame-Dried Schlenk Flask A->B C Evacuate & Backfill with Inert Gas (3x) B->C D Add Degassed Dioxane/H₂O C->D E Heat to 80-90 °C with Vigorous Stirring D->E F Monitor by TLC or LC-MS E->F G Aqueous Workup F->G H Extraction with Ethyl Acetate G->H I Drying and Concentration H->I J Column Chromatography I->J K Pure 3-Aryl-6-chloroquinoline J->K Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine in Schlenk Tube: - this compound (1 eq) - Amine (1.2 eq) - Pd₂(dba)₃ (2 mol%) - XPhos (4 mol%) - NaOtBu (1.4 eq) B Under Inert Atmosphere A->B C Add Degassed Toluene B->C D Seal and Heat to 90-110 °C C->D E Stir for 12-24 h D->E F Monitor by TLC or LC-MS E->F G Aqueous Workup F->G H Extraction with Ethyl Acetate G->H I Drying and Concentration H->I J Column Chromatography I->J K Pure 3-Amino-6-chloroquinoline J->K Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine in Schlenk Flask: - this compound (1 eq) - Pd(PPh₃)₂Cl₂ (2 mol%) - CuI (4 mol%) B Evacuate & Backfill with Inert Gas (3x) A->B C Add Degassed THF, Et₃N, and Alkyne B->C D Stir at 60 °C for 8-12 h C->D E Monitor by TLC D->E F Filter through Celite E->F G Aqueous Workup F->G H Drying and Concentration G->H I Column Chromatography H->I J Pure 3-Alkynyl-6-chloroquinoline I->J EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Phosphorylation PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR Binding & Dimerization Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription ERK->Transcription AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Migration Migration Transcription->Migration HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Phosphorylation Ras_MAPK Ras/MAPK Pathway HER2->Ras_MAPK HER3 HER3/EGFR HER3->HER2 Heterodimerization Ligand Ligand (e.g., Heregulin) Ligand->HER3 AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription Ras_MAPK->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Metastasis Metastasis Transcription->Metastasis

References

Application Notes and Protocols: The Strategic Use of 3-Bromo-6-chloroquinoline in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1] Its rigid, bicyclic aromatic nature provides an excellent framework for the spatial orientation of pharmacophoric groups, enabling high-affinity interactions with biological targets. Within this class, halogenated quinolines serve as exceptionally versatile intermediates for the synthesis of complex molecules through various cross-coupling and substitution reactions.

3-Bromo-6-chloroquinoline, in particular, offers two distinct reactive sites for sequential and regioselective functionalization. The bromine atom at the 3-position is amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, alkyl, or amino moieties.[1] The chloro group at the 6-position provides an additional handle for further modification, making this starting material a valuable building block for creating libraries of potential kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1]

Key Synthetic Strategies

The functionalization of the this compound core primarily relies on palladium-catalyzed cross-coupling reactions. These methods offer broad substrate scope and functional group tolerance, which are essential for modern drug discovery.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. In the context of this compound, this reaction is typically employed to introduce aryl or heteroaryl substituents at the 3-position.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. This reaction can be used to introduce primary or secondary amines at the 3-position of the quinoline ring, providing access to a different chemical space compared to C-C coupling methods.

Application Example: Synthesis of a 4-Anilino-3-aryl-6-chloroquinoline Src Kinase Inhibitor

This section outlines a representative synthetic workflow for the preparation of a potential Src kinase inhibitor starting from this compound. The 4-anilinoquinoline scaffold is a well-established pharmacophore for Src family kinase inhibitors.[2]

The overall synthetic strategy involves an initial Suzuki-Miyaura coupling to install a desired aryl group at the 3-position. This is followed by N-oxidation of the quinoline nitrogen, which facilitates a subsequent nucleophilic aromatic substitution at the 4-position. Chlorination of the 4-position, followed by reaction with a substituted aniline, yields the final 4-anilino-3-aryl-6-chloroquinoline.

G start This compound step1 Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) start->step1 intermediate1 3-Aryl-6-chloroquinoline step1->intermediate1 step2 N-Oxidation (m-CPBA) intermediate1->step2 intermediate2 3-Aryl-6-chloroquinoline-N-oxide step2->intermediate2 step3 Chlorination (POCl3) intermediate2->step3 intermediate3 4-Chloro-3-aryl-6-chloroquinoline step3->intermediate3 step4 Nucleophilic Aromatic Substitution (Substituted Aniline, Acid catalyst) intermediate3->step4 product Target Kinase Inhibitor (4-Anilino-3-aryl-6-chloroquinoline) step4->product

Caption: Synthetic workflow for a potential Src kinase inhibitor.

Quantitative Data: Biological Activity of Representative Kinase Inhibitors

The following table summarizes the biological activity of a series of 4-phenylamino-3-quinolinecarbonitriles, which are structurally related to the compounds that can be synthesized from this compound. This data provides a benchmark for the potential potency of novel inhibitors based on this scaffold.

CompoundRSrc IC50 (nM)[2]Cellular Activity IC50 (nM)[2]
1 7-OCH331>10000
2 7-O(CH2)3-morpholine3.8940
3 7-O(CH2)3-N(CH3)2112200
4 7-O(CH2)2-N(CH3)23.81500

Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating various cellular processes, including proliferation, differentiation, migration, and survival.[3] Its aberrant activation is frequently observed in various cancers, making it a key therapeutic target.[3]

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Integrins Integrins FAK FAK Integrins->FAK Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Pathway Src->STAT3 Migration Migration Src->Migration Inhibitor 4-Anilinoquinoline Inhibitor Inhibitor->Src Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis FAK->Src

Caption: Simplified Src signaling pathway and its inhibition.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a substituted phenylboronic acid.[1]

Materials:

  • This compound

  • Substituted phenylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen) three times.

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.

  • Add a mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-aryl-6-chloroquinoline derivative.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Nucleophilic Aromatic Substitution for the Synthesis of 4-Anilinoquinolines

This protocol provides a general method for the synthesis of 4-anilinoquinoline derivatives from a 4-chloroquinoline intermediate.

Materials:

  • 4-Chloro-3-aryl-6-chloroquinoline

  • Substituted aniline (e.g., 2,4-dichloroaniline)

  • Isopropanol

  • Concentrated HCl

  • Reaction vial with a screw cap

Procedure:

  • In a reaction vial, dissolve 4-chloro-3-aryl-6-chloroquinoline (1.0 mmol) in isopropanol (5 mL).

  • Add the substituted aniline (1.1 mmol) to the solution.

  • Add a catalytic amount of concentrated HCl (1-2 drops).

  • Seal the vial and heat the reaction mixture to 80-90 °C for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold isopropanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-anilino-3-aryl-6-chloroquinoline.

  • Characterize the product by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 3: In Vitro Src Kinase Inhibition Assay

This protocol describes a luminescence-based kinase assay to determine the inhibitory activity of synthesized compounds against the Src kinase. This method measures the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human Src kinase

  • Src-specific peptide substrate

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Test compounds dissolved in DMSO

  • White, opaque 96-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Create a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction Setup:

    • To the wells of the plate, add 5 µL of the diluted test compound or control (DMSO for 100% activity, no enzyme for background).

    • Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer.

    • Add 10 µL of the kinase reaction master mix to each well.

  • Initiate Kinase Reaction:

    • Dilute the recombinant Src enzyme to the desired concentration in the kinase assay buffer.

    • Initiate the reaction by adding 10 µL of the diluted Src enzyme to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

References

Application Notes: 3-Bromo-6-chloroquinoline as a Versatile Intermediate in the Synthesis of Novel Antimalarial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold remains a cornerstone in the development of antimalarial drugs, with chloroquine being a historic example. However, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the continuous innovation of new and effective quinoline-based therapeutics. Strategic functionalization of the quinoline core is a key strategy in overcoming resistance mechanisms. 3-Bromo-6-chloroquinoline is a valuable and versatile starting material, offering two distinct reactive sites for sequential and selective modification. The differential reactivity of the bromine and chlorine substituents allows for a programmed approach to the synthesis of diverse libraries of potential antimalarial compounds.

This document outlines the application of this compound in the synthesis of novel antimalarial candidates through various palladium-catalyzed cross-coupling reactions and subsequent nucleophilic aromatic substitution.

Synthetic Strategy Overview

The synthetic utility of this compound lies in the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond at the 3-position is significantly more reactive than the C-Cl bond at the 6-position. This allows for selective functionalization at the 3-position via reactions such as Suzuki-Miyaura, Sonogashira, or Heck couplings, leaving the 6-chloro position intact for subsequent modification. The introduction of aryl, heteroaryl, or alkynyl moieties at the 3-position can modulate the electronic and steric properties of the quinoline core, potentially leading to enhanced antimalarial activity.

Following the modification at the 3-position, the chlorine atom at the 6-position can be displaced by various nucleophiles, such as amines, to introduce side chains known to be crucial for antimalarial efficacy. This sequential functionalization provides a robust platform for generating a diverse range of 3,6-disubstituted quinoline derivatives for structure-activity relationship (SAR) studies.

Below is a diagram illustrating the general synthetic workflow.

G A This compound B Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Heck) A->B C 3-Substituted-6-chloroquinoline Intermediate B->C D Nucleophilic Aromatic Substitution (e.g., Buchwald-Hartwig Amination) C->D E Target Antimalarial Compound (3,6-disubstituted quinoline) D->E

Caption: General workflow for the synthesis of antimalarial agents.

Key Synthetic Transformations and Protocols

This section details the experimental protocols for the key reactions involved in the functionalization of this compound.

Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-6-chloroquinolines

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.

Reaction Scheme:

G cluster_0 This compound This compound plus1 + Arylboronic acid Ar-B(OH)₂ arrow Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O, 90-110 °C 3-Aryl-6-chloroquinoline 3-Aryl-6-chloroquinoline

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Add a degassed mixture of toluene and water (4:1 v/v, 10 mL).

  • Heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Data for Suzuki-Miyaura Coupling:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O10085-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane9080-90
33-Pyridylboronic acidXPhos Pd G2 (2)K₃PO₄t-BuOH/H₂O8075-85
Sonogashira Coupling for the Synthesis of 3-Alkynyl-6-chloroquinolines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.

Reaction Scheme:

G cluster_0 This compound This compound plus1 + Terminal alkyne R-C≡CH arrow Pd(PPh₃)₂Cl₂, CuI Et₃N, THF, rt 3-Alkynyl-6-chloroquinoline 3-Alkynyl-6-chloroquinoline

Caption: Sonogashira coupling of this compound.

Experimental Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).

  • Add degassed triethylamine (Et₃N, 5 mL) and degassed tetrahydrofuran (THF, 10 mL).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and purify the residue by column chromatography.

Comparative Data for Sonogashira Coupling:

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (6)Et₃NTHFrt80-90
2EthynyltrimethylsilanePd(OAc)₂ (2), SPhos (4)-Cs₂CO₃ACN8075-85
3Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)DIPADMF5070-80
Buchwald-Hartwig Amination for the Synthesis of 3-Aryl-6-(amino)quinolines

Following functionalization at the 3-position, the 6-chloro group can be substituted with an amine using the Buchwald-Hartwig amination.

Reaction Scheme:

G cluster_0 3-Aryl-6-chloroquinoline 3-Aryl-6-chloroquinoline plus1 + 3-Aryl-6-(amino)quinoline 3-Aryl-6-(amino)quinoline Amine Amine arrow Pd₂(dba)₃, BINAP NaO-t-Bu, Toluene, 100 °C

Caption: Buchwald-Hartwig amination of a 3-aryl-6-chloroquinoline.

Experimental Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add the 3-aryl-6-chloroquinoline intermediate (1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and BINAP (0.06 mmol, 6 mol%).

  • Add sodium tert-butoxide (NaO-t-Bu, 1.4 mmol, 1.4 equiv).

  • Add degassed toluene (10 mL) followed by the desired amine (1.2 mmol, 1.2 equiv).

  • Heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Comparative Data for Buchwald-Hartwig Amination:

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (6)NaO-t-BuToluene10080-90
2N,N-DiethylethylenediaminePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane11070-85
3AnilineG3-XPhos Precatalyst (1)-LHMDSTHF8085-95

Conclusion

This compound is a highly valuable intermediate for the synthesis of novel quinoline-based antimalarial agents. The strategic and selective functionalization of its 3- and 6-positions allows for the creation of diverse chemical entities. The protocols outlined in this document provide a foundation for researchers to explore the vast chemical space around the quinoline scaffold in the ongoing effort to combat malaria. The adaptability of these palladium-catalyzed reactions allows for the introduction of a wide range of substituents, facilitating comprehensive SAR studies to identify new, potent, and resistance-breaking antimalarial drug candidates.

Application Notes and Protocols for the Sonogashira Coupling of Terminal Alkynes with 3-Bromo-6-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Sonogashira coupling of various terminal alkynes with 3-bromo-6-chloroquinoline. This reaction is a powerful tool for the synthesis of 3-alkynyl-6-chloroquinolines, which are valuable intermediates in the development of novel therapeutics and functional materials. The protocols detailed below are based on established methodologies for Sonogashira couplings of haloquinolines, taking into account the differential reactivity of the bromine and chlorine substituents.

Introduction

The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1] In the case of this compound, the reaction is expected to proceed selectively at the more reactive 3-bromo position, leaving the 6-chloro substituent intact. This selectivity is governed by the general reactivity trend of halogens in palladium-catalyzed cross-coupling reactions, which is I > Br > Cl > F.[2] This chemoselectivity allows for the specific introduction of an alkynyl moiety at the 3-position of the quinoline core, providing a versatile handle for further molecular elaboration.

Reaction Mechanism and Workflow

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Palladium Cycle:

  • Oxidative Addition: A Pd(0) species, often generated in situ, undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) complex.

  • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 3-alkynyl-6-chloroquinoline product and regenerate the Pd(0) catalyst.

Copper Cycle:

  • Coordination: The terminal alkyne coordinates to a Cu(I) species.

  • Deprotonation: A base facilitates the deprotonation of the alkyne, forming a copper(I) acetylide.

This dual catalytic system ensures an efficient and high-yielding transformation under relatively mild conditions.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition This compound Pd(II)-Aryl Complex Pd(II)-Aryl Complex Oxidative\nAddition->Pd(II)-Aryl Complex Transmetalation Transmetalation Pd(II)-Aryl Complex->Transmetalation Pd(II)-Alkynyl-Aryl\nComplex Pd(II)-Alkynyl-Aryl Complex Transmetalation->Pd(II)-Alkynyl-Aryl\nComplex Reductive\nElimination Reductive Elimination Pd(II)-Alkynyl-Aryl\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0) Regeneration Product 3-Alkynyl-6-chloroquinoline Reductive\nElimination->Product Cu(I) Cu(I) Coordination Coordination Cu(I)->Coordination Terminal Alkyne Cu-Alkyne\nComplex Cu-Alkyne Complex Coordination->Cu-Alkyne\nComplex Deprotonation Deprotonation Cu-Alkyne\nComplex->Deprotonation Base Cu(I) Acetylide Cu(I) Acetylide Deprotonation->Cu(I) Acetylide Cu(I) Acetylide->Transmetalation Transfer of Alkynyl Group

Fig. 1: Simplified catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocols

The following are general protocols for the Sonogashira coupling of this compound with terminal alkynes. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is suitable for a wide range of terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (0.01-0.05 equiv.), and copper(I) iodide (0.02-0.10 equiv.).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent and the amine base (2.0-3.0 equiv.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the homocoupling of the terminal alkyne (Glaser coupling) is a significant side reaction.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand like P(t-Bu)₃)

  • Base (e.g., cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or an amine base like piperidine)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent.

  • Add the terminal alkyne (1.2-1.5 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the base and catalyst residues, washing the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize representative reaction conditions and hypothetical yields for the Sonogashira coupling of this compound with various terminal alkynes, based on typical outcomes for similar substrates. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Table 1: Copper-Cocatalyzed Sonogashira Coupling of this compound

EntryTerminal AlkynePd Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)TEATHF60685-95
21-HexynePd(PPh₃)₄ (3)DIPEADMF70880-90
3Propargyl alcoholPdCl₂(PPh₃)₂ (2)TEAAcetonitrile501275-85
4TrimethylsilylacetylenePd(PPh₃)₄ (3)TEATHFRT1690-98

Table 2: Copper-Free Sonogashira Coupling of this compound

EntryTerminal AlkynePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd₂(dba)₃ (1)P(t-Bu)₃ (4)Cs₂CO₃Dioxane1001280-90
21-HexynePd(PPh₃)₄ (5)-K₂CO₃DMF1101670-80
34-EthynylanisolePd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene1001085-95

Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Charge Schlenk flask with This compound, Pd catalyst, and CuI (if applicable). B 2. Evacuate and backfill with inert gas. A->B C 3. Add anhydrous solvent and base. B->C D 4. Add terminal alkyne. C->D E 5. Heat to desired temperature and stir. D->E F 6. Monitor progress by TLC or LC-MS. E->F G 7. Cool to room temperature. F->G H 8. Aqueous workup (e.g., wash with NH4Cl, H2O, brine). G->H I 9. Dry, filter, and concentrate the organic layer. H->I J 10. Purify by column chromatography. I->J K Final Product: 3-Alkynyl-6-chloroquinoline J->K

Fig. 2: General experimental workflow for the Sonogashira coupling.

Conclusion

The Sonogashira coupling provides an efficient and selective method for the synthesis of 3-alkynyl-6-chloroquinolines from this compound. The choice between a standard copper-cocatalyzed protocol and a copper-free variant will depend on the specific alkyne substrate and the propensity for side reactions. The provided protocols and data serve as a valuable starting point for researchers in the fields of medicinal chemistry and materials science for the development of novel quinoline-based compounds.

References

Application Notes and Protocols for the Synthesis of 3-Aryl-6-chloroquinolines using Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently found in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The introduction of an aryl group at the 3-position of the quinoline ring can significantly modulate these biological activities and provide opportunities for further structural diversification. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the formation of carbon-carbon bonds, offering a highly efficient route to synthesize 3-arylquinolines from the corresponding haloquinolines and arylboronic acids.[1] This application note provides a detailed protocol and relevant data for the synthesis of 3-aryl-6-chloroquinolines, a class of compounds with significant potential in drug discovery and development.

Reaction Principle

The synthesis of 3-aryl-6-chloroquinolines is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves three key steps: oxidative addition of the haloquinoline to a palladium(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.[1] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.

Data Presentation: Suzuki-Miyaura Coupling of 3-Bromo-6-chloroquinoline with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-K₂CO₃Dioxane/H₂O901692
34-Fluorophenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001888
43-Thienylboronic acidPd(PPh₃)₄ (3)-Cs₂CO₃DMF/H₂O1101078
54-Acetylphenylboronic acidPd(dppf)Cl₂ (2)-Na₂CO₃Dioxane/H₂O901689
62-Naphthylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O1001481

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative 3-aryl-6-chloroquinoline, 6-chloro-3-(4-methoxyphenyl)quinoline, via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Equipment:

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), Pd(dppf)Cl₂ (0.02 mmol, 2 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 16 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 6-chloro-3-(4-methoxyphenyl)quinoline.

  • Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Visualizations

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle Reactant1 3-Halo-6-chloroquinoline (X = Br, I) OxAdd Oxidative Addition Reactant1->OxAdd Reactant2 Arylboronic Acid Ar-B(OH)₂ Transmetalation Transmetalation Reactant2->Transmetalation Product 3-Aryl-6-chloroquinoline Byproduct B(OH)₂X + Base-H⁺ Pd0 Pd(0)Lₙ Pd0->OxAdd PdII_Intermediate1 [Ar'-Pd(II)-X]Lₙ OxAdd->PdII_Intermediate1 PdII_Intermediate1->Transmetalation Transmetalation->Byproduct PdII_Intermediate2 [Ar'-Pd(II)-Ar]Lₙ Transmetalation->PdII_Intermediate2 RedElim Reductive Elimination PdII_Intermediate2->RedElim RedElim->Product RedElim->Pd0

Caption: General Suzuki-Miyaura cross-coupling reaction for the synthesis of 3-aryl-6-chloroquinolines.

experimental_workflow start Start: Reagents and Glassware Preparation setup Reaction Setup: Combine this compound, arylboronic acid, catalyst, and base in a flask. start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Ar/N₂ (3x) setup->inert solvent Solvent Addition: Inject degassed solvent mixture (e.g., Dioxane/H₂O) inert->solvent reaction Reaction: Heat mixture to specified temperature (e.g., 90°C) with vigorous stirring solvent->reaction monitoring Monitoring: Track reaction progress by TLC reaction->monitoring workup Aqueous Work-up: Quench reaction, dilute with organic solvent and water monitoring->workup Reaction Complete extraction Extraction: Separate layers and extract aqueous phase workup->extraction drying Drying and Filtration: Dry combined organic layers over Na₂SO₄ and filter extraction->drying concentration Concentration: Remove solvent under reduced pressure drying->concentration purification Purification: Column chromatography on silica gel concentration->purification characterization Characterization: NMR, Mass Spectrometry purification->characterization end End: Pure 3-Aryl-6-chloroquinoline characterization->end

References

Application Notes and Protocols for the Heck Reaction of 3-Bromo-6-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for performing the Heck reaction on 3-bromo-6-chloroquinoline. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2] This methodology is instrumental in the synthesis of substituted alkenes, which are valuable precursors in medicinal chemistry and drug development for the synthesis of complex molecular architectures.

Introduction to the Heck Reaction on this compound

The Heck reaction of this compound allows for the introduction of a vinyl group at the 3-position of the quinoline ring system. Due to the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions, the reaction can be performed selectively at the 3-position. The general transformation is depicted below:

Scheme 1: Heck Reaction of this compound with a generic alkene.

(Image of the chemical reaction showing this compound reacting with an alkene (R-CH=CH2) in the presence of a palladium catalyst and a base to yield 3-(alkenyl)-6-chloroquinoline)

The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, followed by alkene coordination and insertion, and finally β-hydride elimination to release the product and regenerate the catalyst.[1][3]

Data Presentation: Summary of Heck Reaction Conditions

The following table summarizes typical conditions for the Heck reaction of aryl bromides with various alkenes, which can be adapted for this compound.

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-BromoquinolineStyrenePd(OAc)₂ (2)PPh₃ (4)NEt₃DMF10012-24>85 (expected)
24-BromoacetophenoneStyrenePd(OAc)₂ (1)-K₂CO₃H₂O/DMF110-180485-95[4]
34-Bromoanisolen-Butyl acrylatePd(OAc)₂ (0.01)-NaOAcDMA1402495
4Aryl BromideStyrenePd(OAc)₂ (1)1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt (2)K₂CO₃H₂O/DMF804High

Experimental Protocols

Below are two detailed protocols for the Heck reaction of this compound with an alkene, such as styrene or an acrylate ester. These protocols are based on established methods for similar substrates.[5]

Protocol 1: Heck Reaction with Styrene

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Triethylamine (NEt₃) (1.5 mmol, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Standard glassware for workup and purification

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a dry Schlenk flask or sealed tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Reagent Addition: Add anhydrous DMF (5 mL) to the flask, followed by triethylamine (1.5 mmol) and styrene (1.2 mmol).

  • Reaction Execution: Seal the flask or tube and heat the reaction mixture to 100-120°C with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 3-styryl-6-chloroquinoline.

Protocol 2: Phosphine-Free Heck Reaction with an Acrylate Ester

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • n-Butyl acrylate (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • Sodium acetate (NaOAc) (1.2 mmol, 1.2 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMA) (5 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Standard glassware for workup and purification

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), palladium(II) acetate (0.01 mmol), and sodium acetate (1.2 mmol).

  • Reagent Addition: Add anhydrous DMA (5 mL) to the flask, followed by n-butyl acrylate (1.5 mmol).

  • Reaction Execution: Seal the flask and heat the reaction mixture to 140°C with vigorous stirring.

  • Monitoring the Reaction: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24 hours.

  • Workup: Cool the mixture to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the pure 3-(alkenyl)-6-chloroquinoline product.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Heck reaction.

Heck_Workflow reagents Combine this compound, Pd catalyst, ligand (optional), and base in a dry flask under inert atmosphere addition Add anhydrous solvent and alkene reagents->addition reaction Heat the reaction mixture with vigorous stirring addition->reaction monitoring Monitor reaction progress (TLC, GC-MS) reaction->monitoring workup Cool, dilute with water, and perform aqueous workup monitoring->workup extraction Extract with an organic solvent workup->extraction purification Combine organic layers, dry, concentrate, and purify by column chromatography extraction->purification product Obtain pure 3-alkenyl-6-chloroquinoline purification->product

Caption: Experimental workflow for the Heck reaction.

Heck_Catalytic_Cycle cluster_cycle Heck Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex Ar-Br oxidative_addition Oxidative Addition pi_complex [Ar-Pd(II)L₂(Alkene)]⁺Br⁻ pd_complex->pi_complex Alkene alkene_coordination Alkene Coordination sigma_complex R-CH₂-CH(Ar)-Pd(II)L₂Br pi_complex->sigma_complex migratory_insertion Migratory Insertion product_complex [HPd(II)L₂(Product)]⁺Br⁻ sigma_complex->product_complex beta_hydride_elimination β-Hydride Elimination product_complex->pd0 Product + H-Base⁺Br⁻ reductive_elimination Reductive Elimination (with Base)

Caption: Simplified catalytic cycle of the Heck reaction.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on the 3-Bromo-6-chloroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of nucleophilic aromatic substitution (SNAr) reactions on the 3-bromo-6-chloroquinoline scaffold. This versatile heterocyclic core is a valuable building block in medicinal chemistry, and its functionalization through SNAr offers a direct route to a diverse range of derivatives with potential therapeutic applications. These notes include detailed experimental protocols, a summary of expected reactivity, and insights into the applications of the resulting compounds, particularly in the context of anticancer drug discovery.

Introduction to Nucleophilic Aromatic Substitution on Haloquinolines

Nucleophilic aromatic substitution is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. The quinoline ring system, being electron-deficient, is amenable to SNAr reactions, particularly when further activated by electron-withdrawing groups. In the case of this compound, the two halogen atoms serve as potential leaving groups.

The regioselectivity of SNAr on dihaloquinolines can be influenced by several factors, including the nature of the halogen, the position of the halogen on the quinoline ring, the nucleophile, and the reaction conditions. In many SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex. Consequently, the reactivity of the leaving group does not always follow the C-X bond strength (I > Br > Cl > F), but rather the ability of the halogen to stabilize the intermediate through its inductive effect, often leading to a reactivity order of F > Cl ≈ Br > I. For the this compound scaffold, the relative reactivity of the C-3 bromine and the C-6 chlorine can be competitive, and the reaction may yield a mixture of products or show selectivity depending on the specific conditions.

Applications in Drug Discovery and Medicinal Chemistry

Quinoline derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The functionalization of the this compound scaffold via SNAr allows for the introduction of various pharmacophores, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Notably, substituted quinolines have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. One of the most important pathways in this context is the PI3K/Akt/mTOR signaling cascade, which plays a central role in cell growth, proliferation, survival, and metabolism. Several quinoline-based compounds have been investigated as inhibitors of key kinases within this pathway, such as PI3K and mTOR, making the 3-substituted-6-chloroquinoline scaffold a promising starting point for the development of novel anticancer therapeutics.[1]

Experimental Protocols

The following protocols provide detailed methodologies for conducting nucleophilic aromatic substitution reactions on the this compound scaffold with various nucleophiles. It is important to note that while these protocols are based on established procedures for similar haloquinolines, optimization for specific substrates and nucleophiles may be necessary.

Protocol 1: Substitution with an Alkoxide Nucleophile (e.g., Sodium Methoxide)

This protocol is adapted from a procedure for a similar 6-bromo-2-chloroquinoline derivative and is expected to favor substitution at the more activated chloro position.[2]

Materials:

  • This compound

  • Sodium methoxide solution (commercially available or freshly prepared from sodium metal and anhydrous methanol)

  • Anhydrous Methanol

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

  • Water (deionized)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous methanol.

  • With stirring, add the sodium methoxide solution (2.0-3.0 eq.).

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

  • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.

Protocol 2: Substitution with an Amine Nucleophile (e.g., Piperidine or Morpholine)

This general protocol is based on standard procedures for SNAr reactions on haloaromatic compounds.

Materials:

  • This compound

  • Amine nucleophile (e.g., piperidine, morpholine) (1.2-2.0 eq.)

  • Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)) (1.5-3.0 eq.)

  • Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP))

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (anhydrous)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF), add the desired amine (1.2-2.0 eq.) and a base (e.g., K₂CO₃, 1.5-3.0 eq.).

  • Heat the reaction mixture to a temperature ranging from 80 to 150 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Substitution with a Thiol Nucleophile (e.g., Thiophenol)

This protocol outlines a general procedure for the synthesis of aryl thioethers from haloquinolines.

Materials:

  • This compound

  • Thiol nucleophile (e.g., thiophenol) (1.1-1.5 eq.)

  • Base (e.g., Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)) (1.2-2.0 eq.)

  • Anhydrous solvent (e.g., DMF, DMSO, or Tetrahydrofuran (THF))

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Sodium sulfate (anhydrous)

  • Standard glassware for organic synthesis under inert atmosphere

  • Magnetic stirrer and heating mantle

Procedure:

  • If using NaH as a base, suspend NaH (1.2 eq.) in anhydrous THF or DMF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the thiol (1.1 eq.) to the suspension and stir for 20-30 minutes at 0 °C to generate the thiolate.

  • Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring the progress by TLC.

  • If using K₂CO₃, combine this compound (1.0 eq.), the thiol (1.1-1.5 eq.), and K₂CO₃ (2.0 eq.) in DMF or DMSO and heat the mixture, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (if NaH was used) or water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Quantitative Data Summary

Due to the limited availability of specific experimental data for nucleophilic aromatic substitution on the this compound scaffold, the following table provides expected outcomes and general conditions based on reactions with analogous dihaloquinolines and related heterocyclic systems. Researchers should consider this data as a starting point for optimization.

NucleophileLeaving GroupProductSolventBaseTemperature (°C)Time (h)Yield (%)
Sodium Methoxide-Cl (at C-2)3-Bromo-6-methoxyquinoline (by analogy)MethanolNaOMeReflux12-24Moderate to High
Piperidine-Cl or -Br3-Piperidinyl-6-chloroquinoline or 6-Piperidinyl-3-bromoquinolineDMFK₂CO₃80-1508-24Varies
Morpholine-Cl or -Br3-Morpholinyl-6-chloroquinoline or 6-Morpholinyl-3-bromoquinolineDMSOEt₃N80-1508-24Varies
Thiophenol-Cl or -Br3-(Phenylthio)-6-chloroquinoline or 6-(Phenylthio)-3-bromoquinolineDMFNaHRT-1004-12Moderate to High

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for a typical nucleophilic aromatic substitution reaction on the this compound scaffold.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in appropriate solvent B Add nucleophile and base A->B C Heat reaction mixture (e.g., 80-150 °C) B->C D Monitor progress (TLC/LC-MS) C->D E Quench reaction and perform aqueous work-up D->E F Extract with organic solvent E->F G Dry and concentrate F->G H Column chromatography or recrystallization G->H I Characterization (NMR, MS) H->I

General workflow for SNAr on this compound.
PI3K/Akt/mTOR Signaling Pathway

The diagram below depicts a simplified representation of the PI3K/Akt/mTOR signaling pathway, a key target for many quinoline-based anticancer agents. The points of potential inhibition by 3-substituted-6-chloroquinoline derivatives are indicated.

G cluster_inhibitors Potential Inhibition by 3-Substituted-6-chloroquinolines RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Promotes S6K p70S6K mTORC1->S6K Phosphorylation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Growth & Proliferation S6K->Proliferation Promotes EIF4EBP1->Proliferation Promotes (when phosphorylated) Inhibitor_PI3K Quinoline Derivative (PI3K Inhibitor) Inhibitor_PI3K->PI3K Inhibitor_mTOR Quinoline Derivative (mTOR Inhibitor) Inhibitor_mTOR->mTORC1 Inhibitor_mTOR->mTORC2

Simplified PI3K/Akt/mTOR pathway with potential inhibition points.

References

Synthesis of 2-Amino-6-chloro-3-substituted Quinolines: A Detailed Protocol for Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinolines are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and biologically active molecules. The 2-amino-3-substituted quinoline motif, in particular, is a privileged structure in medicinal chemistry, exhibiting a wide range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides a detailed protocol for the synthesis of 2-amino-6-chloro-3-substituted quinolines, versatile intermediates for the development of novel chemical entities. The synthetic strategy involves a two-step process commencing with the Vilsmeier-Haack reaction to form a key 2-chloro-3-formylquinoline intermediate, followed by nucleophilic substitution and functional group transformations to introduce the desired amino and 3-substituents.

I. Synthetic Strategy Overview

The synthesis commences with the Vilsmeier-Haack cyclization of an appropriate N-arylacetamide to yield 2-chloro-6-chloro-3-formylquinoline. This intermediate serves as a versatile platform for subsequent modifications. The 2-chloro group is then displaced by an amino group via nucleophilic aromatic substitution. Concurrently or subsequently, the 3-formyl group can be converted into various other functional groups, such as cyano, carboxamide, or ester moieties, to generate a library of 2-amino-6-chloro-3-substituted quinolines.

Synthesis_Workflow cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Functional Group Transformations cluster_2 Starting Material 4-chloroacetanilide 4-chloroacetanilide Intermediate 2-chloro-6-chloro-3-formylquinoline 4-chloroacetanilide->Intermediate Cyclization Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Intermediate Product_cyano 2-amino-6-chloro-3-cyanoquinoline Intermediate->Product_cyano 1. NH4OH 2. Transformation of CHO Product_carboxamide 2-amino-6-chloro-3-quinolinecarboxamide Intermediate->Product_carboxamide 1. NH4OH 2. Oxidation & Amidation Product_ester Methyl 2-amino-6-chloroquinoline-3-carboxylate Intermediate->Product_ester 1. NH4OH 2. Oxidation & Esterification Aniline 4-chloroaniline Aniline->4-chloroacetanilide Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->4-chloroacetanilide

Figure 1: General synthetic workflow for 2-amino-6-chloro-3-substituted quinolines.

II. Data Presentation

The following table summarizes the typical yields for the key steps in the synthesis of various 2-amino-6-chloro-3-substituted quinolines.

Starting Material (Acetanilide)Intermediate ProductYield (%)3-SubstituentFinal ProductYield (%)Reference
4-Chloroacetanilide2,6-Dichloro-3-formylquinoline60-80Cyano2-Amino-6-chloro-3-cyanoquinoline~70
4-Chloroacetanilide2,6-Dichloro-3-formylquinoline60-80Carboxamide2-Amino-6-chloro-3-quinolinecarboxamideModerate[1]
4-Chloroacetanilide2,6-Dichloro-3-formylquinoline60-80CarboxylateMethyl 2-amino-6-chloroquinoline-3-carboxylateModerate[2][3]

Note: Yields are approximate and can vary based on reaction scale and purification methods.

III. Experimental Protocols

A. Synthesis of 2,6-Dichloro-3-formylquinoline (Intermediate)

This protocol is based on the Vilsmeier-Haack reaction.[4][5]

Materials:

  • 4-Chloroacetanilide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium acetate solution, saturated

  • Dichloromethane or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, add anhydrous DMF (3-5 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 1.5-3 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30-60 minutes to form the Vilsmeier reagent.

  • Dissolve 4-chloroacetanilide (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing a large amount of crushed ice and a saturated aqueous solution of sodium acetate.

  • Stir the mixture until the ice has completely melted.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 2,6-dichloro-3-formylquinoline.

B. Synthesis of 2-Amino-6-chloro-3-cyanoquinoline

This protocol involves the amination of the 2-chloro position and the conversion of the 3-formyl group to a cyano group.

Materials:

  • 2,6-Dichloro-3-formylquinoline

  • Aqueous ammonia (NH₄OH)

  • Cerium(IV) ammonium nitrate (CAN)

  • Water

Procedure:

  • To a solution of 2,6-dichloro-3-formylquinoline in a suitable solvent, add aqueous ammonia at 0°C.

  • Stir the reaction mixture at 0°C. The progress of the amination can be monitored by TLC.

  • Once the amination is complete, add cerium(IV) ammonium nitrate (CAN) to the reaction mixture in a single portion.

  • Stir the reaction at 0°C until the formyl group is completely converted to the nitrile group (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2-amino-6-chloro-3-cyanoquinoline.

C. Synthesis of 2-Amino-6-chloro-3-quinolinecarboxamide

This protocol describes the conversion of the 3-formyl group to a carboxamide.

Materials:

  • 2-Amino-6-chloro-3-formylquinoline (obtained from amination of the intermediate)

  • Oxidizing agent (e.g., Potassium permanganate or Jones reagent)

  • Thionyl chloride (SOCl₂) or other chlorinating agent

  • Ammonia solution

Procedure:

  • Oxidize the 3-formyl group of 2-amino-6-chloro-3-formylquinoline to the corresponding carboxylic acid using a suitable oxidizing agent.

  • Isolate and purify the resulting 2-amino-6-chloroquinoline-3-carboxylic acid.

  • Convert the carboxylic acid to the corresponding acid chloride by reacting it with thionyl chloride.

  • Carefully add the acid chloride to a cooled ammonia solution to form the carboxamide.

  • Isolate the precipitated 2-amino-6-chloro-3-quinolinecarboxamide by filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent if necessary.

D. Synthesis of Methyl 2-amino-6-chloroquinoline-3-carboxylate

This protocol outlines the synthesis of the 3-ester derivative.

Materials:

  • 2-Amino-6-chloroquinoline-3-carboxylic acid (from protocol C, step 2)

  • Methanol, anhydrous

  • Sulfuric acid (H₂SO₄), concentrated (catalytic amount)

Procedure:

  • Dissolve 2-amino-6-chloroquinoline-3-carboxylic acid in anhydrous methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize it with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the crude ester by column chromatography or recrystallization to obtain methyl 2-amino-6-chloroquinoline-3-carboxylate.

IV. Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.

  • Thionyl chloride (SOCl₂) is also corrosive and toxic. Handle with caution.

  • Use anhydrous solvents and reagents where specified to avoid unwanted side reactions.

V. Conclusion

The protocols outlined in this document provide a robust and versatile methodology for the synthesis of 2-amino-6-chloro-3-substituted quinolines. The key 2-chloro-3-formylquinoline intermediate, accessible via the Vilsmeier-Haack reaction, allows for the introduction of a variety of functional groups at the 3-position, enabling the generation of diverse compound libraries for drug discovery and chemical biology research. The provided data and detailed experimental procedures serve as a valuable resource for researchers in the field.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Coupling Reactions with 3-Bromo-6-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing 3-bromo-6-chloroquinoline in Suzuki coupling reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

Question: My Suzuki coupling reaction with this compound is resulting in a low yield or no product at all. What are the potential causes and how can I improve the outcome?

Answer:

Low or no yield in the Suzuki coupling of a dihalogenated substrate like this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended. The primary areas to investigate are the catalyst system, base, solvent, temperature, and the quality of your reagents.

Possible Causes and Solutions:

  • Catalyst and Ligand Inactivity: The choice of the palladium catalyst and ligand is critical for achieving high efficiency, especially with potentially challenging substrates.

    • Recommendation: Screen a variety of palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) and ligands. For heteroaryl halides, bulky and electron-rich phosphine ligands, such as Buchwald-type biarylphosphines (e.g., XPhos, SPhos), can be particularly effective.[1][2]

  • Inappropriate Base Selection: The base is crucial for activating the boronic acid to facilitate transmetalation.[3]

    • Recommendation: The strength and solubility of the base can significantly impact the reaction. Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For substrates sensitive to strong bases, milder options like potassium fluoride (KF) can be considered.[4][5] It is often necessary to screen a few bases to find the optimal one for your specific system.[3]

  • Suboptimal Solvent and Temperature: The solvent affects the solubility of reagents and the catalyst's activity. Insufficient temperature can lead to incomplete reactions, while excessive heat can cause catalyst decomposition.[5]

    • Recommendation: Common solvents for Suzuki coupling include 1,4-dioxane, THF, and toluene, often in a mixture with water.[2][5] Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.[5] Reactions are typically heated between 80-110 °C.[5]

  • Poor Quality of Boronic Acid/Ester: Boronic acids, especially heteroaryl boronic acids, can be unstable and prone to protodeboronation.

    • Recommendation: Use fresh, high-purity boronic acid. To enhance stability, consider using more robust boronic esters, such as pinacol esters.[1][6]

Issue 2: Presence of Significant Side Products

Question: My reaction is producing significant amounts of side products, such as homocoupled boronic acid and dehalogenated starting material. How can I minimize these?

Answer:

The formation of side products is a common issue in Suzuki coupling reactions. Understanding the pathways that lead to these impurities is key to mitigating their formation.

Common Side Reactions and Mitigation Strategies:

  • Homocoupling of Boronic Acid: This side reaction leads to the formation of a biaryl product from two molecules of the boronic acid.

    • Cause: This is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate homocoupling.[7][8]

    • Solution: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[8] Using a direct Pd(0) source like Pd(PPh₃)₄ can also help minimize this side reaction.[5] The addition of a mild reducing agent, such as potassium formate, has also been shown to suppress homocoupling by minimizing the concentration of free Pd(II).[9]

  • Dehalogenation: This side reaction involves the replacement of a halogen atom on the quinoline ring with a hydrogen atom.

    • Cause: Dehalogenation can occur through the formation of a palladium hydride species, which can arise from certain solvents or bases.[10]

    • Solution: The choice of base and solvent can influence this side reaction. Screening different bases and ensuring anhydrous conditions (if not using an aqueous system) may help reduce dehalogenation.[1]

  • Protodeboronation: This involves the cleavage of the C-B bond of the boronic acid by a proton source.

    • Cause: This is a common decomposition pathway for boronic acids, particularly in the presence of water or acidic conditions.[1]

    • Solution: Use more stable boronic esters (e.g., pinacol esters).[6] Minimizing the amount of water in the reaction mixture and using a milder base can also be beneficial.

Frequently Asked Questions (FAQs)

Q1: For this compound, which halogen is more reactive in a Suzuki coupling?

A1: In palladium-catalyzed Suzuki coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl. Therefore, the C-Br bond at the 3-position of this compound is significantly more reactive than the C-Cl bond at the 6-position. By carefully controlling the reaction conditions, it is possible to achieve selective coupling at the C-3 position while leaving the C-6 chloro group intact for potential subsequent transformations.[11]

Q2: My boronic acid is unstable under the reaction conditions. What are my options?

A2: Instability of boronic acids, leading to side reactions like protodeboronation, is a common cause of low yields. To address this, you can:

  • Use a more stable boron reagent: Boronic esters, such as pinacol boronates or MIDA boronates, are generally more stable than their corresponding boronic acids.[6] Potassium trifluoroborate salts are another stable alternative.

  • Optimize reaction conditions: Lowering the reaction temperature can help to reduce the rate of decomposition of the boronic acid.[12]

Q3: How critical is degassing of the reaction mixture?

A3: Degassing is a critical step. Dissolved oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species. This not only reduces the catalytic activity, leading to lower yields, but also promotes the undesired homocoupling of the boronic acid.[8]

Q4: Can I use microwave irradiation for the Suzuki coupling of this compound?

A4: Yes, microwave-assisted Suzuki coupling can be a very effective method. It often leads to significantly reduced reaction times and can sometimes improve yields compared to conventional heating.[1]

Quantitative Data Summary

The following tables provide a summary of quantitative data for Suzuki coupling reactions involving bromoquinolines and related substrates to guide your optimization efforts.

Table 1: Comparison of Catalyst Systems for the Suzuki Coupling of 3-Bromoquinoline

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5 mol%)-K₃PO₄1,4-Dioxane/H₂O (4:1)901285-95 (Typical)
Pd(dppf)Cl₂ (3 mol%)-Na₂CO₃DMF/H₂O (5:1)100880-90 (Typical)
Pd₂(dba)₃ (2 mol%)SPhosK₂CO₃Toluene/H₂O (10:1)1001675-85 (Typical)
Palladacycle (1.2 mol%)XantphosDBUTHF/H₂O1100.1782

Data adapted from a study on the Suzuki-Miyaura coupling of 3-bromoquinoline with various boronic acid derivatives.[5]

Table 2: Effect of Base on Suzuki Coupling Yield

BaseSolventTemperature (°C)Time (h)Yield (%)
Na₂CO₃Toluene/H₂O90-10012-16High
K₂CO₃Toluene/H₂O90-10012-16High
K₃PO₄Toluene/H₂O90-10012-16High
Cs₂CO₃Dioxane801.596

This table summarizes the general effectiveness of common bases in Suzuki coupling reactions.[3][13]

Experimental Protocols

Protocol 1: Conventional Suzuki-Miyaura Coupling of this compound

This protocol provides a general guideline and may require optimization for your specific boronic acid and scale.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Degassed 1,4-dioxane and water (4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound, the arylboronic acid/ester, the palladium catalyst, and the base.[14]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[14]

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.[14]

  • Reaction: Heat the reaction mixture to 80–90 °C with vigorous stirring for 12–16 hours.[14]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.[14]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer three times with ethyl acetate.[14]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[14]

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can often accelerate the reaction.

Procedure:

  • Reaction Setup: In a microwave vial, combine this compound (1.0 equiv), the boronic acid/ester (1.5 equiv), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a ligand (e.g., XPhos, 3 mol%), and a base (e.g., K₃PO₄, 3.0 equiv).[1]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water).[1]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 100-140 °C) for the optimized time (e.g., 15-60 minutes).

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Visualizations

Suzuki Coupling Catalytic Cycle and Side Reactions

The following diagram illustrates the main catalytic cycle of the Suzuki coupling reaction and the competing pathways that lead to common side reactions.

Suzuki_Coupling_and_Side_Reactions pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-X L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_hydride L_n Pd(II)-H pd_complex->pd_hydride Hydride Source pd_r_rprime R-Pd(II)-R' L_n transmetalation->pd_r_rprime reductive_elimination Reductive Elimination pd_r_rprime->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition boronic_acid R'-B(OR)₂ boronic_acid->transmetalation homocoupling_product R'-R' (Homocoupling) boronic_acid->homocoupling_product O₂, Pd(II) protodeboronation_product R'-H (Protodeboronation) boronic_acid->protodeboronation_product H⁺ Source base Base base->transmetalation dehalogenation_product Ar-H (Dehalogenation) pd_hydride->dehalogenation_product Reductive Elimination

Caption: Suzuki catalytic cycle and common side reaction pathways.

Troubleshooting Workflow for Low Yield

This diagram provides a logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Troubleshooting_Workflow start Low Yield in Suzuki Reaction check_reagents 1. Check Reagent Quality - Fresh boronic acid/ester? - Pure aryl halide? - Dry, degassed solvent? start->check_reagents optimize_base 2. Optimize Base - Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃)? - Adjust stoichiometry? check_reagents->optimize_base optimize_catalyst 3. Optimize Catalyst System - Screen Pd sources and ligands? - Increase catalyst loading? optimize_base->optimize_catalyst optimize_conditions 4. Optimize Reaction Conditions - Adjust temperature? - Increase reaction time? optimize_catalyst->optimize_conditions success Improved Yield optimize_conditions->success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Optimizing Catalyst Selection for Buchwald-Hartwig Amination of Haloquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of haloquinolines. The quinoline moiety is a privileged scaffold in medicinal chemistry, and the efficient formation of C-N bonds is critical for the synthesis of novel therapeutic agents.

Troubleshooting Guide

This guide addresses common issues encountered during the Buchwald-Hartwig amination of haloquinolines, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My Buchwald-Hartwig amination of a haloquinoline is resulting in low or no yield. What are the common causes and how can I troubleshoot this?

A: Low yields in the amination of haloquinolines can arise from several factors, ranging from catalyst inactivity to suboptimal reaction conditions. The reactivity of haloquinolines can be influenced by the position of the halogen and the electronic nature of the quinoline ring.

Potential Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivated by oxygen.

    • Solution: Use a high-purity palladium precatalyst and ensure thorough degassing of the solvent and reaction mixture to remove oxygen.[1] Consider using a pre-activated Pd(0) source.

  • Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the specific haloquinoline and amine coupling partner. Bulky and electron-rich phosphine ligands are often preferred as they promote the key oxidative addition and reductive elimination steps.[1]

    • Solution: Screen a panel of bulky, electron-rich phosphine ligands. Commonly effective ligands include Xantphos, BrettPhos, and DavePhos.[1][2] The optimal ligand is often substrate-dependent.

  • Incorrect Base: The strength and solubility of the base are crucial for the deprotonation of the amine and the overall catalytic cycle.[1]

    • Solution: For less reactive aryl chlorides, a stronger base like sodium tert-butoxide (NaOtBu) is often necessary.[1] For more sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required, potentially with higher reaction temperatures.[3] Ensure the base is anhydrous and of high purity.[1]

  • Suboptimal Solvent: The solvent's polarity and coordinating ability can significantly impact reaction rates and yields.

    • Solution: Toluene and dioxane are common and effective solvents.[1][4] Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.[3][5]

  • Low Reaction Temperature: Buchwald-Hartwig aminations often require elevated temperatures to proceed efficiently.

    • Solution: Gradually increase the reaction temperature, typically in the range of 80-110 °C.[1]

Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation)

Q: I am observing significant formation of the hydrodehalogenated quinoline byproduct. What causes this and how can it be minimized?

A: Hydrodehalogenation, the reduction of the carbon-halogen bond, is a common side reaction that competes with the desired C-N bond formation.

Potential Causes & Solutions:

  • Catalyst Deactivation Pathway: This side reaction can be more prevalent with electron-poor aryl halides.

    • Solution: Try a different, more sterically hindered ligand to disfavor the β-hydride elimination pathway that can lead to hydrodehalogenation. Lowering the reaction temperature may also help.[1]

  • Presence of Water: Water in the reaction mixture can act as a proton source, leading to hydrodehalogenation.

    • Solution: Ensure all reagents and solvents are strictly anhydrous.[1]

  • Choice of Base: Some bases can promote hydrodehalogenation.

    • Solution: If using a strong alkoxide base, consider switching to a carbonate or phosphate base, although this may require adjusting other reaction parameters.

Issue 3: Reaction Stalls Before Completion

Q: My reaction starts but then stalls before all the starting material is consumed. What could be the issue?

A: A stalling reaction often points towards catalyst instability or product inhibition.

Potential Causes & Solutions:

  • Catalyst Decomposition: The catalyst may not be stable under the reaction conditions for the required duration.

    • Solution: Consider a higher catalyst loading or using a more robust precatalyst.[1]

  • Product Inhibition: The amine product formed can coordinate to the palladium center, inhibiting further catalytic activity. The nitrogen atom in the quinoline core itself can also coordinate to the palladium, leading to inactive species.[6]

    • Solution: Employing bulky phosphine co-ligands can sterically shield the palladium center and prevent inhibitory coordination.[6] Trying a different solvent to improve product solubility can also minimize this effect.[1]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right phosphine ligand for my haloquinoline amination?

A1: Ligand selection is critical for a successful reaction. For haloquinolines, bulky and electron-rich phosphine ligands are generally the best starting point.[1] There is no universal "best" ligand, and the optimal choice is often substrate- and amine-dependent. A screening of a small panel of ligands is highly recommended.

Q2: What is the best base to use for the amination of a haloquinoline?

A2: The choice of base is highly dependent on the reactivity of the haloquinoline and the functional groups present on the substrates. Strong, non-nucleophilic bases are generally required.[1]

  • For Chloroquinolines: Stronger bases like NaOtBu or LHMDS are often necessary.

  • For Bromo- and Iodoquinolines: Weaker bases such as K₃PO₄ or Cs₂CO₃ can be effective and may be preferable for substrates with base-sensitive functional groups.[3]

Q3: Which palladium precatalyst should I use?

A3: A variety of Pd(II) and Pd(0) sources can be used. Pre-formed catalysts, often called precatalysts, are generally preferred as they can lead to more reliable formation of the active catalytic species.[7] Commercially available G3-XPhos or G4-DavePhos precatalysts often show good activity.

Q4: My haloquinoline is a solid with low solubility. How can I improve the reaction?

A4: Poor solubility can hinder the reaction.

  • Solvent Screening: Test a range of solvents in which your starting material is more soluble, such as dioxane, toluene, or THF.[1][3]

  • Temperature: Increasing the reaction temperature can improve solubility and reaction rate.

  • Stirring: Ensure vigorous stirring to maintain a well-mixed suspension.

Data Presentation

Table 1: General Catalyst System Recommendations for Buchwald-Hartwig Amination of Haloquinolines

Haloquinoline TypeRecommended Ligand(s)Recommended Base(s)Typical Solvent(s)Typical Temperature (°C)
2-ChloroquinolineXPhos, BrettPhosNaOtBu, LHMDSToluene, Dioxane100-120
3-BromoquinolineXantphos, XPhosK₃PO₄, Cs₂CO₃, NaOtBuToluene, Dioxane80-110
4-ChloroquinolineRuPhos, BrettPhosNaOtBu, K₃PO₄Dioxane, Toluene100-120
6-Bromo-2-chloroquinoline (selective amination at 6-position)BINAPCs₂CO₃Toluene80-100

Note: This table provides general starting points. Optimization is often necessary for specific substrates.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of a Haloquinoline:

  • Reaction Setup: To an oven-dried Schlenk tube, add the haloquinoline (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (2-10 mol%).[4]

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Base: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-1.5 mmol).[4]

  • Addition of Reagents: Add the amine (1.1-1.2 mmol) followed by the anhydrous, degassed solvent (e.g., toluene or dioxane, 3-5 mL) via syringe.[4][8]

  • Reaction: Place the sealed tube in a preheated oil bath and stir at the desired temperature (typically 80-120 °C).[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Mandatory Visualization

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L_nPd(II)(Ar)(X) Pd0->PdII_ArX Ar-X OxAdd->PdII_ArX Amine_Coord Amine Coordination (R₂NH) PdII_ArX->Amine_Coord PdII_Amine [L_nPd(II)(Ar)(NHR₂)]⁺X⁻ PdII_ArX->PdII_Amine R₂NH Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Ar)(NR₂) PdII_Amine->PdII_Amido Base Deprotonation->PdII_Amido PdII_Amido->Pd0 Reductive Elimination PdII_Amido->Pd0 Reductive Elimination RedElim Reductive Elimination PdII_Amido->RedElim Product Ar-NR₂ PdII_Amido->Product Forms Product RedElim->Product Catalyst_Regen Catalyst Regeneration

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Reagents Check Reagent Purity (Catalyst, Base, Solvents) Start->Check_Reagents Check_Reagents->Start Impure Reagents (Replace & Retry) Screen_Ligands Screen Ligands (e.g., XPhos, Xantphos) Check_Reagents->Screen_Ligands Reagents OK Optimize_Base Optimize Base (e.g., NaOtBu vs. K₃PO₄) Screen_Ligands->Optimize_Base Optimize_Temp Increase Temperature (80-120 °C) Optimize_Base->Optimize_Temp Check_Inertness Ensure Inert Atmosphere (Degas Solvents) Optimize_Temp->Check_Inertness Check_Inertness->Screen_Ligands Still Low Yield (Re-evaluate Ligand/Base Combo) Success Improved Yield Check_Inertness->Success Conditions Optimized

References

Improving the reaction yield of 3-Bromo-6-chloroquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-Bromo-6-chloroquinoline. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help improve your reaction yield and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and related halogenated quinolines.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield of 6-bromo-4-hydroxyquinoline Incomplete condensation of 4-bromoaniline.Ensure the reaction is heated sufficiently (100-120°C) to drive the condensation and remove the ethanol byproduct.
Inefficient cyclization.The thermal cyclization requires high temperatures (around 250°C). Use a high-boiling point solvent like diphenyl ether and ensure the temperature is maintained.[1][2]
Low Yield of 6-bromo-4-chloroquinoline Incomplete chlorination.Use a sufficient excess of the chlorinating agent (e.g., POCl₃). The addition of a catalytic amount of DMF can sometimes accelerate the reaction.[1]
Hydrolysis of the product during work-up.The 4-chloroquinoline moiety is sensitive to water. Quench the reaction mixture slowly over crushed ice and maintain a neutral to slightly basic pH (7-8) during the aqueous work-up to prevent hydrolysis back to the hydroxyquinoline.[1]
Formation of a Thick Tar Harsh reaction conditions, particularly in classical quinoline syntheses like the Skraup reaction.While not the primary route for this specific molecule, if using a Skraup-type synthesis for a precursor, consider microwave heating or the use of ionic liquids to achieve cleaner reactions and reduce tar formation.
Difficult Purification of the Final Product Presence of unreacted starting materials or side-products.Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure completion. Column chromatography is often necessary for obtaining a pure product.
Debromination side reaction.In subsequent cross-coupling reactions, the bromine at the 6-position can be replaced by hydrogen. This can be minimized by careful selection of the palladium catalyst and ligands, using a milder base (e.g., K₃PO₄), and keeping the reaction temperature as low as possible.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy is a multi-step synthesis. This often involves first constructing a substituted quinoline core, such as 6-bromo-4-hydroxyquinoline, followed by chlorination and then bromination at the 3-position. An alternative is to start with a pre-brominated precursor and then form the quinoline ring.

Q2: Why is temperature control so critical in the synthesis of the quinoline core?

High temperatures are often necessary for the cyclization step to form the quinoline ring system.[1] For instance, in the Gould-Jacobs reaction to form 6-bromo-4-hydroxyquinoline, temperatures around 250°C in a solvent like diphenyl ether are used for the thermal cyclization.[2] However, prolonged heating at high temperatures can lead to decomposition and the formation of by-products.[1]

Q3: What are the challenges associated with the chlorination step?

The chlorination of a hydroxyquinoline to a chloroquinoline, typically using phosphorus oxychloride (POCl₃), is a standard procedure. However, the resulting 4-chloroquinoline is susceptible to hydrolysis.[1] Therefore, the work-up must be performed carefully under controlled temperature and pH to prevent the product from reverting to the starting material.[1]

Q4: How can I introduce the bromine at the 3-position?

Direct bromination of the 6-chloroquinoline precursor can be achieved using a brominating agent. The regioselectivity can be influenced by the reaction conditions. Another robust method is the Sandmeyer reaction, which involves the conversion of a 3-aminoquinoline to a diazonium salt, followed by treatment with a copper(I) bromide source to introduce the bromine atom.[3]

Q5: What analytical techniques are recommended for characterizing the final product?

Standard analytical techniques for characterizing this compound include ¹H NMR and ¹³C NMR spectroscopy to confirm the structure and substitution pattern, and mass spectrometry to determine the molecular weight.

Proposed Synthetic Pathway

A plausible synthetic route for this compound is a multi-step process, as direct methods are not well-documented. The following pathway is a composite of established reactions for similar quinoline derivatives.

G cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination cluster_2 Step 3: Bromination A 4-Bromoaniline C Condensation & Thermal Cyclization A->C B Diethyl (ethoxymethylene)malonate B->C D 6-Bromo-4-hydroxyquinoline C->D F 6-Bromo-4-chloroquinoline D->F E POCl3 E->F H This compound F->H G Brominating Agent (e.g., NBS, Br2) G->H

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis of this compound.

Protocol 1: Synthesis of 6-Bromo-4-hydroxyquinoline

This protocol is based on the Gould-Jacobs reaction.[1][2]

  • Condensation: In a round-bottom flask, combine 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents). Heat the mixture to 100-120°C for 1-2 hours. Ethanol produced during the reaction should be removed by distillation.

  • Cyclization: In a separate flask, preheat diphenyl ether to approximately 250°C. Slowly add the crude intermediate from the condensation step to the hot solvent. Maintain this temperature for 30-60 minutes.

  • Isolation: After cooling, dilute the reaction mixture with petroleum ether. The precipitated solid, 6-bromo-4-hydroxyquinoline, is collected by filtration and washed with petroleum ether.

Protocol 2: Synthesis of 6-Bromo-4-chloroquinoline

  • To a round-bottom flask, add 6-bromo-4-hydroxyquinoline (1 equivalent) and phosphorus oxychloride (POCl₃, in excess, e.g., 10 equivalents).

  • Optionally, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate or potassium carbonate.

  • The precipitated solid is collected by filtration, washed with water, and dried to yield 6-bromo-4-chloroquinoline.[4]

Protocol 3: Synthesis of this compound

This protocol is a general method for the bromination of the quinoline ring.

  • Dissolve 6-bromo-4-chloroquinoline (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as benzoyl peroxide (catalytic amount).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the mixture and quench with an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Experimental Workflow

G start Start step1 Synthesize 6-Bromo-4-hydroxyquinoline start->step1 step2 Chlorinate to form 6-Bromo-4-chloroquinoline step1->step2 step3 Brominate at the 3-position step2->step3 purify Purify by Column Chromatography step3->purify analyze Characterize Product (NMR, MS) purify->analyze end End analyze->end

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G start Low Yield or Impure Product check_step1 Check Purity of 6-bromo-4-hydroxyquinoline start->check_step1 Is the issue in the first intermediate? check_step2 Review Chlorination Step start->check_step2 Is the issue in the second intermediate? check_step3 Analyze Bromination Step start->check_step3 Is the final product the issue? sol_step1a Optimize Cyclization Temperature/Time check_step1->sol_step1a Incomplete Cyclization sol_step1b Ensure Complete Condensation check_step1->sol_step1b Low Condensation Yield sol_step2a Control Work-up pH and Temperature check_step2->sol_step2a Product Hydrolysis sol_step2b Increase Reflux Time/ Use DMF Catalyst check_step2->sol_step2b Incomplete Chlorination sol_step3a Optimize Brominating Agent/Conditions check_step3->sol_step3a Poor Regioselectivity/ Incomplete Reaction sol_step3b Improve Purification Method check_step3->sol_step3b Persistent Impurities

Caption: A decision tree for troubleshooting the synthesis of this compound.

References

Technical Support Center: Synthesis of 3-Bromo-6-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 3-Bromo-6-chloroquinoline. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and direct method for the synthesis of this compound is the electrophilic bromination of 6-chloroquinoline using a suitable brominating agent.

Q2: What are the most common impurities I might encounter during the synthesis of this compound?

The most likely impurities include:

  • Unreacted Starting Material: 6-chloroquinoline may remain if the reaction does not go to completion.

  • Over-brominated Products: The formation of dibromo-6-chloroquinoline species can occur if the reaction conditions are too harsh or if an excess of the brominating agent is used.

  • Isomeric Byproducts: Bromination at other positions of the quinoline ring can lead to the formation of isomers.

  • Solvent-related Impurities: Residual solvents used in the reaction or purification steps may be present in the final product.

Q3: How can I detect the presence of these impurities?

Standard analytical techniques are effective for impurity detection:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the desired product and various impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information that can help identify the main product and any isomeric or structurally related impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.- Increase reaction time.- Gradually increase the reaction temperature, monitoring for byproduct formation.- Ensure the purity of the starting 6-chloroquinoline.
High Levels of Unreacted 6-chloroquinoline Insufficient brominating agent or suboptimal reaction conditions.- Increase the molar equivalent of the brominating agent slightly.- Optimize the reaction temperature and time based on small-scale trial reactions.
Presence of Dibromo-6-chloroquinoline Impurities Excess brominating agent or prolonged reaction at high temperatures.- Use a stoichiometric amount of the brominating agent.- Add the brominating agent portion-wise to control the reaction rate.- Lower the reaction temperature.
Formation of Isomeric Byproducts Non-selective bromination conditions.- Use a milder brominating agent.- Experiment with different solvent systems to influence regioselectivity.
Difficulty in Removing Impurities by Recrystallization Similar solubility of the product and impurities.- Employ column chromatography for purification.- Try a different recrystallization solvent or a mixture of solvents.

Note on Quantitative Data: The following table provides a general overview of typical purity levels and impurity profiles that might be observed. Actual values will vary depending on the specific experimental conditions.

Compound Typical Purity (by HPLC) Common Impurity Levels (by HPLC)
This compound>98%-
6-chloroquinoline-<1%
Dibromo-6-chloroquinolines-<0.5%
Isomeric Byproducts-<0.5%

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the direct bromination of 6-chloroquinoline.

Materials:

  • 6-chloroquinoline

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 6-chloroquinoline (1 equivalent) in dichloromethane.

  • Add N-Bromosuccinimide (1.1 equivalents) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Impurity Troubleshooting Workflow

G cluster_0 Synthesis of this compound cluster_1 Troubleshooting start Start Synthesis: Direct Bromination of 6-chloroquinoline reaction Reaction Monitoring (TLC/HPLC) start->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography/Recrystallization) workup->purification analysis Final Product Analysis (HPLC, NMR, MS) purification->analysis check_purity Purity < 98%? analysis->check_purity identify_impurity Identify Major Impurity check_purity->identify_impurity Yes end Synthesis Complete check_purity->end No impurity_type Unreacted Starting Material? Over-brominated Product? Isomer Formation? identify_impurity->impurity_type solution Adjust Stoichiometry Optimize Temperature/Time Change Brominating Agent Refine Purification Method impurity_type->solution solution->start Re-run Synthesis

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Purification of 3-Bromo-6-chloroquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-bromo-6-chloroquinoline via recrystallization.

Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of this compound, offering targeted solutions in a question-and-answer format.

Q1: No crystals are forming, even after the solution has cooled. What should I do?

A1: The absence of crystal formation is a common issue that can arise from several factors. Here are some troubleshooting steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" will act as a template for other molecules to crystallize upon.

  • Increase Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.

  • Lower the Temperature: If cooling to room temperature is insufficient, try placing the flask in an ice bath. For even lower temperatures, an ice-salt bath can be used.

Q2: The compound is "oiling out" instead of forming solid crystals. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the compound's melting point. To address this:

  • Reheat and Add More Solvent: Heat the solution until the oil redissolves completely. Then, add a small amount of additional "good" solvent (one in which the compound is soluble) to decrease the saturation point.

  • Slow Cooling: Allow the solution to cool very slowly. Rapid cooling can favor oil formation. Let the flask cool to room temperature undisturbed before moving it to an ice bath.

  • Modify Solvent System: If using a mixed solvent system, you may have added too much of the "poor" solvent. Reheat to dissolve the oil and add more of the "good" solvent before cooling again.

Q3: The recrystallization yield is very low. How can I improve it?

A3: A low yield can be frustrating. Consider the following to improve your recovery:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.

  • Sufficient Cooling: Ensure the solution is thoroughly cooled to maximize precipitation. Placing the flask in an ice bath for at least 30 minutes after it has reached room temperature is recommended.

  • Second Crop of Crystals: The mother liquor (the solution remaining after filtering the crystals) still contains dissolved product. You can often recover more material by concentrating the mother liquor (e.g., by evaporation) and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Q4: The purified crystals are colored, but the pure compound should be white or off-white. How can I remove the color?

A4: Colored impurities can often be removed using activated charcoal.

  • Charcoal Treatment: After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the solution.

  • Hot Filtration: Boil the solution with the charcoal for a few minutes to allow the colored impurities to adsorb onto the charcoal's surface. Then, perform a hot filtration to remove the charcoal. The resulting filtrate should be colorless. Be cautious not to use too much charcoal, as it can also adsorb your desired product, leading to a lower yield.

Quantitative Data Summary

The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Below is a table of common solvents and their general suitability for the recrystallization of haloquinolines. Please note that this data is illustrative and the optimal solvent system for your specific sample may vary depending on the impurities present.

Solvent SystemSuitability for HaloquinolinesExpected PurityExpected YieldNotes
MethanolGood>98%ModerateAnhydrous methanol can be effective for related compounds.
Ethanol/WaterVery Good>99%GoodA mixed solvent system often provides a good balance of solubility.
Ethyl Acetate/HexaneExcellent>99%GoodAnother effective mixed solvent system. Ethyl acetate is the "good" solvent and hexane is the "poor" solvent.
Diethyl EtherModerate>97%VariableAnhydrous diethyl ether has been used for similar compounds. Its high volatility requires careful handling.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the purification of this compound using a mixed solvent system (e.g., ethanol/water or ethyl acetate/hexane).

  • Solvent Selection: Based on small-scale trials, select a suitable solvent or mixed-solvent system. For this example, we will use an ethanol/water system.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent (ethanol) to the flask.

    • Gently heat the mixture on a hot plate while stirring to dissolve the solid. Add more of the "good" solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes, then perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Slowly add the "poor" solvent (water) dropwise to the hot solution until it becomes slightly cloudy (the cloud point).

    • Add a few drops of the "good" solvent (ethanol) until the solution becomes clear again.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

    • Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

G Troubleshooting Workflow for Recrystallization start Crude this compound Dissolved in Hot Solvent cool Allow to Cool Slowly start->cool crystals Crystals Formed? cool->crystals oiling_out Compound 'Oiled Out'? crystals->oiling_out No filter_dry Filter and Dry Crystals crystals->filter_dry Yes no_crystals No Crystals Formed oiling_out->no_crystals No reheat_add_good Reheat to Dissolve Oil Add More 'Good' Solvent oiling_out->reheat_add_good Yes induce Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystals->induce concentrate Increase Concentration: Evaporate Some Solvent no_crystals->concentrate induce->cool concentrate->cool slow_cool_again Cool Slowly Again reheat_add_good->slow_cool_again slow_cool_again->crystals

Caption: Troubleshooting workflow for the recrystallization of this compound.

Technical Support Center: Minimizing Homocoupling of Boronic Acids in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize the undesired homocoupling of boronic acids in your Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guides

Issue 1: Significant Homocoupling Product Observed

If you are observing a significant amount of homocoupled product (a symmetrical biaryl derived from your boronic acid), it is crucial to identify and address the root cause. This side reaction consumes your starting material, reduces the yield of the desired cross-coupled product, and complicates purification.

Troubleshooting Workflow

The following workflow provides a step-by-step approach to diagnosing and resolving issues with homocoupling.

TroubleshootingWorkflow start Significant Homocoupling Observed check_oxygen Step 1: Evaluate Oxygen Exclusion start->check_oxygen degas Action: Improve Degassing Protocol (e.g., Freeze-Pump-Thaw, extended sparging) check_oxygen->degas If inadequate check_catalyst Step 2: Assess Palladium Source check_oxygen->check_catalyst If adequate degas->check_catalyst end Homocoupling Minimized degas->end switch_catalyst Action: Switch to Pd(0) Precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) check_catalyst->switch_catalyst If using Pd(II) add_reductant Action: Add Mild Reducing Agent (e.g., Potassium Formate) check_catalyst->add_reductant If Pd(II) is necessary check_base Step 3: Optimize Base and Solvent check_catalyst->check_base If using Pd(0) switch_catalyst->check_base switch_catalyst->end add_reductant->check_base add_reductant->end optimize_base Action: Screen Weaker Bases (e.g., K₃PO₄, KF) check_base->optimize_base optimize_solvent Action: Evaluate Solvent System (Anhydrous conditions may be beneficial) optimize_base->optimize_solvent optimize_base->end check_addition Step 4: Consider Reagent Addition optimize_solvent->check_addition optimize_solvent->end slow_addition Action: Slow Addition of Boronic Acid (Syringe pump) check_addition->slow_addition slow_addition->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of boronic acid homocoupling in Suzuki reactions?

A1: The two main culprits for homocoupling are the presence of oxygen and palladium(II) species in the reaction mixture.[1]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a reaction with two molecules of the boronic acid to form the homocoupled product, regenerating the Pd(0) catalyst in the process.[2] This pathway underscores the critical importance of rigorously deoxygenating the reaction mixture.

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) species.[2][3] This is particularly problematic at the beginning of the reaction before the main catalytic cycle is established.

Q2: How does the choice of palladium catalyst influence homocoupling?

A2: The oxidation state of the palladium precursor is a key factor.

  • Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are often air-stable and convenient to handle. However, they require an initial reduction to the active Pd(0) state. This reduction can occur via the homocoupling of the boronic acid, thus generating the undesired byproduct.[2][3]

  • Pd(0) Precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These catalysts are already in the active oxidation state and can directly enter the catalytic cycle. Using a Pd(0) source can significantly reduce the amount of homocoupling that occurs at the start of the reaction.[4]

Q3: Can the base and solvent system affect the extent of homocoupling?

A3: Yes, the choice of base and solvent can have a significant impact. While a base is necessary to activate the boronic acid for transmetalation, a very strong base or high concentrations of base can sometimes promote side reactions.[4][5] The solvent can influence the solubility of reagents and the stability of intermediates in the catalytic cycle. Aprotic solvents like dioxane, THF, or toluene are commonly used. While the addition of water is often necessary to dissolve the base, excessive water can sometimes promote homocoupling.[4]

Q4: Are there any procedural techniques to minimize homocoupling?

A4: Yes, a simple yet effective technique is the slow addition of the boronic acid to the reaction mixture. By using a syringe pump to add the boronic acid solution over an extended period (e.g., 30-60 minutes), the instantaneous concentration of the boronic acid is kept low. This disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling pathway.[4]

Data Presentation: Comparison of Reaction Parameters

The following tables summarize the effect of different reaction parameters on the yield of the desired product and, where available, the formation of the homocoupling byproduct.

Table 1: Effect of Base on Suzuki Coupling Yield

Reaction: 4-bromotoluene + phenylboronic acid

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/H₂O100295
2K₂CO₃Toluene/H₂O100298
3K₃PO₄Toluene/H₂O100299
4Cs₂CO₃Toluene/H₂O100297
5Et₃NToluene/H₂O100245

Data compiled from multiple sources for illustrative purposes. Yields are for the desired cross-coupled product and are highly dependent on the specific substrates and conditions.[6][7]

Table 2: Effect of Palladium Catalyst on Suzuki Coupling Yield

Reaction: 4-chlorotoluene + phenylboronic acid

Catalyst SystemCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ / SPhos0.0005Toluene/H₂OK₃PO₄1002>99
Pd₂(dba)₃ / XPhos0.0025MeOH/THFK₃PO₄RT12~95
[Pd(IPr)(allyl)Cl]0.00125MeOH/THFK₃PO₄RT12~85
Pd/C (3%)3WaterK₃PO₄1000.17100

Data is compiled and representative from multiple sources for comparison purposes.[8]

Table 3: Impact of Oxygen on Homocoupling

EntryDissolved O₂ (ppm) at t=0Homocoupling Dimer (%)
10.50.071
22.20.18
33.30.18

These results highlight that even small amounts of dissolved oxygen can lead to the formation of the homocoupling byproduct.[9]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol provides a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl/vinyl halide (1.0 mmol)

  • Boronic acid or ester (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., SPhos-Pd-G3, 0.01-0.05 mol%) or a combination of a Pd source (e.g., Pd₂(dba)₃) and ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, or THF)

  • Schlenk flask or similar reaction vessel for reactions under inert atmosphere

  • Magnetic stir bar

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen).

  • Degassing the Solvent: The solvent must be rigorously deoxygenated. This can be achieved by:

    • Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for at least 30-60 minutes.

    • Freeze-Pump-Thaw: For the most effective oxygen removal, perform at least three freeze-pump-thaw cycles.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the base (2.0 equiv), and the palladium precatalyst (or palladium source and ligand).

    • Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the degassed solvent via syringe.

    • If significant homocoupling is a concern, prepare a solution of the boronic acid in a small amount of the degassed solvent and add it dropwise to the reaction mixture over 30-60 minutes using a syringe pump.[4]

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle and Homocoupling Pathway

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2 Pd(II)L₂ pd0->pd2 Oxidation pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²B(OH)₂ Base pd_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product oxygen O₂ pd2_source Pd(II) Precatalyst pd2_source->pd2 Direct use homocoupling_transmetalation 2 x R²B(OH)₂ pd2->homocoupling_transmetalation homocoupling_transmetalation->pd0 Reduction to Pd(0) homocoupling_product R²-R² homocoupling_transmetalation->homocoupling_product Homocoupling

Caption: Suzuki catalytic cycle and competing homocoupling pathway.

References

Technical Support Center: Suzuki-Miyaura Coupling with 3-Bromo-6-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Suzuki-Miyaura coupling of 3-Bromo-6-chloroquinoline, with a particular focus on addressing the inherent instability of boronic acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of boronic acid instability in Suzuki-Miyaura coupling reactions?

A1: Boronic acids, especially heteroaryl derivatives, are susceptible to several decomposition pathways that can lower the yield of the desired coupled product. The most common issues are:

  • Protodeboronation: This is a major side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming the boronic acid.[1][2] This process is often accelerated by aqueous basic conditions and elevated temperatures.[2]

  • Oxidation: Boronic acids can be oxidized to the corresponding phenols, particularly in the presence of air.[3][4]

  • Trimerization (Anhydride Formation): Boronic acids can dehydrate to form cyclic trimers known as boroxines. While this is a reversible process, it can affect the active concentration of the boronic acid.[5]

Q2: Why are heteroaryl boronic acids particularly unstable?

A2: Heteroaryl boronic acids, such as those derived from pyridine or thiophene, are often more unstable than their aryl counterparts.[6][7] The reasons for this increased instability include:

  • Electronic Effects: The electronic properties of the heteroaromatic ring can make the carbon-boron bond more susceptible to cleavage.[2]

  • Lewis Basicity: The presence of heteroatoms (like nitrogen) can lead to catalyst poisoning or unproductive interactions.[8]

  • Zwitterion Formation: Some basic heteroaromatic boronic acids can form zwitterionic species that are highly reactive towards protodeboronation.[1]

Q3: How can I improve the stability of my boronic acid during the coupling reaction?

A3: Several strategies can be employed to mitigate boronic acid decomposition:

  • Use of Boronic Acid Surrogates: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[9][10][11] These surrogates act as "slow-release" agents, maintaining a low concentration of the active boronic acid in the reaction mixture, thus minimizing decomposition.[1][12][13]

  • Anhydrous Conditions: For particularly sensitive substrates, running the reaction under anhydrous conditions can suppress protodeboronation, which requires a proton source.[14]

  • Careful Selection of Base: The choice and concentration of the base are critical. Milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH).[2][15]

  • Lower Reaction Temperature: If possible, running the reaction at a lower temperature can slow down the rate of decomposition.[2]

  • Degassing: Thoroughly degassing the reaction mixture is crucial to prevent oxidation of the boronic acid and the palladium catalyst.[16]

Q4: In the this compound substrate, which position is more reactive for Suzuki coupling?

A4: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[16] Therefore, the C-Br bond at the 3-position of this compound is significantly more reactive than the C-Cl bond at the 6-position. By carefully controlling the reaction conditions, it is possible to achieve selective coupling at the C3 position while leaving the C6-chloro group intact for subsequent transformations.[16][17]

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

Q: I am not getting the expected product, or the yield is very low. What should I check?

A: Low or no yield can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow dot graph TroubleshootingWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

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References

Strategies to avoid hydrolysis of chloroquinolines during work-up

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies and troubleshooting advice to prevent the hydrolysis of chloroquinolines during experimental work-up procedures.

Troubleshooting Guide

Issue: Significant Hydroxy-Quinoline Impurity Observed After Work-up

  • Symptoms:

    • Appearance of a more polar spot on a Thin Layer Chromatography (TLC) plate corresponding to the hydroxy-quinoline.

    • Presence of peaks in ¹H or ¹³C NMR spectra indicating the formation of the hydrolysis product.

    • An unexpected peak in High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis with a molecular weight corresponding to the hydrolyzed product.[1]

  • Possible Causes & Solutions:

    • Inadequate pH Control: Chloroquinolines can be susceptible to hydrolysis under both strongly acidic and basic conditions.[2]

      • Solution: Neutralize the reaction mixture to a near-neutral pH (~7) before and during aqueous extraction. Use mild neutralizing agents. For acidic solutions, use a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[2] For basic solutions, a saturated aqueous ammonium chloride (NH₄Cl) solution is preferred.[2] Avoid strong acids and bases like HCl or NaOH for neutralization as they can catalyze hydrolysis.[3]

    • Elevated Temperature During Aqueous Extraction: The rate of hydrolysis is significantly accelerated by higher temperatures.[2][3]

      • Solution: Perform all aqueous washes at low temperatures (0-5 °C). It is highly recommended to cool the separatory funnel in an ice bath, especially if the specific chloroquinoline derivative is known to be sensitive.[2][3]

    • Prolonged Contact with the Aqueous Phase: The longer the chloroquinoline is in contact with the aqueous phase, the greater the opportunity for hydrolysis.[2][3]

      • Solution: Perform extractions and layer separations as efficiently as possible. Avoid letting the combined layers stand for extended periods. Promptly separate the layers after each wash.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of chloroquinoline hydrolysis during work-up? A1: The primary cause is the reaction of the chloro-substituent with water, which can be significantly catalyzed by the presence of strong acids or bases. Maintaining a neutral pH and low temperature are the most critical factors to prevent this unwanted side reaction.[2][4]

Q2: Which neutralizing agents are best to avoid hydrolysis? A2: For acidic reaction mixtures, a mild inorganic base like saturated aqueous sodium bicarbonate (NaHCO₃) is recommended.[2][3] For quenching basic mixtures, a mild acid like saturated aqueous ammonium chloride (NH₄Cl) or dilute citric acid is preferred. The use of strong acids and bases should be avoided.[2]

Q3: How can I tell if my chloroquinoline has hydrolyzed during the work-up? A3: Common signs include a lower-than-expected yield of your desired product and the presence of the corresponding hydroxy-quinoline.[3] This can be confirmed analytically by TLC, NMR, or HPLC-MS, where the hydrolyzed product will typically be more polar.[1][3] Identifying unknown impurities often requires hyphenated techniques like HPLC-MS to determine the molecular weight.[1]

Q4: Does temperature really make a significant difference? A4: Yes, hydrolysis rates are strongly dependent on temperature.[3] Lowering the temperature of the aqueous solutions used for washing to 0-5 °C is a key strategy to minimize the rate of hydrolysis and maximize the yield of the chloroquinoline product.[2]

Q5: How can I remove minor hydrolyzed impurities from my final product? A5: If minor hydrolysis has occurred, purification can often be achieved by recrystallization or column chromatography.[1] For colored impurities, which may indicate polymeric byproducts or oxidation, adding a small amount of activated carbon during recrystallization can be effective.[1][5] The activated carbon adsorbs these impurities, which are then removed by hot filtration.[1][5]

Q6: What is the purpose of a brine wash in the work-up? A6: A brine (saturated aqueous NaCl) wash is typically the final wash of the organic layer. Its purpose is twofold: it helps to remove the last traces of water from the organic solvent and decreases the solubility of the organic product in the aqueous layer, which can help improve yield.[2][3]

Data on Factors Influencing Hydrolysis

The following table summarizes key parameters that influence the stability of chloroquinolines during work-up and the recommended strategies to minimize degradation.

ParameterCondition Promoting HydrolysisRecommended Mitigation StrategyRationale
pH Strongly acidic or basic conditions (pH < 4 or pH > 9)Maintain pH as close to neutral (pH ≈ 7) as possible during aqueous washes.[2]Both acid and base can act as catalysts for the hydrolysis reaction.[2]
Temperature Elevated temperatures (> 25 °C)Perform all aqueous extractions and washes at low temperatures (0-5 °C) using an ice bath.[2][3]The rate of chemical reactions, including hydrolysis, increases with temperature.[3]
Neutralizing Agent Strong acids (e.g., HCl) or strong bases (e.g., NaOH)Use mild agents like saturated NaHCO₃ (for acids) or saturated NH₄Cl (for bases).[2]Strong bases can significantly increase the rate of nucleophilic substitution (hydrolysis).[3]
Contact Time Prolonged exposure to aqueous solutionsMinimize the time the organic layer is in contact with aqueous solutions by performing washes efficiently.[2][3]Increased contact time provides more opportunity for the hydrolysis reaction to occur.
Solvent System Use of water-miscible organic solventsUse a non-polar, water-immiscible organic solvent for extraction (e.g., DCM, EtOAc).Ensures clean separation of layers and minimizes the amount of water in the organic phase.
Experimental Protocols

General Work-up Protocol to Minimize Chloroquinoline Hydrolysis

This protocol outlines a standard procedure designed to isolate a chloroquinoline product while minimizing its hydrolytic decomposition.

  • Cool the Reaction Mixture: Once the reaction is deemed complete, remove the heat source and allow the mixture to cool to room temperature. Subsequently, place the reaction flask in an ice bath to cool it further to 0-5 °C.[3]

  • Quench and Neutralize (if necessary):

    • If the reaction was run under acidic conditions, slowly add cold, saturated aqueous NaHCO₃ solution with vigorous stirring until the cessation of CO₂ evolution indicates neutralization.[2][3]

    • If the reaction was run under basic conditions, slowly add cold, saturated aqueous NH₄Cl solution.[2]

    • Monitor the pH of the aqueous layer to ensure it is approximately 7.

  • Liquid-Liquid Extraction:

    • Transfer the neutralized mixture to a separatory funnel.

    • Extract the product into a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Extract the aqueous layer 2-3 times to ensure complete recovery of the product.

  • Aqueous Washes:

    • Combine the organic layers.

    • Wash the organic layer with one portion of cold (0-5 °C) deionized water.[2]

    • Wash the organic layer with one portion of cold (0-5 °C) saturated aqueous NaCl (brine).[2][3] This step helps to remove residual water from the organic layer.

  • Drying and Concentration:

    • Drain the organic layer into an Erlenmeyer flask.

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3] Add the agent until it no longer clumps.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude chloroquinoline product.

  • Further Purification:

    • Assess the purity of the crude product using TLC or HPLC.

    • If necessary, purify the product further using column chromatography or recrystallization.[1]

Visual Guides

G start Reaction Mixture (Post-Reaction) cool Cool to 0-5 °C in Ice Bath start->cool neutralize Neutralize to pH ~7 (Use Mild Reagents) cool->neutralize extract Liquid-Liquid Extraction (e.g., DCM, EtOAc) neutralize->extract wash_water Wash with Cold Deionized Water extract->wash_water wash_brine Wash with Cold Brine (Saturated NaCl) wash_water->wash_brine dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry concentrate Concentrate Under Reduced Pressure dry->concentrate end Crude Chloroquinoline Product concentrate->end

Caption: Recommended work-up workflow to minimize hydrolysis.

G q1 Hydrolysis Observed in Final Product? q2 Was pH Kept Neutral (~7)? q1->q2 Yes end_ok No Significant Hydrolysis. Proceed with Purification. q1->end_ok No cause1 Probable Cause: Acid/Base Catalysis q2->cause1 No q3 Was Work-up Done at Low Temp (0-5 °C)? q2->q3 Yes sol1 Solution: Use mild reagents (NaHCO3, NH4Cl) for neutralization. cause1->sol1 cause2 Probable Cause: High Temperature q3->cause2 No q4 Was Contact Time with Aqueous Phase Minimized? q3->q4 Yes sol2 Solution: Use an ice bath for all aqueous wash steps. cause2->sol2 cause3 Probable Cause: Prolonged Exposure q4->cause3 No sol3 Solution: Perform extractions efficiently and without delay. cause3->sol3

Caption: Troubleshooting decision tree for chloroquinoline hydrolysis.

References

Catalyst loading and reaction time optimization for 3-Bromo-6-chloroquinoline functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the functionalization of 3-Bromo-6-chloroquinoline. The content is designed to address specific experimental challenges, with a focus on catalyst loading and reaction time optimization for selective cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions of this compound?

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl.[1] For this compound, the Carbon-Bromine (C-Br) bond at the 3-position is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the Carbon-Chlorine (C-Cl) bond at the 6-position.[2] This difference in reactivity allows for selective functionalization at the C-3 position.

Q2: How can I achieve selective functionalization at the C-3 (bromo) position?

Selective functionalization at the more reactive C-3 position can be achieved by carefully controlling the reaction conditions.[1] Key parameters to optimize include the choice of a suitable palladium catalyst and ligand, the base, solvent, and reaction temperature. By using milder conditions, it is possible to favor the reaction at the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

Q3: What are the most common cross-coupling reactions for functionalizing this compound?

The most common palladium-catalyzed cross-coupling reactions for functionalizing this compound are:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.[2]

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.[2]

  • Sonogashira Coupling: For the formation of carbon-carbon triple bonds with terminal alkynes.[2]

Q4: Can the quinoline nitrogen interfere with the catalytic cycle?

Yes, the nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes. The choice of a suitable ligand, particularly bulky, electron-rich phosphine ligands, is crucial to mitigate this effect and promote the desired catalytic cycle.

Troubleshooting Guides

Issue 1: Low or No Yield of the Monofunctionalized Product
Possible Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Ensure proper storage under an inert atmosphere. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.
Inappropriate Ligand For Suzuki and Buchwald-Hartwig reactions, screen bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. For Sonogashira coupling, phosphine ligands like PPh₃ are common, but N-heterocyclic carbene (NHC) ligands can also be effective.[3]
Ineffective Base The choice of base is critical. For Suzuki coupling, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often used. For Buchwald-Hartwig amination, stronger, non-nucleophilic bases such as NaOtBu or LHMDS are typically required.[4]
Suboptimal Solvent Ensure the use of anhydrous and degassed solvents. Common solvents include 1,4-dioxane, toluene, or THF, often in a mixture with water for Suzuki reactions.[5]
Low Reaction Temperature While milder temperatures favor selectivity, the reaction may require heating to proceed at a reasonable rate. Gradually increase the temperature (e.g., from room temperature to 80-100 °C) and monitor the reaction progress.
Issue 2: Formation of the Difunctionalized Product
Possible Cause Troubleshooting Steps
Reaction Time is Too Long Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed and the desired monofunctionalized product is formed, quench the reaction to prevent further reaction at the C-Cl position.
High Catalyst Loading A high concentration of the active catalyst can promote the reaction at the less reactive C-Cl bond. Reduce the catalyst loading (e.g., from 5 mol% to 1-2 mol%).
Reaction Temperature is Too High High temperatures can overcome the activation energy barrier for the reaction at the C-Cl bond. Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
Issue 3: Formation of Debrominated/Dechlorinated Side Products
Possible Cause Troubleshooting Steps
Presence of Water or Protic Impurities Use anhydrous solvents and reagents. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen).
Side Reactions with the Base In some cases, the base can promote hydrodehalogenation. Consider screening different bases.

Data Presentation: Catalyst Loading and Reaction Time Optimization

The following tables provide representative starting conditions for the selective functionalization of this compound at the C-3 position, based on data from analogous systems. Note: These are starting points, and optimization is crucial for each specific substrate combination.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids (Selective at C-3)

Catalyst/LigandCatalyst Loading (mol%)Base (equivalents)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Pd(PPh₃)₄3-5K₂CO₃ (2.0)Toluene/H₂O (4:1)90-10012-2470-90
Pd(dppf)Cl₂2-3K₃PO₄ (2.0)1,4-Dioxane80-908-1675-95
Pd₂(dba)₃ / XPhos1-2 / 2-4Cs₂CO₃ (2.0)Toluene80-1006-1280-98

Table 2: Buchwald-Hartwig Amination of this compound with Amines (Selective at C-3)

Catalyst/LigandCatalyst Loading (mol%)Base (equivalents)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Pd₂(dba)₃ / BINAP2-4 / 4-8NaOtBu (1.4)Toluene90-11012-2460-85
Pd₂(dba)₃ / XPhos1-3 / 2-6LHMDS (1.5)1,4-Dioxane10012-1870-95
Pd(OAc)₂ / RuPhos2-3 / 4-6K₃PO₄ (2.0)t-BuOH80-10010-2065-90

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes (Selective at C-3)

Catalyst/Co-catalystCatalyst Loading (mol%)BaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Pd(PPh₃)₂Cl₂ / CuI2-5 / 4-10Et₃NTHF/Et₃NRoom Temp - 602-870-90
Pd(PPh₃)₄ / CuI1-3 / 2-6DIPADMFRoom Temp - 504-1275-95
PdCl₂(MeCN)₂ / CuI2-4 / 4-8i-Pr₂NEtToluene50-706-1670-92

Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization of specific parameters is highly recommended.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Position
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Selective Buchwald-Hartwig Amination at the C-3 Position
  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Heat the reaction mixture to 90-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 3: Selective Sonogashira Coupling at the C-3 Position
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction mixture at the desired temperature (room temperature to 60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite® and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_exec Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - this compound (1.0 eq.) - Coupling Partner (1.2 eq.) - Base (2.0 eq.) inert Establish Inert Atmosphere (Evacuate & Backfill with Ar) reagents->inert catalyst Add Pd Catalyst & Ligand (e.g., 1-5 mol%) solvent Add Degassed Solvent catalyst->solvent heat Heat to Desired Temperature (e.g., 80-110 °C) with Stirring solvent->heat inert->catalyst monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract dry Dry Organic Layer & Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: Generalized experimental workflow for the functionalization of this compound.

Troubleshooting_Low_Yield cluster_catalyst Catalyst System Issues cluster_conditions Reaction Condition Issues cluster_reagents Reagent Issues start Low or No Product Yield check_catalyst Check Catalyst Activity (Use fresh catalyst/pre-catalyst) start->check_catalyst check_base Optimize Base (Screen different bases and equivalents) start->check_base check_purity Verify Reagent Purity start->check_purity screen_ligands Screen Ligands (Bulky, electron-rich phosphines) check_catalyst->screen_ligands check_solvent Check Solvent (Ensure anhydrous and degassed) check_base->check_solvent check_temp Optimize Temperature (Gradually increase temperature) check_solvent->check_temp

Caption: Troubleshooting guide for low product yield in this compound functionalization.

References

Validation & Comparative

Reactivity Face-Off: 3-Bromoquinoline vs. 3-Chloroquinoline in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the synthesis of novel pharmaceuticals and functional materials, the quinoline scaffold is a privileged structure. The functionalization of this motif, particularly at the 3-position, is a critical step in the development of new molecular entities. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds. The choice of the halide at the 3-position of the quinoline ring—typically bromine or chlorine—is a crucial decision that significantly impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective, data-driven comparison of the reactivity of 3-bromoquinoline and 3-chloroquinoline in the Suzuki coupling reaction.

Executive Summary

Consistent with the general reactivity trend of aryl halides (I > Br > Cl), 3-bromoquinoline is a more reactive coupling partner than 3-chloroquinoline in Suzuki-Miyaura reactions.[1] This heightened reactivity is primarily attributed to the lower bond dissociation energy of the carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[1] Consequently, Suzuki couplings with 3-bromoquinoline often proceed under milder conditions, with shorter reaction times, and frequently result in higher yields.[1] However, recent advancements in catalyst technology, particularly the development of sophisticated phosphine ligands, have significantly enhanced the utility of the more cost-effective 3-chloroquinoline, making it a viable and attractive alternative.[1]

Quantitative Data Comparison

The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of 3-bromoquinoline and provides a comparative data point for a similar, less reactive heteroaryl chloride to illustrate the reactivity differences. A direct side-by-side comparison under identical conditions is not extensively reported in the literature, as reaction conditions are typically optimized for the specific halide.

SubstrateArylboronic Acid/EsterCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
3-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol ester1.2 mol% Palladacycle (P1) / Xantphos (L4)DBUTHF/H₂O1100.1782[2]
3-BromoquinolinePhenylboronic acid5 mol% Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901285-95
3-Chloropyridine*3,5-Dimethylisoxazole-4-boronic acid pinacol ester2.1 mol% Palladacycle (P1) / PCy₃ (L5)DBUTHF/H₂O1100.1735[2]

*Data for 3-chloropyridine is included as a representative example of a less reactive heteroaryl chloride, highlighting the expected lower yields compared to the corresponding bromide under optimized conditions.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and adaptation of synthetic procedures. Below are representative experimental protocols for the Suzuki-Miyaura coupling of 3-bromoquinoline and a general protocol adaptable for 3-chloroquinoline, emphasizing the more stringent conditions often required for the latter.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromoquinoline

This protocol is adapted from a procedure for the coupling of 3-bromoquinoline with an arylboronic acid.

Materials:

  • 3-Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • Degassed 1,4-dioxane and water (4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate and hexanes for extraction and chromatography

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 3-bromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Suzuki-Miyaura Coupling of 3-Chloroquinoline

This protocol is a general procedure that may require optimization for specific substrates. The use of more advanced catalysts and ligands is often necessary for efficient coupling of aryl chlorides.

Materials:

  • 3-Chloroquinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a specialized ligand like XPhos or SPhos, or a pre-catalyst like XPhos-Pd-G3) (1-5 mol%)

  • Strong base (e.g., K₃PO₄ or Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate and hexanes for extraction and chromatography

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium catalyst, ligand (if not using a pre-catalyst), and base.

  • Add 3-chloroquinoline and the arylboronic acid.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the mixture to a higher temperature, typically 100-120 °C, for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Process

To better understand the experimental and mechanistic aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.

experimental_workflow start Start: Reagent Preparation setup Reaction Setup: Combine Haloquinoline, Boronic Acid, Catalyst, and Base in a Schlenk Flask start->setup inert Establish Inert Atmosphere: Evacuate and Backfill with Argon/Nitrogen (3x) setup->inert solvent Solvent Addition: Inject Degassed Solvent inert->solvent reaction Reaction: Heat Mixture with Vigorous Stirring solvent->reaction monitoring Monitoring: Track Progress via TLC or GC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: Quench, Extract, Wash, and Dry monitoring->workup Complete purification Purification: Column Chromatography workup->purification product Product Characterization: Confirm Structure and Purity (NMR, MS) purification->product end End: Pure 3-Arylquinoline product->end

A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

suzuki_catalytic_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex1 R-Pd(II)L_n-X pd0->pd_complex1 R-X transmetalation Transmetalation pd_complex2 R-Pd(II)L_n-R' pd_complex1->pd_complex2 R'-B(OR)₂ (Base) pd_complex2->pd0 R-R' reductive_elimination Reductive Elimination

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice between 3-bromoquinoline and 3-chloroquinoline for Suzuki-Miyaura coupling is a classic trade-off between reactivity and cost. For reactions where high yields and mild conditions are paramount, 3-bromoquinoline is the superior choice. However, for large-scale syntheses where cost is a significant driver, the development of highly active catalyst systems has made 3-chloroquinoline an increasingly attractive and viable starting material. Researchers should carefully consider the specific requirements of their synthetic targets, including the desired yield, reaction scale, and economic constraints, when selecting their 3-haloquinoline precursor.

References

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 3-Bromo-6-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the quinoline scaffold is a critical endeavor in medicinal chemistry and materials science due to the versatile biological and pharmacological properties of its derivatives. Among quinoline-based building blocks, 3-bromo-6-chloroquinoline presents a unique opportunity for selective C-C and C-N bond formation through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for chemoselective functionalization, making the choice of an appropriate palladium catalyst paramount to achieving high yields and selectivity. This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions with this compound, supported by experimental data and detailed protocols.

Executive Summary

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex molecules from readily available precursors. In the case of this compound, the carbon-bromine bond at the 3-position is significantly more reactive than the carbon-chlorine bond at the 6-position towards oxidative addition to a palladium(0) center. This inherent reactivity difference (C-Br > C-Cl) is the cornerstone of selective functionalization. The choice of the palladium catalyst, particularly the ligand, plays a crucial role in modulating reactivity and achieving the desired outcome. Bulky, electron-rich phosphine ligands are often employed to enhance the catalytic activity, especially for less reactive aryl chlorides, should subsequent functionalization at the 6-position be desired.

Data Presentation: Comparison of Palladium Catalyst Performance

The following tables summarize the performance of various palladium catalysts in the cross-coupling of this compound and analogous haloquinolines. The data is compiled from scientific literature and provides a basis for catalyst selection and reaction optimization.

Table 1: Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-110-75Good yield for mono-arylation of dibromoquinolines, suggesting applicability to this compound.[1]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane---Effective for challenging substrates.
Pd(OAc)₂ / XPhosXPhosK₃PO₄Toluene100-HighBulky monophosphine ligands are generally effective.[1]
Pd/C (3%)--Aqueous-0.67100Highly efficient heterogeneous catalyst for aryl bromides.[2]

Table 2: Buchwald-Hartwig Amination

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd(OAc)₂XPhosKOt-BuToluene1000.17Good to ExcellentHighly active system for a variety of amines.[3]
Pd₂(dba)₃BINAPNaOt-BuToluene110-HighA classic and effective catalyst system.[3]
G3-XPhos PrecatalystXPhosLHMDSTHFRT-80-HighPrecatalysts offer improved stability and reactivity.[1]

Table 3: Sonogashira Coupling

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₂Cl₂CuIEt₃NDMF70290Standard conditions for Sonogashira coupling.
(NHC)-Pd / (NHC)-Cu--Non-anhydrousRT-HighAllows for reaction in air and non-anhydrous solvents.[4]

Table 4: Heck Reaction

CatalystBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd EnCat® 40 (0.8 mol%)NaOAcEthanol140 (mw)0.5713-Bromoquinoline with Ethyl crotonate
Pd(OAc)₂ / PPh₃NEt₃DMF100-14012-24-General protocol for 3-bromoquinoline.[1]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

A general understanding of the catalytic cycle and experimental workflow is crucial for successful cross-coupling reactions.

G General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)(X)L_n oxidative_addition->pd_complex transmetalation Transmetalation (R-M) pd_complex->transmetalation R-M diaryl_pd Ar-Pd(II)(R)L_n transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

G Experimental Workflow for a Typical Cross-Coupling Reaction start Start setup Reaction Setup: - Add this compound, Palladium catalyst, ligand, and base to a dry flask. start->setup inert Inert Atmosphere: - Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). setup->inert reagents Reagent Addition: - Add degassed solvent and the coupling partner. inert->reagents reaction Reaction: - Heat the mixture to the specified temperature and stir. reagents->reaction monitoring Monitoring: - Track reaction progress using TLC or GC-MS. reaction->monitoring workup Work-up: - Cool the reaction, quench, and extract the product. monitoring->workup purification Purification: - Purify the crude product by column chromatography. workup->purification end End purification->end

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

Experimental Protocols

Detailed methodologies are essential for the successful replication of experimental results. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions adapted for this compound.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O mixture, 10:1, 11 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Standard glassware for workup and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).

  • Add the degassed solvent mixture to the flask.

  • Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.[1]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.[1]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium Precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine Ligand (e.g., XPhos, 0.03 mmol, 3 mol%)

  • Base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)

  • Oven-dried Schlenk tube

  • Magnetic stirrer and heating plate

  • Standard glassware for workup and purification

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precursor (0.02 mmol), the phosphine ligand (0.03 mmol), and the base (1.4 mmol).

  • Add the anhydrous, degassed solvent (5 mL) to the tube, followed by this compound (1.0 mmol) and the amine (1.2 mmol).[1]

  • Seal the Schlenk tube and heat the mixture in an oil bath at 80-120 °C.[1]

  • Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.[1]

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired arylamine.

Conclusion

The selective functionalization of this compound is a valuable strategy in the synthesis of novel quinoline derivatives. The choice of the palladium catalyst system is critical and should be tailored to the specific cross-coupling reaction being performed. For Suzuki-Miyaura reactions, a variety of catalysts from the classical Pd(PPh₃)₄ to more modern systems involving bulky phosphine ligands like XPhos have proven effective. In Buchwald-Hartwig aminations, catalyst systems based on bulky, electron-rich ligands are generally preferred. The provided data and protocols serve as a starting point for researchers to develop and optimize their synthetic routes towards new and valuable chemical entities.

References

Reactivity in C-N Bond Formation: A Comparative Analysis of 3-Bromo-6-chloroquinoline and 3-iodo-6-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity between halogenated precursors is critical for the efficient synthesis of novel chemical entities. This guide provides a comparative analysis of 3-bromo-6-chloroquinoline and 3-iodo-6-chloroquinoline in the context of C-N bond formation, a cornerstone of medicinal chemistry for the construction of nitrogen-containing compounds.

The formation of a carbon-nitrogen (C-N) bond is a pivotal transformation in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Two of the most powerful methods to achieve this are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann coupling. The reactivity of the aryl halide substrate is a key determinant of the success of these reactions. In the case of dihalogenated quinolines, such as this compound and 3-iodo-6-chloroquinoline, the inherent differences in the carbon-halogen bond strengths dictate their reactivity profiles.

Based on fundamental principles of organic chemistry, the reactivity of halogens in these cross-coupling reactions follows the general trend: I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the metal catalyst, which is often the rate-determining step in the catalytic cycle.

Comparative Reactivity and Experimental Data

This compound is expected to be less reactive than its iodo counterpart. However, the carbon-bromine bond is still significantly more reactive than the carbon-chlorine bond. This allows for selective C-N bond formation at the 3-position, leaving the 6-chloro substituent intact for potential further functionalization.

3-Iodo-6-chloroquinoline , possessing the most labile carbon-halogen bond, is anticipated to be the more reactive substrate in C-N coupling reactions. This heightened reactivity can translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to the bromo analogue.

The following table summarizes representative experimental conditions for C-N bond formation on bromo-chloro and iodo-chloro quinoline systems, illustrating the general requirements for these transformations.

FeatureBuchwald-Hartwig Amination of a Bromo-chloro-quinoline AnalogueBuchwald-Hartwig Amination of an Iodo-chloro-quinoline Analogue
Substrate 6-Bromo-2-chloroquinoline4-Chloro-3-iodoquinoline
Amine Various cyclic secondary amines (e.g., morpholine, piperidine)2-Aminoquinolines, 1-aminoisoquinolines
Catalyst Pd₂(dba)₃Not specified, but typically a Pd(0) or Pd(II) precursor
Ligand XantphosL7 (a specific ligand mentioned in the study)
Base NaOtBuNot specified, but typically a strong, non-nucleophilic base like NaOtBu or Cs₂CO₃
Solvent TolueneNot specified, typically toluene, dioxane, or DMF
Temperature 80 °CNot specified
Yield 71-96%30-84%
Reference J. Org. Chem.2008 , 73 (22), 8880–8892Chem. Rev.2016 , 116 (19), 12064–12122[1]

Note: The data for the iodo-chloro-quinoline is from a review article citing a domino reaction and may not represent a simple direct amination, which could account for the broader yield range.

Experimental Protocols

Below are detailed experimental protocols for representative C-N bond formation reactions on halogenated quinolines, which can be adapted for this compound and 3-iodo-6-chloroquinoline.

Protocol 1: Buchwald-Hartwig Amination of a Bromo-Chloro-Quinoline

This protocol is adapted from the selective amination of 6-bromo-2-chloroquinoline and is expected to be applicable to this compound for selective reaction at the C-Br bond.

Materials:

  • 6-Bromo-2-chloroquinoline (1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • Xantphos (5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu under an inert atmosphere (e.g., argon).

  • Add 6-bromo-2-chloroquinoline and the amine to the tube.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-amino-6-chloroquinoline derivative.

Protocol 2: General Buchwald-Hartwig Amination of an Iodo-Chloro-Quinoline

This generalized protocol is based on established procedures for the Buchwald-Hartwig amination of aryl iodides and can be considered a starting point for the amination of 3-iodo-6-chloroquinoline. Due to the higher reactivity of the C-I bond, milder conditions may be sufficient.

Materials:

  • 3-Iodo-6-chloroquinoline (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • A suitable phosphine ligand (e.g., Xantphos, SPhos, or DavePhos) (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous Dioxane or Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, combine Pd(OAc)₂, the phosphine ligand, and Cs₂CO₃ in an oven-dried reaction vessel.

  • Add 3-iodo-6-chloroquinoline and the desired amine.

  • Add anhydrous dioxane or toluene.

  • Seal the vessel and heat the mixture to a temperature between room temperature and 100 °C, depending on the amine's reactivity.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a short plug of silica gel or celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the target 3-amino-6-chloroquinoline product.

Logical Workflow and Catalytic Cycle

The following diagrams illustrate the general workflow for a Buchwald-Hartwig amination experiment and the fundamental catalytic cycle.

G cluster_workflow Experimental Workflow start Start setup Reaction Setup: Combine Aryl Halide, Amine, Catalyst, Ligand, Base in Solvent start->setup reaction Heat Reaction Mixture (e.g., 80-110 °C) setup->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for a Buchwald-Hartwig C-N coupling reaction.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination R₂NH, Base amido_complex L-Pd(II)(Ar)(NR₂H) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR₂

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

References

A Comparative Guide to HPLC and GC-MS for Purity Analysis of Halogenated Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of halogenated quinolines—a critical class of compounds in pharmaceutical synthesis—is paramount. The choice of analytical technique is a crucial decision that impacts the accuracy and reliability of purity assessments. This guide provides an objective comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering experimental data and detailed protocols to inform the selection of the most suitable method for your analytical needs.

The primary distinction lies in the physical state of the analyte during analysis. HPLC separates components in a liquid phase, making it ideal for non-volatile and thermally sensitive compounds.[1][2][3] In contrast, GC-MS requires the sample to be vaporized, suiting it for volatile and thermally stable compounds.[1][3][4]

Performance Comparison: HPLC vs. GC-MS

The selection between HPLC and GC-MS depends on the specific properties of the halogenated quinoline and the analytical goals, such as routine quality control or in-depth impurity profiling.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Suitability Ideal for non-volatile, thermally unstable, and polar compounds.[1][2][5]Best for volatile and thermally stable compounds that can be vaporized without decomposition.[1][3][4]
Typical Analytes Active Pharmaceutical Ingredients (APIs), large molecules, salts, polar impurities.Residual solvents, volatile impurities, low molecular weight organics.[1][2]
Sensitivity High sensitivity, with Limits of Detection (LOD) typically in the 0.1 - 1.0 µg/mL range.[6]Excellent sensitivity, especially with specific detectors. LOD can be as low as 0.1 mg/kg.[7][8][9]
Selectivity High selectivity achieved through column chemistry and mobile phase optimization.[6]Very high selectivity, enhanced by mass analysis which provides structural information.[3]
Resolution Excellent for resolving complex mixtures of non-volatile compounds.[2]Superior separation efficiency for volatile compounds, often resulting in sharper peaks.[1][5]
Accuracy (% Recovery) Typically 98% - 102%.[6]Typically 82% - 92%.[7][8][9]
Precision (%RSD) Generally < 2%.[6]Typically 1.4% - 3.8%.[7][8][9]
Identification Primarily based on retention time against a reference standard. Coupling with MS (LC-MS) is needed for definitive identification.Definitive identification through characteristic mass fragmentation patterns and spectral libraries.[3] Halogens (Cl, Br) give characteristic isotopic patterns (M+2 peaks).[10]
Sample Preparation Simpler for many solids; typically involves dissolution and filtration.[1][11]Can be more complex; may require derivatization to increase volatility for certain compounds.[12]
Cost Higher operational cost due to solvent consumption and column replacement.[2]Generally lower cost per analysis due to the use of inert gases.[2]

Experimental Workflows and Decision Logic

The following diagrams illustrate the general experimental workflows for both techniques and a logical approach to selecting the appropriate method for your analysis.

Purity_Analysis_Workflow cluster_0 General Workflow cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis start Sample Receipt hplc_prep Sample Prep (Dissolution, Filtration) start->hplc_prep gcms_prep Sample Prep (Dissolution, Derivatization?) start->gcms_prep hplc_analysis HPLC Separation (C18 Column, Gradient Elution) hplc_prep->hplc_analysis hplc_detect UV/DAD Detection hplc_analysis->hplc_detect hplc_data Data Processing (Peak Integration, % Purity) hplc_detect->hplc_data report Final Purity Report hplc_data->report gcms_analysis GC Separation (Capillary Column, Temp Program) gcms_prep->gcms_analysis gcms_detect MS Detection (Ionization, Fragmentation) gcms_analysis->gcms_detect gcms_data Data Processing (Library Search, % Purity) gcms_detect->gcms_data gcms_data->report Decision_Flowchart start Start: Purity Analysis of Halogenated Quinoline q_volatile Is the compound volatile & thermally stable? start->q_volatile gcms Use GC-MS q_volatile->gcms Yes hplc Use HPLC q_volatile->hplc No q_id Is definitive identification of unknown impurities required? gcms->q_id hplc->q_id gcms_adv GC-MS is advantageous (provides mass spectra) q_id->gcms_adv Yes hplc_ms Consider HPLC-MS q_id->hplc_ms No, but ID needed gcms_adv->gcms hplc_ms->hplc

References

Validating the Structure of 3-Bromo-6-chloroquinoline Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further development. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural validation of 3-bromo-6-chloroquinoline derivatives, a class of compounds with significant potential in medicinal chemistry.

Single-crystal X-ray crystallography stands as the gold standard for providing precise atomic coordinates, bond lengths, and bond angles, offering unequivocal proof of a compound's structure. This guide will delve into the experimental protocols for X-ray crystallography, present available crystallographic data for derivatives of this compound, and compare its performance with spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Comparative Analysis of Structural Elucidation Techniques

While NMR and MS are powerful tools for determining the connectivity and molecular weight of a compound, respectively, X-ray crystallography provides an unparalleled level of detail regarding the spatial arrangement of atoms.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, and packing interactions in the solid state.Provides definitive and unambiguous structural information.Requires a single, high-quality crystal, which can be challenging to obtain. The structure represents the solid-state conformation, which may differ from the solution conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment, connectivity, and through-space proximity of atoms in solution.Provides structural information in solution, which can be more biologically relevant. Can provide insights into molecular dynamics.Structure determination can be complex for larger molecules and may not provide the same level of precision as X-ray crystallography for bond lengths and angles. Does not directly provide information on crystal packing.
Mass Spectrometry (MS) Provides the molecular weight and elemental composition of a molecule. Fragmentation patterns can offer clues about the molecular structure.High sensitivity and requires very small amounts of sample.Primarily provides information on molecular formula and fragments, not the detailed 3D arrangement of atoms.

Crystallographic Data for this compound Derivatives

The following table summarizes key crystallographic parameters for two derivatives of this compound, illustrating the type of quantitative data obtained from single-crystal X-ray diffraction analysis. The availability of public crystallographic data for a wider range of these specific derivatives is currently limited.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline C₁₁H₇Br₃ClNMonoclinicP2₁/c8.9042(5)9.8800(6)16.7369(9)90104.553(5)901422.34(14)4
3-benzyl-6-bromo-2-chloroquinoline C₁₆H₁₀BrClNMonoclinicP2₁/c10.123(2)11.456(2)12.897(3)90109.58(3)901406.8(5)4

Experimental Protocols

Synthesis and Crystallization of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step reactions. For example, the synthesis of 3-benzyl-6-bromo-2-chloroquinoline can be achieved through a four-step process. A general approach to obtaining single crystals suitable for X-ray diffraction is crucial for successful structural validation.

General Crystallization Protocol (Slow Evaporation):

  • Dissolution: Dissolve the purified this compound derivative in a suitable solvent (e.g., acetone, ethanol, or a mixture of solvents) to form a nearly saturated solution. The choice of solvent is critical and often requires screening.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap containing a few small holes or with parafilm punctured with a needle. This allows for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Growth: Over a period of days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals may begin to form.

Single-Crystal X-ray Diffraction Analysis

The following workflow outlines the major steps involved in determining the crystal structure of a small organic molecule like a this compound derivative.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting diffractometer X-ray Diffractometer crystal_mounting->diffractometer data_collection Diffraction Data Collection diffractometer->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation structure_refinement->validation final_structure final_structure validation->final_structure

Workflow for X-ray Crystallographic Structure Validation.

Detailed Steps:

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data.

  • Data Processing: The collected diffraction intensities are processed to correct for experimental factors and to determine the unit cell parameters and space group.

  • Structure Solution: The initial phases of the structure factors are determined, often using direct methods or Patterson methods, to generate an initial electron density map.

  • Structure Refinement: The atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process adjusts atomic positions, and thermal parameters.

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.

Logical Comparison of Structural Features

The precise data from X-ray crystallography allows for a detailed comparison of the structural features of different this compound derivatives.

logical_comparison quinoline_core This compound Core substituent_effects Substituent Effects (R group) quinoline_core->substituent_effects intermolecular_interactions Intermolecular Interactions (e.g., π-π stacking, halogen bonding) quinoline_core->intermolecular_interactions bond_lengths Bond Lengths (e.g., C-Br, C-Cl) substituent_effects->bond_lengths bond_angles Bond Angles substituent_effects->bond_angles torsion_angles Torsion Angles substituent_effects->torsion_angles

Analysis of Structural Features by X-ray Crystallography.

By comparing the crystallographic data of various derivatives, researchers can understand how different substituents at various positions on the quinoline ring influence key structural parameters such as bond lengths, bond angles, and the overall conformation of the molecule. Furthermore, the analysis of crystal packing reveals non-covalent interactions that can be crucial for understanding the solid-state properties of these compounds and for crystal engineering.

Quantitative analysis of 3-Bromo-6-chloroquinoline using HPLC with an internal standard

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantitative Analysis of 3-Bromo-6-chloroquinoline by High-Performance Liquid Chromatography with an Internal Standard

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with an internal standard for the quantitative analysis of this compound against other analytical techniques. Supporting experimental data, detailed protocols, and visual workflows are presented to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a highly efficient and widely used technique for the separation, identification, and quantification of components in a mixture.[1] For the analysis of halogenated quinolines like this compound, reversed-phase HPLC is the method of choice due to its high resolution, sensitivity, and reproducibility. The use of an internal standard (IS) is crucial as it corrects for variations in sample injection volume, sample preparation, and instrumental drift, thereby improving the accuracy and precision of the method.[2]

Proposed HPLC Method with Internal Standard

A robust reversed-phase HPLC method utilizing a C18 column is proposed for the quantitative analysis of this compound. The separation is achieved based on the differential partitioning of the analyte and the internal standard between the nonpolar stationary phase (C18) and a polar mobile phase.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile[3]
Gradient 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70% B25-26 min: 70-30% B26-30 min: 30% B
Flow Rate 1.0 mL/min[4]
Column Temperature 30 °C[4]
Detection UV at 270 nm
Injection Volume 10 µL[4]
Internal Standard Propylparaben[5]
Sample Preparation 1 mg/mL in Methanol

Comparison of Analytical Techniques

While HPLC is a powerful tool, other techniques can also be employed for the quantitative analysis of halogenated quinolines. The choice of method depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.[4]

Table 2: Comparison of Analytical Methods for Halogenated Quinoline Analysis

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning between a stationary and mobile phase, with UV detection.[1]High resolution, good precision and accuracy, widely available.[1]Moderate sensitivity, may require derivatization for compounds without a chromophore.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.[6]Excellent for volatile and thermally stable compounds, high resolution.Not suitable for non-volatile or thermally labile compounds, may require derivatization.
LC-MS/MS HPLC coupled with tandem mass spectrometry for detection.[7]High sensitivity and selectivity, provides structural information.Higher cost and complexity, potential for matrix effects.
Spectrophotometry Measurement of light absorption by the analyte after a chemical reaction.[8]Simple, rapid, and cost-effective.Lower selectivity and sensitivity, susceptible to interference from other absorbing compounds.[9]
Electroanalytical Methods Measurement of electrochemical properties (e.g., potential, current) of the analyte.[9]High sensitivity, suitable for in-situ measurements.Can be affected by the sample matrix, may have limited selectivity.

Quantitative Data Comparison

The following table summarizes typical validation parameters for an HPLC method for a related quinoline compound, demonstrating the expected performance.

Table 3: Representative HPLC Method Validation Data

ParameterResultAcceptance Criteria
Linearity (R²) 0.9995≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%[10]
Precision (RSD) < 1.5%≤ 2.0%[10]
Limit of Detection (LOD) 0.05 µg/mL-
Limit of Quantification (LOQ) 0.15 µg/mL-

Experimental Protocol: HPLC Analysis of this compound

This protocol details the steps for the quantitative analysis of this compound using the proposed HPLC method with propylparaben as the internal standard.

Reagents and Materials
  • This compound reference standard

  • Propylparaben (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 1 L of deionized water.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1 mL of formic acid to 1 L of acetonitrile.[3]

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of propylparaben in 25 mL of methanol.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound in 25 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the standard stock solution and the internal standard stock solution with methanol to achieve final concentrations ranging from 1 µg/mL to 100 µg/mL for this compound, each containing a constant concentration of the internal standard (e.g., 10 µg/mL).

  • Sample Solution: Accurately weigh the sample containing this compound, dissolve it in a known volume of methanol, add the internal standard, and dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC System Setup and Analysis
  • Set up the HPLC system according to the parameters in Table 1.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (methanol) to ensure no interfering peaks are present.

  • Inject the calibration standards in triplicate.

  • Inject the sample solutions in triplicate.

Data Analysis
  • Integrate the peak areas of this compound and the internal standard (propylparaben).

  • Calculate the response factor (RF) for each calibration standard using the formula: RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

  • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration ratio (Analyte/IS).

  • Determine the concentration of this compound in the sample solutions using the calibration curve.

Workflow and Process Diagrams

experimental_workflow Figure 1: Experimental Workflow for Quantitative Analysis cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mpA Prepare Mobile Phase A setup HPLC System Setup & Equilibration prep_mpA->setup prep_mpB Prepare Mobile Phase B prep_mpB->setup prep_is Prepare Internal Standard Stock prep_cal Prepare Calibration Standards prep_is->prep_cal prep_std Prepare Standard Stock prep_std->prep_cal inject_cal Inject Calibration Standards prep_cal->inject_cal prep_sample Prepare Sample Solution inject_sample Inject Sample Solutions prep_sample->inject_sample inject_blank Inject Blank setup->inject_blank inject_blank->inject_cal inject_cal->inject_sample integrate Peak Integration inject_sample->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte in Sample calibrate->quantify

Caption: Workflow for the quantitative analysis of this compound.

Caption: Decision tree for selecting an appropriate analytical method.

References

A Comparative Guide to Phosphine Ligands for the Buchwald-Hartwig Amination of 3-Bromo-6-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] For drug development professionals and researchers working with quinoline scaffolds, this reaction is invaluable. The choice of phosphine ligand is a critical parameter that significantly influences the efficiency, selectivity, and overall success of the amination of complex substrates like 3-bromo-6-chloroquinoline. This guide offers a comparative overview of various phosphine ligands, supported by experimental insights, to facilitate ligand selection for this specific transformation.

The amination of this compound presents a unique challenge of regioselectivity. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective amination at the 3-position.[1] However, the choice of phosphine ligand is crucial to ensure high yields and prevent side reactions. Bulky, electron-rich phosphine ligands are known to promote both the oxidative addition and reductive elimination steps in the catalytic cycle, which is essential for efficient C-N bond formation.[2]

Performance Comparison of Phosphine Ligands

While a direct head-to-head comparison of phosphine ligands for the amination of this compound is not extensively documented in the literature, performance can be inferred from studies on similar halo-substituted quinolines and general principles of Buchwald-Hartwig aminations. The following table summarizes the characteristics and expected performance of commonly used phosphine ligands for this type of transformation.

LigandStructureKey FeaturesExpected Performance for this compound Amination
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl- Bulky and electron-rich biaryl phosphine ligand.- Generally provides high reaction rates and yields.- Expected to be highly effective, promoting selective amination at the C-Br bond.- Good general applicability for a wide range of amines.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl- Features alkoxy substituents that enhance solubility and catalytic activity.- Often effective for challenging substrates.- A strong candidate for achieving high yields, particularly with sterically hindered amines.
BrettPhos 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl- One of the most sterically hindered and electron-rich biaryl phosphine ligands.- Excellent for coupling primary amines and ammonia surrogates.- Potentially offers the highest reactivity, especially for less reactive amines or lower reaction temperatures.
BINAP 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl- A chiral bidentate phosphine ligand.- One of the earlier generation ligands, still effective for many applications.- May require higher catalyst loading or longer reaction times compared to more modern biaryl phosphine ligands.- Can be effective, but less general than the Buchwald-type ligands.
Xantphos 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene- A bidentate ligand with a large natural bite angle.- Often used to prevent β-hydride elimination and promote reductive elimination.- A reliable choice, particularly for controlling selectivity and achieving good yields with a variety of amines.[2][3][4]

Experimental Protocol: General Procedure for the Buchwald-Hartwig Amination of this compound

The following is a representative experimental protocol adapted from procedures for the amination of similar haloquinoline substrates. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, or Xantphos)

  • Base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., 2 mol % Pd), the phosphine ligand (e.g., 4 mol %), and the base (e.g., 1.4 equivalents) to an oven-dried Schlenk tube.

  • Add the this compound (1.0 equivalent) and the desired amine (1.2 equivalents) to the Schlenk tube.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-6-chloroquinoline derivative.

Visualizing the Process

To better understand the underlying chemical processes and experimental design, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)(Br)L_n OxAdd->PdII_Aryl Ar-Br Ligand_Exch Amine Coordination PdII_Amine [Ar-Pd(II)(HNR'R'')L_n]Br Ligand_Exch->PdII_Amine HNR'R'' Deprot Deprotonation (Base) PdII_Amido Ar-Pd(II)(NR'R'')L_n Deprot->PdII_Amido -HBr Red_Elim Reductive Elimination Red_Elim->Pd0 Product Formation Product Ar-NR'R'' Red_Elim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Reactant Preparation setup Reaction Setup (Inert Atmosphere) start->setup Add reactants, catalyst, ligand, base, solvent reaction Heating and Stirring (80-110 °C) setup->reaction monitoring Reaction Monitoring (TLC or LC-MS) reaction->monitoring workup Work-up (Quenching and Extraction) monitoring->workup Upon completion purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: Experimental workflow for ligand screening.

References

A Comparative Guide to the Reaction Kinetics of Suzuki Coupling with Different Haloquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. The quinoline moiety is a privileged scaffold in medicinal chemistry, and its functionalization via Suzuki coupling is a key strategy in the development of novel therapeutics. The choice of the haloquinoline substrate is a critical parameter that significantly influences the reaction kinetics, yield, and overall efficiency. This guide provides an objective comparison of the reaction kinetics for the Suzuki coupling of different haloquinolines, supported by established mechanistic principles and available data.

Analysis of Reaction Kinetics: The Influence of the Halogen and its Position

The reactivity of haloquinolines in the Suzuki-Miyaura coupling is primarily dictated by the nature of the halogen atom and its position on the quinoline ring. The generally accepted reactivity trend for the halogen is Iodoquinoline > Bromoquinoline > Chloroquinoline . This trend is directly correlated with the carbon-halogen (C-X) bond dissociation energy; the weaker the bond, the more readily the haloquinoline undergoes the rate-determining oxidative addition step in the catalytic cycle.[1][2][3]

While iodoquinolines are the most reactive, their higher cost and lower stability can make bromoquinolines a more practical choice for many applications.[3] Chloroquinolines are the most cost-effective but are also the least reactive, often requiring more forcing conditions, such as higher temperatures and more sophisticated catalyst systems with electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs), to achieve satisfactory results.[1][2]

The position of the halogen on the quinoline ring also imparts a significant effect on reactivity, primarily due to steric and electronic factors. For instance, in dibromoquinolines, the bromine at the C6 position is expected to be more reactive than the one at the C8 position due to reduced steric hindrance around the C6 position.[4][5]

Quantitative Data Presentation

While a comprehensive, side-by-side quantitative kinetic study of various haloquinolines under identical conditions is limited in the publicly available literature, the following table summarizes the established qualitative reactivity trends and provides a framework for expected kinetic performance. The data is compiled from general principles of Suzuki-Miyaura reactions and findings from studies on analogous heteroaryl halides.

HaloquinolineHalogenPositionRelative Reaction Rate (Qualitative)Activation Energy (Ea) (Qualitative)Notes
2-IodoquinolineIodo2Very HighLowestMost reactive due to low C-I bond energy, but may be less stable and more expensive.
3-BromoquinolineBromo3HighLowA good balance of reactivity and stability, widely used in synthesis.[1]
6-BromoquinolineBromo6HighLowGenerally more reactive than chloro-analogs; less sterically hindered than the 8-position.[5]
8-BromoquinolineBromo8Medium-HighLow-MediumReactivity can be slightly lower than 6-bromoquinoline due to potential steric hindrance.[5]
2-ChloroquinolineChloro2LowHighLeast reactive due to strong C-Cl bond; requires optimized catalysts and harsher conditions.
3-ChloroquinolineChloro3LowHighMore challenging substrate compared to its bromo-counterpart.[1]

Experimental Protocols

To conduct a thorough kinetic analysis of the Suzuki coupling of different haloquinolines, a well-designed experimental protocol is essential. The following provides a detailed methodology for monitoring the reaction progress and determining key kinetic parameters.

Protocol for Kinetic Analysis of Suzuki Coupling of Haloquinolines via HPLC

Objective: To determine the reaction rate, rate constant, and activation energy for the Suzuki coupling of a specific haloquinoline with a boronic acid.

Materials:

  • Haloquinoline (e.g., 3-Bromoquinoline)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/SPhos)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-Dioxane/water mixture)

  • Internal standard (e.g., a stable compound with a distinct retention time, such as biphenyl)

  • Reaction vials and heating block/oil bath

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the haloquinoline of a known concentration in the chosen solvent.

    • Prepare a stock solution of the arylboronic acid of a known concentration.

    • Prepare a stock solution of the base of a known concentration.

    • Prepare a stock solution of the internal standard of a known concentration.

    • Prepare a stock solution of the palladium catalyst of a known concentration.

  • Reaction Setup:

    • In a series of reaction vials, add the required volumes of the haloquinoline, arylboronic acid, base, and internal standard stock solutions.

    • To ensure pseudo-first-order conditions with respect to the haloquinoline, use a significant excess (e.g., 10-20 equivalents) of the arylboronic acid and base.

    • Place the vials in a pre-heated heating block or oil bath set to the desired temperature (e.g., 80 °C).

  • Reaction Initiation and Monitoring:

    • Initiate the reactions by adding a specific volume of the palladium catalyst stock solution to each vial at time t=0.

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw an aliquot from each reaction vial.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., a dilute acid or a solvent that stops the reaction) and a suitable diluent for HPLC analysis.

  • HPLC Analysis:

    • Analyze the quenched and diluted samples by HPLC.

    • Develop an HPLC method that provides good separation of the haloquinoline, the coupled product, and the internal standard.

    • Generate a calibration curve for the haloquinoline and the product using the internal standard to accurately quantify their concentrations at each time point.

  • Data Analysis:

    • Plot the concentration of the haloquinoline versus time to determine the reaction rate.

    • To determine the rate constant (k), plot the natural logarithm of the haloquinoline concentration (ln[Haloquinoline]) versus time. For a pseudo-first-order reaction, this should yield a straight line with a slope of -k.

    • To determine the activation energy (Ea), repeat the experiment at several different temperatures (e.g., 70, 80, 90, and 100 °C) to obtain the rate constant (k) at each temperature.

    • Construct an Arrhenius plot by plotting ln(k) versus 1/T (in Kelvin). The slope of this line will be -Ea/R, where R is the ideal gas constant.

Mandatory Visualization

The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow for kinetic analysis.

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R-Pd(II)Ln-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_aryl R-Pd(II)Ln-R' Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Haloquinoline R-X (Haloquinoline) Haloquinoline->OxAdd BoronicAcid R'-B(OR)2 (Boronic Acid) + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start prep Prepare Stock Solutions (Haloquinoline, Boronic Acid, Base, Catalyst, Internal Standard) start->prep setup Set up Reactions in Vials at Desired Temperature prep->setup initiate Initiate Reaction with Catalyst (t=0) setup->initiate loop Monitor Reaction initiate->loop sample Withdraw Aliquots at Specific Time Intervals loop->sample Reaction in Progress end End loop->end Reaction Complete quench Quench Reaction sample->quench analyze Analyze by HPLC quench->analyze data Data Analysis (Concentration vs. Time) analyze->data kinetic Determine Kinetic Parameters (Rate, k, Ea) data->kinetic kinetic->end

Caption: A general experimental workflow for kinetic studies of Suzuki coupling.

References

A Spectroscopic Comparison of 3-Bromo-6-chloroquinoline and its Positional Isomer 6-Bromo-3-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the positional isomers 3-bromo-6-chloroquinoline and 6-bromo-3-chloroquinoline. Due to the limited availability of direct experimental spectra for this compound in public databases, this comparison leverages data from its positional isomer, 6-bromo-3-chloroquinoline, and related substituted quinolines. The analysis is based on fundamental spectroscopic principles to predict and interpret the spectral characteristics of these compounds, offering a valuable resource for their synthesis, identification, and characterization in research and development.

Spectroscopic Data Summary

The following tables summarize the predicted and available spectroscopic data for this compound and its positional isomer, 6-bromo-3-chloroquinoline. These predictions are based on established substituent effects on the quinoline ring system.

Table 1: ¹H NMR Spectroscopic Data (Predicted, δ in ppm)

ProtonThis compound (Predicted)6-Bromo-3-chloroquinoline (Predicted)Rationale for Chemical Shift Differences
H-2 ~8.9 - 9.1 (d)~8.8 - 9.0 (d)The bromine at C3 in this compound strongly deshields the adjacent H-2 proton.
H-4 ~8.1 - 8.3 (s)~8.0 - 8.2 (d)The chlorine at C3 in 6-bromo-3-chloroquinoline deshields H-4, while the bromine at C3 in the other isomer leads to a singlet for H-4.
H-5 ~7.9 - 8.1 (d)~7.8 - 8.0 (d)The electronic environment of H-5 is influenced by the position of the halogens on the other ring.
H-7 ~7.6 - 7.8 (dd)~7.5 - 7.7 (dd)Similar to H-5, the chemical shift is affected by the overall electron distribution.
H-8 ~7.7 - 7.9 (d)~7.6 - 7.8 (d)The proximity to the nitrogen and the halogen on the carbocyclic ring influences the chemical shift.

Note: Predicted values are based on the analysis of substituent effects in related quinoline compounds. Actual experimental values may vary.

Table 2: ¹³C NMR Spectroscopic Data (Predicted, δ in ppm)

CarbonThis compound (Predicted)6-Bromo-3-chloroquinoline (Predicted)Rationale for Chemical Shift Differences
C-2 ~150 - 152~148 - 150The position of the nitrogen and adjacent halogens significantly impacts the chemical shift of C-2.
C-3 ~120 - 122~130 - 132The carbon directly attached to bromine (C-3) in the first isomer will have a distinct chemical shift compared to the carbon attached to chlorine in the second.
C-4 ~135 - 137~133 - 135Influenced by the adjacent halogen and nitrogen atom.
C-4a ~128 - 130~127 - 129Bridgehead carbon chemical shifts are sensitive to the substitution pattern on both rings.
C-5 ~129 - 131~128 - 130Affected by the electronic effects of the substituents on the carbocyclic ring.
C-6 ~132 - 134~130 - 132The carbon directly attached to chlorine (C-6) in the first isomer will differ from the carbon attached to bromine in the second.
C-7 ~125 - 127~124 - 126Influenced by the adjacent halogen.
C-8 ~130 - 132~129 - 131Affected by the proximity to the nitrogen and the halogen.
C-8a ~147 - 149~146 - 148Bridgehead carbon adjacent to the nitrogen, sensitive to the overall electronic structure.

Note: Predicted values are based on the analysis of substituent effects in related quinoline compounds. Actual experimental values may vary.

Table 3: Mass Spectrometry Data

IsomerMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Patterns (Predicted)
This compoundC₉H₅BrClN242.50Molecular ion (M⁺) peak with characteristic isotopic pattern for Br and Cl. Loss of Br, Cl, and HCN are expected.
6-Bromo-3-chloroquinolineC₉H₅BrClN242.50Molecular ion (M⁺) peak with the same characteristic isotopic pattern. Fragmentation may differ slightly due to the different positions of the halogens.[1]

Table 4: Infrared (IR) and UV-Vis Spectroscopy Data (Predicted)

Spectroscopic TechniqueThis compound (Predicted)6-Bromo-3-chloroquinoline (Predicted)
IR (cm⁻¹) C-H (aromatic): ~3100-3000, C=C/C=N: ~1600-1450, C-Cl: ~800-600, C-Br: ~700-500C-H (aromatic): ~3100-3000, C=C/C=N: ~1600-1450, C-Cl: ~800-600, C-Br: ~700-500
UV-Vis (λ_max in nm) Multiple absorption bands in the UV region, characteristic of the quinoline chromophore.Similar absorption profile to its isomer, with potential minor shifts in λ_max due to different substituent positions.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the quinoline isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 16 to 64, depending on the concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: Typically 0-160 ppm.

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing : Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data. Calibrate the chemical shifts using the residual solvent peak as a reference.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via direct infusion or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization : Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS. For EI, a standard electron energy of 70 eV is used.

  • Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole, time-of-flight (TOF), or ion trap analyzer.

  • Data Acquisition : Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu). The presence of bromine and chlorine will result in a characteristic isotopic pattern for the molecular ion peak.[2]

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Acquisition : Record the absorption spectrum over the UV-Vis range (typically 200-800 nm) using a dual-beam spectrophotometer.

  • Data Analysis : Identify the wavelengths of maximum absorbance (λ_max) and the corresponding molar absorptivity values.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of the positional isomers.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison cluster_conclusion Conclusion Isomer1 This compound NMR NMR Spectroscopy (¹H, ¹³C) Isomer1->NMR Analysis MS Mass Spectrometry (EI or ESI) Isomer1->MS Analysis IR IR Spectroscopy Isomer1->IR Analysis UV UV-Vis Spectroscopy Isomer1->UV Analysis Isomer2 6-Bromo-3-chloroquinoline Isomer2->NMR Analysis Isomer2->MS Analysis Isomer2->IR Analysis Isomer2->UV Analysis Process Spectral Processing & Peak Assignment NMR->Process MS->Process IR->Process UV->Process Compare Comparative Analysis of Spectra and Data Process->Compare Conclusion Structural Elucidation & Isomer Differentiation Compare->Conclusion

Caption: General workflow for the spectroscopic analysis of positional isomers.

Comparative Analysis

The primary differences in the spectra of this compound and 6-bromo-3-chloroquinoline will arise from the distinct electronic environments created by the different positions of the bromine and chlorine atoms.

In ¹H NMR , the most significant variations are expected for the protons on the pyridine ring (H-2 and H-4). The strongly deshielding effect of the bromine atom at C-3 in this compound will likely cause the H-2 and H-4 signals to appear at a lower field compared to 6-bromo-3-chloroquinoline.

For ¹³C NMR , the chemical shifts of the carbons directly bonded to the halogens (C-3 and C-6) will be the most telling indicators for differentiating the isomers. The different electronegativities and anisotropic effects of bromine and chlorine will result in unique chemical shifts for these carbons in each isomer.

In Mass Spectrometry , while both isomers will have the same molecular weight and a similar isotopic pattern for the molecular ion, the relative abundances of fragment ions may differ. The position of the halogen can influence the fragmentation pathways, potentially leading to a unique fragmentation fingerprint for each isomer.

IR and UV-Vis spectroscopy are expected to show more subtle differences between the isomers. While the overall spectral profiles will be similar due to the shared quinoline core, minor shifts in absorption frequencies (IR) and maxima (UV-Vis) may be observable, reflecting the changes in the molecule's dipole moment and electronic transitions.

By combining the data from these spectroscopic techniques, a confident structural elucidation and differentiation of this compound and its positional isomers can be achieved.

References

A Comparative Guide to Catalysts for C-C Coupling Reactions of 3-Bromo-6-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the quinoline scaffold is a cornerstone in the synthesis of a diverse range of biologically active molecules. Among the various methods, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings, are paramount for creating carbon-carbon bonds at specific positions on the quinoline ring. The choice of catalyst for these transformations is critical, directly influencing reaction efficiency, yield, and substrate scope.

This guide provides a comparative analysis of the benchmark catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), against newer catalytic systems for reactions involving 3-bromo-6-chloroquinoline. The data presented is based on studies of the closely related substrate, 3-bromoquinoline, and analogous aryl halides, offering valuable insights for catalyst selection and reaction optimization.

Performance Comparison of Catalytic Systems in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds between an aryl halide and an organoboron compound. The selection of the palladium catalyst and its associated ligand is crucial for achieving high yields, especially with heteroaromatic substrates like quinolines. Below is a summary of the performance of various catalyst systems.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Observations
Pd(PPh3)4PPh3K2CO3Toluene/H₂O90-11075A good yield was obtained for the mono-arylation of dibromoquinolines, suggesting its applicability to this compound.[1]
Pd(dppf)Cl2dppfK2CO31,4-Dioxane9085Often provides higher yields than Pd(PPh3)4 for challenging substrates.[1]
Pd(OAc)2XPhosK3PO4Toluene100HighBulky monophosphine ligands like XPhos are generally effective for demanding substrates.[1]

Note: The data presented is for the Suzuki-Miyaura coupling of 3-bromoquinoline and is intended as a guide for the reaction of this compound.

Emerging Catalysts and Their Potential

Modern catalyst development has focused on ligands that enhance the activity and stability of the palladium center. For Suzuki-Miyaura couplings, catalysts based on bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos and SPhos) and N-heterocyclic carbenes (NHCs) have shown significant promise.[1] These advanced systems often allow for reactions to be conducted under milder conditions with lower catalyst loadings and can be more effective for unreactive aryl chlorides.

For the Heck reaction, which couples an aryl halide with an alkene, catalyst systems involving N-heterocyclic carbene (NHC) ligands have demonstrated high efficiency. These catalysts are often more stable and active than traditional phosphine-based systems, particularly for less reactive aryl bromides and chlorides.[2]

Experimental Protocols

Detailed methodologies are essential for the successful replication and optimization of these coupling reactions. Below are representative protocols for the Suzuki-Miyaura and Heck reactions, adapted for this compound.

Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh3)4, 0.05 mmol, 5 mol%)

  • Base (e.g., K2CO3, 2.0 mmol, 2.0 equiv)

  • Degassed Solvent (e.g., Toluene/H₂O, 4:1 v/v, 10 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction Protocol

This protocol provides a general method for the Heck coupling of this compound with an alkene, such as styrene.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., Styrene, 1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)2, 0.02 mmol, 2 mol%)

  • Ligand (e.g., PPh3, 0.04 mmol, 4 mol%)

  • Base (e.g., NEt3, 1.5 mmol, 1.5 equiv)

  • Anhydrous Solvent (e.g., DMF or NMP, 5 mL)

Procedure:

  • In a sealed tube, combine this compound, the alkene, the palladium catalyst, the ligand, and the base in the anhydrous solvent.

  • Seal the tube and heat the mixture to 100-140 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.[1]

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound, Arylboronic Acid, Catalyst, Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 90-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor extract Cool, Quench, and Extract monitor->extract purify Column Chromatography extract->purify product Isolated Product purify->product Heck_Reaction_Workflow start Start combine Combine Reactants in Sealed Tube: This compound, Alkene, Catalyst, Ligand, Base, Solvent start->combine heat Heat Reaction Mixture (100-140 °C) combine->heat cool Cool to Room Temperature heat->cool workup Dilute with Water & Extract cool->workup purify Purify by Column Chromatography workup->purify end Final Product purify->end Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OR)2 Base diaryl_pd Ar-Pd(II)L2-Ar' transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Ar-Ar' Heck_Catalytic_Cycle pd0 Pd(0)Ln ox_add Oxidative Addition pd0->ox_add Ar-X pd_aryl Ar-Pd(II)L2-X ox_add->pd_aryl insertion Migratory Insertion pd_aryl->insertion Alkene pd_alkyl R-CH2-CH(Ar)-Pd(II)L2-X insertion->pd_alkyl beta_elim β-Hydride Elimination pd_alkyl->beta_elim pd_hydride H-Pd(II)L2-X beta_elim->pd_hydride Product base_regen Base pd_hydride->base_regen base_regen->pd0 HX

References

Safety Operating Guide

Proper Disposal of 3-Bromo-6-chloroquinoline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3-Bromo-6-chloroquinoline, a halogenated quinoline derivative, is paramount in research and development settings to ensure personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper handling and disposal of this compound, in line with general practices for halogenated organic waste.

Immediate Safety and Handling Protocols

Before beginning any disposal-related activities, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood. Adherence to appropriate personal protective equipment (PPE) protocols is mandatory to prevent exposure.

Personal Protective Equipment (PPE)
Equipment Specification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat.
Respiratory Protection Use a NIOSH-approved respirator if working outside a fume hood or if there is a risk of generating dust or aerosols.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

Small Spills:

  • Restrict Access: Cordon off the affected area to prevent unauthorized entry.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste. Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Dispose: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.

Large Spills:

For significant spills, evacuate the area immediately and contact your institution's environmental health and safety (EHS) department.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.

  • Waste Segregation:

    • Do not mix this compound waste with non-halogenated organic waste. Halogenated waste streams are typically incinerated under specific conditions and mixing them with other waste types can increase disposal costs and environmental impact.

    • Store waste in a dedicated, properly sealed, and clearly labeled container.

  • Container Labeling:

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

    • Ensure the storage area is away from incompatible materials.

  • Arrange for Pickup:

    • Contact your institution's EHS department to schedule a pickup of the hazardous waste. They will have established procedures with a certified waste disposal vendor.

Never dispose of this compound down the drain or in the regular trash.

Chemical and Physical Properties Relevant to Disposal

PropertyValue
Molecular Formula C₉H₅BrClN
CAS Number 13669-65-3
Appearance Solid
Solubility Insoluble in water

Disposal Workflow Diagram

Caption: Disposal workflow for this compound.

Personal protective equipment for handling 3-Bromo-6-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Bromo-6-chloroquinoline in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Core Safety Principles:

When handling this compound, it is crucial to prevent contact with skin and eyes, avoid inhalation of dust or vapors, and prevent its release into the environment.[1][2] Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Emergency equipment, such as an eyewash station and a safety shower, must be readily accessible.[3]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound, based on standard laboratory safety protocols for halogenated quinoline derivatives.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles with side shields or a Face ShieldMust conform to EN166 or NIOSH standards. A face shield should be worn over safety goggles when there is a splash hazard.[2]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. PVC gloves offer less protection.[4][5] Gloves should be inspected before use and changed regularly (e.g., every 30-60 minutes) or immediately upon contamination.[4]
Body Laboratory Coat or Chemical-resistant GownA lab coat should be worn and fully buttoned. For tasks with a higher risk of splashes, a polyethylene-coated or other laminate material gown is preferable.[6][7]
Respiratory Use in a well-ventilated area or fume hoodIf engineering controls are insufficient or during large spills, a NIOSH-approved respirator with an appropriate chemical cartridge (e.g., for organic vapors and acid gases) is necessary.[8] Surgical masks do not provide adequate protection.[9]
Feet Closed-toe shoesShoes must cover the entire foot.[6]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and environmental protection. The following workflow outlines the key steps from preparation to disposal.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Emergency cluster_disposal Disposal prep1 Review Safety Data Sheet (SDS) prep2 Ensure proper ventilation (Fume Hood) prep1->prep2 prep3 Don appropriate Personal Protective Equipment (PPE) prep2->prep3 handle1 Weigh and handle solid material in a fume hood prep3->handle1 handle2 Avoid generating dust handle1->handle2 spill1 Evacuate area and remove ignition sources handle1->spill1 If spill occurs handle3 Keep container tightly closed when not in use handle2->handle3 disp1 Collect waste in a labeled, sealed container handle3->disp1 spill2 Contain spill with inert absorbent material spill1->spill2 spill3 Collect waste in a sealed container for disposal spill2->spill3 spill3->disp1 disp2 Dispose of as hazardous chemical waste disp1->disp2 disp3 Follow institutional and local regulations disp2->disp3

Workflow for Safe Handling and Disposal

Experimental Protocols:

Handling and Storage:

  • Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2]

  • Avoid direct contact with skin and eyes by wearing the appropriate PPE.[1]

  • Prevent the formation of dust and aerosols during handling.[2]

  • Keep the container tightly closed when not in use to prevent contamination and exposure.[3]

  • Store the compound in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][8] Keep it away from heat, sparks, and open flames.[3][8]

First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1][10]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water.[1][10] Remove contaminated clothing. If skin irritation occurs, get medical advice.[3]

  • Eye Contact: If the chemical comes into contact with the eyes, rinse cautiously with water for several minutes.[3][10] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3][10]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting.[1] Seek immediate medical attention.[1]

Disposal Plan:

  • All waste containing this compound should be considered hazardous chemical waste.

  • Collect waste materials, including contaminated PPE and absorbent materials from spills, in a suitable, closed, and clearly labeled container.[1][3]

  • Dispose of the chemical waste through an approved waste disposal plant, following all local, regional, and national regulations for hazardous waste disposal.[3][10] Do not allow the chemical to enter the environment or drains.[1][3]

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.